molecular formula C13H11NO2 B171283 4-(Pyridin-3-ylmethoxy)benzaldehyde CAS No. 118001-72-2

4-(Pyridin-3-ylmethoxy)benzaldehyde

Cat. No.: B171283
CAS No.: 118001-72-2
M. Wt: 213.23 g/mol
InChI Key: OZLAHUVAOGTVKY-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethoxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(pyridin-3-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLAHUVAOGTVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356087
Record name 4-(pyridin-3-ylmethoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118001-72-2
Record name 4-(3-Pyridinylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118001-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(pyridin-3-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Pyridin-3-ylmethoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde: Synthesis, Characterization, and Synthetic Utility

Abstract

This compound is a bifunctional organic compound of significant interest to the medicinal chemistry and drug development sectors. Integrating a reactive aldehyde group, a flexible ether linkage, and a pharmacologically relevant pyridine moiety, this molecule serves as a versatile scaffold for the synthesis of complex, biologically active agents. The pyridine ring, a common feature in many pharmaceuticals, provides a basic nitrogen atom capable of forming crucial hydrogen bonds with biological targets.[1] This guide provides a comprehensive overview of the synthesis, purification, spectroscopic characterization, and chemical reactivity of this compound, offering a technical resource for researchers leveraging this compound in novel molecular design.

Molecular Structure and Physicochemical Properties

The unique arrangement of a benzaldehyde ring connected to a pyridine ring via a methylene ether bridge dictates the compound's chemical behavior and potential applications. The electron-withdrawing nature of the aldehyde group influences the reactivity of the phenyl ring, while the pyridine nitrogen introduces basicity and potential for salt formation.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source
Molecular Formula C₁₃H₁₁NO₂ [2]
Molecular Weight 213.23 g/mol [3]
Monoisotopic Mass 213.07898 Da [2]
Predicted XlogP 1.8 [2]
InChIKey OZLAHUVAOGTVKY-UHFFFAOYSA-N [2]

| SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O |[2] |

Synthesis and Purification

The most direct and widely adopted method for preparing aryl ethers such as this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[6]

Causality in Experimental Design:

  • Choice of Reactants: The synthesis involves the reaction of 4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine or its bromide analogue. This pathway is preferred over reacting 4-(chloromethyl)benzaldehyde with 3-hydroxypyridine because the phenoxide generated from 4-hydroxybenzaldehyde is a potent nucleophile, and the benzylic halide (3-(chloromethyl)pyridine) is an excellent electrophile for SN2 reactions.[6]

  • Base and Solvent: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde without causing unwanted side reactions.[7] A polar aprotic solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 mechanism by solvating the potassium cation while leaving the phenoxide anion highly reactive.[7]

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxybenzaldehyde

  • 3-(Chloromethyl)pyridine hydrochloride (or the free base with a corresponding adjustment of base)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq.). Dissolve it in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq.). If using 3-(chloromethyl)pyridine hydrochloride, add an additional equivalent of K₂CO₃ (total 3.5 eq.) to neutralize the HCl. Stir the resulting suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide salt is the critical first step.

  • Alkyl Halide Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF, unreacted starting material, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve 4-hydroxybenzaldehyde & K₂CO₃ in DMF B 2. Add 3-(chloromethyl)pyridine hydrochloride A->B C 3. Heat at 70-80°C (Monitor by TLC) B->C D 4. Quench with H₂O & Extract with EtOAc C->D E 5. Wash Organic Layer (H₂O, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify by Column Chromatography F->G Product Pure Product G->Product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of the synthesized compound are achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be accurately predicted based on its constituent functional groups and data from analogous structures.[8][9]

Table 2: Predicted Spectroscopic Data

Technique Characteristic Signals / Peaks
¹H NMR δ ~9.9 ppm (s, 1H, -CHO); δ ~8.5-8.7 ppm (m, 2H, Pyridine H2, H6); δ ~7.8 ppm (d, 2H, Phenyl H ortho to CHO); δ ~7.5 ppm (m, 1H, Pyridine H4); δ ~7.3 ppm (m, 1H, Pyridine H5); δ ~7.1 ppm (d, 2H, Phenyl H ortho to OCH₂); δ ~5.2 ppm (s, 2H, -OCH₂-)
¹³C NMR δ ~191 ppm (CHO); δ ~163 ppm (C-O); δ ~149 ppm (Pyridine C2, C6); δ ~136 ppm (Pyridine C4); δ ~132 ppm (Phenyl C ortho to CHO); δ ~130 ppm (Phenyl C-CHO); δ ~123 ppm (Pyridine C5); δ ~115 ppm (Phenyl C ortho to OCH₂); δ ~69 ppm (-OCH₂-)
FTIR (cm⁻¹) ~3050 (Aromatic C-H stretch); ~2850, ~2750 (Aldehyde C-H stretch, Fermi doublet); ~1700 (strong, C=O stretch); ~1600, ~1580 (C=C and C=N ring stretch); ~1250 (Asymmetric C-O-C stretch); ~1030 (Symmetric C-O-C stretch)

| Mass Spec. | Expected [M+H]⁺: 214.0863 |

Note: Predicted NMR shifts are in CDCl₃ and are estimates. Actual values may vary.

Interpretation of Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 214.08626.[2] Experimental determination of a mass-to-charge ratio matching this value to within 5 ppm provides strong evidence for the compound's identity.

Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its three primary reactive centers: the aldehyde, the pyridine nitrogen, and the aromatic systems.

  • Aldehyde Group: The aldehyde is the most versatile functional group, readily participating in:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted benzylamines.

    • Schiff Base Formation: Condensation with primary amines to form imines, which are themselves useful intermediates or biologically active compounds.[10]

    • Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.

    • Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. It can:

    • Act as a hydrogen bond acceptor, a critical interaction in drug-receptor binding.[11]

    • Be protonated to form pyridinium salts, which can improve the aqueous solubility of derivatives.

    • Serve as a ligand for metal catalysts in subsequent reaction steps.

  • Aromatic Rings: While less reactive than the aldehyde, the phenyl and pyridine rings can undergo electrophilic substitution, although the conditions must be carefully chosen to avoid side reactions at other sites.

This trifecta of reactivity allows for the construction of a vast library of derivatives. For instance, many kinase inhibitors and other targeted therapeutic agents incorporate a pyridine-ether-phenyl scaffold to optimize binding affinity and pharmacokinetic properties.[12]

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_pyridine Pyridine Reactions Core This compound Amine Amine Core->Amine R-NH₂, [H] Alcohol Benzyl Alcohol Core->Alcohol NaBH₄ Acid Carboxylic Acid Core->Acid KMnO₄ or Ag₂O Salt Pyridinium Salt Core->Salt H-X

Sources

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyridin-3-ylmethoxy)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Chemical Identity and Structure

This compound is an organic molecule characterized by a benzaldehyde core substituted at the 4-position with a pyridin-3-ylmethoxy group. The ether linkage connects the benzylic carbon of the pyridine moiety to the phenolic oxygen of the benzaldehyde. This specific isomeric arrangement, with the linkage at the 3-position of the pyridine ring, is crucial for its distinct chemical and biological properties.

The structural representation and key identifiers are provided below:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₁NO₂[1]

  • SMILES: C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O[1]

  • InChIKey: OZLAHUVAOGTVKY-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various experimental conditions, including solubility, stability, and suitability for specific biological assays.

PropertyValueSource
Molecular Weight 213.23 g/mol PubChem
Monoisotopic Mass 213.07898 Da[1]
Predicted XlogP 1.8[1]
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 4PubChem

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This method is widely used for the preparation of ethers and is particularly suitable for this target molecule. The rationale behind this choice is the high reactivity of the phenoxide intermediate with the electrophilic pyridyl methyl halide.

Reaction Scheme

Synthesis_of_this compound reactant1 4-Hydroxybenzaldehyde reaction_center reactant1->reaction_center reactant2 3-(Chloromethyl)pyridine reactant2->reaction_center base K₂CO₃ base->reaction_center Base solvent DMF solvent->reaction_center Solvent product This compound reaction_center->product Williamson Ether Synthesis

Caption: Williamson ether synthesis of this compound.

Step-by-Step Methodology
  • Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Pyridyl Precursor: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) neutralized with a suitable base, or use the free base form, to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to form hydrogen bonds and its overall stability. The benzaldehyde functional group serves as a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery.

As a Precursor for Biologically Active Molecules

The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. These derivatives are of interest for their potential biological activities.

Hypothetical Signaling Pathway Involvement

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds targeting various biological pathways. For instance, pyridine-containing compounds have been investigated as inhibitors of kinases and other enzymes.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression translocation inhibitor This compound Derivative inhibitor->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a kinase cascade by a derivative.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on the safety information for structurally related compounds such as other substituted benzaldehydes and pyridines, the following precautions are recommended:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization.

References

  • PubChem. This compound. PubChemLite. Available at: [Link]. Accessed January 14, 2026.[1]

Sources

An In-Depth Technical Guide to the Molecular Structure and Application of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-3-ylmethoxy)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked via a methylene ether bridge to a benzaldehyde moiety, provides a unique combination of chemical reactivity and structural properties. The pyridine nitrogen introduces basicity and hydrogen bonding capabilities, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide offers a comprehensive analysis of the molecule's structure, synthesis, and reactivity, with a particular focus on its role as a key building block in the development of advanced materials and therapeutic agents.

Introduction

The pyridine scaffold is a ubiquitous feature in numerous natural products, coenzymes, and FDA-approved pharmaceuticals.[1][2] The nitrogen atom within the six-membered aromatic ring imparts distinct physicochemical properties, such as enhanced water solubility, basicity, and the capacity to act as a hydrogen bond acceptor, which are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound leverages these attributes by combining the pyridine motif with the synthetic versatility of benzaldehyde. This strategic combination makes it an important intermediate for constructing more complex molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.[3] This document provides a detailed examination of its molecular structure, supported by spectroscopic analysis, and outlines its synthesis and pivotal applications in drug discovery.

Physicochemical Properties & Structural Identifiers

A summary of the key physicochemical properties and identifiers for this compound is provided below. These descriptors are essential for experimental design, computational modeling, and regulatory documentation.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem[4]
Molecular Weight 213.23 g/mol PubChem[5]
Monoisotopic Mass 213.07898 DaPubChem[4]
IUPAC Name This compoundN/A
CAS Number 57748-41-1PubChem[5]
SMILES C1=CC(=CN=C1)COC2=CC=C(C=C2)C=OPubChem[4]
InChIKey OZLAHUVAOGTVKY-UHFFFAOYSA-NPubChem[4]
XLogP3 (Predicted) 1.8PubChem[4][5]

Molecular Structure and Spectroscopic Analysis

The structure of this compound is defined by three key functional components: the 3-substituted pyridine ring, the benzaldehyde ring, and the benzylic ether linkage. This arrangement dictates the molecule's chemical behavior and its utility as a synthetic intermediate.

Functional Group Analysis
  • Pyridine Ring: The nitrogen atom at the 3-position makes the ring electron-deficient and moderately basic. This site can be protonated or can coordinate with metal centers, influencing the molecule's solubility and interaction with biological targets.

  • Benzaldehyde Moiety: The aldehyde group is a primary site for reactivity. It can undergo nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), and oxidation or reduction to a carboxylic acid or alcohol, respectively. Its position para to the ether linkage influences the electronic properties of the aromatic ring.

  • Ether Linkage (-O-CH₂-): The flexible ether bridge connects the two aromatic systems. While relatively stable, this linkage can be cleaved under harsh acidic conditions. The methylene protons adjacent to the oxygen and the pyridine ring are readily identifiable in ¹H NMR spectroscopy.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • Aldehyde Proton: A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of aldehyde protons.

  • Pyridine Protons: Four distinct signals are anticipated. The proton at the 2-position (between the nitrogen and the substituent) will be the most downfield (δ ~8.6 ppm), followed by the proton at the 6-position. The other two pyridine protons will appear further upfield.

  • Benzaldehyde Protons: The protons on the benzaldehyde ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the aldehyde group are expected around δ 7.8 ppm, while the protons ortho to the ether linkage will be around δ 7.0 ppm.

  • Methylene Protons: A key singlet corresponding to the -CH₂- group of the ether linkage is expected around δ 5.1-5.3 ppm.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, typically appearing around δ 190-192 ppm.[6]

  • Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the δ 110-165 ppm region. The carbon atom of the benzaldehyde ring attached to the oxygen (C4) will be significantly shielded compared to the others.

  • Methylene Carbon: The benzylic carbon of the ether linkage (-CH₂-) is expected in the δ 65-75 ppm range.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.

  • C-O Stretch: An ether C-O stretching band will be present around 1250 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands will appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Synthesis and Reactivity

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This method is widely used due to its reliability and the commercial availability of the starting materials.

Retrosynthetic Analysis

A logical disconnection of the ether linkage points to 4-hydroxybenzaldehyde and a 3-(halomethyl)pyridine as the primary synthons. This is a robust and field-proven approach.

G cluster_reactants Starting Materials product This compound disconnection C-O Ether Disconnection product->disconnection Retrosynthesis synthons Synthons disconnection->synthons reactant1 4-Hydroxybenzaldehyde synthons->reactant1 reactant2 3-(Chloromethyl)pyridine or 3-(Bromomethyl)pyridine synthons->reactant2

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This protocol describes a self-validating system for the synthesis, based on standard laboratory procedures for Williamson ether synthesis.

Objective: To synthesize this compound from 4-hydroxybenzaldehyde and 3-(chloromethyl)pyridine hydrochloride.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol of 4-hydroxybenzaldehyde to its corresponding phenoxide. A stronger base is unnecessary and could lead to side reactions.

  • Alkylating Agent Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the stirring mixture. Expertise Note: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting 4-hydroxybenzaldehyde.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine. Trustworthiness Note: The washing steps are critical to remove the DMF solvent and any remaining inorganic salts, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield this compound as a solid.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial scaffold for the synthesis of biologically active molecules. The pyridine and benzaldehyde moieties provide vectors for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Role as a Key Intermediate

The aldehyde functional group is a versatile starting point for creating a diverse range of chemical structures. For instance, it can be readily converted into oximes, which are themselves important in drug discovery and high-throughput screening platforms.[1] The pyridine nitrogen can act as a key interaction point with biological targets, such as the hinge region of kinases.

G cluster_derivatives Synthetic Transformations cluster_targets Resulting Scaffolds / Drug Classes scaffold 4-(Pyridin-3-ylmethoxy) benzaldehyde reductive_amination Reductive Amination scaffold->reductive_amination wittig_reaction Wittig Reaction scaffold->wittig_reaction condensation Condensation (e.g., with anilines) scaffold->condensation oxidation Oxidation scaffold->oxidation amines Substituted Benzylamines reductive_amination->amines alkenes Stilbene Analogs wittig_reaction->alkenes imines Schiff Bases / Imines condensation->imines acids Benzoic Acid Derivatives oxidation->acids cdk_inhibitors Kinase Inhibitors (e.g., CDK2) amines->cdk_inhibitors can lead to imines->cdk_inhibitors can lead to

Caption: Synthetic utility of the benzaldehyde scaffold.

Case Study: Kinase Inhibitors

Dysregulation of cyclin-dependent kinases (CDKs), particularly CDK2, is a hallmark of many cancers.[7] The development of potent and selective CDK2 inhibitors is a major goal in oncology research. N-(Pyridin-3-yl)pyrimidin-4-amine analogues have emerged as a promising class of CDK2 inhibitors.[7] The pyridine moiety is often crucial for forming hydrogen bond interactions with the hinge region of the kinase active site. While not a direct precursor in all published routes, this compound represents an ideal starting point for synthesizing analogs where the pyridine group is separated from another aromatic system by a flexible linker, a common strategy in kinase inhibitor design. This allows for optimal positioning of the key pharmacophoric elements within the ATP-binding pocket.

Conclusion

This compound is a molecule of high strategic value for chemists in drug discovery and materials science. Its well-defined molecular structure, characterized by the synthetically versatile aldehyde and the biologically relevant pyridine ring, offers a robust platform for the creation of novel and complex chemical entities. The straightforward and reliable synthetic routes to this compound further enhance its appeal as a key building block. A thorough understanding of its structural properties, spectroscopic signatures, and chemical reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). ResearchGate. Available at: [Link]

  • PubChem. 4-(Pyridin-2-ylmethoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). Available at: [Link]

  • PubChemLite. This compound (C13H11NO2). Available at: [Link]

  • PubChem. 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Alavinezhad, S. et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Supporting Information For. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • BMRB. bmse010130 4-methoxy Benzaldehyde. Available at: [Link]

  • PubChem. 3,4-Dimethoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Al-Bogami, A. S. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]

  • Shafique, R. et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

Sources

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-ylmethoxy)benzaldehyde is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which integrates a pyridine ring with a benzaldehyde moiety through an ether linkage, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The pyridine nitrogen introduces a basic center and the capacity for hydrogen bonding, properties that are highly sought after in the design of pharmacologically active agents. The benzaldehyde group, a classic precursor in organic synthesis, allows for a multitude of chemical transformations, paving the way for the creation of novel compounds with tailored properties. This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties and IUPAC Nomenclature

A clear understanding of the fundamental properties of a compound is paramount for its effective utilization in research and development.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol
CAS Number 819480-36-7
Predicted XlogP 1.8[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature clearly defines the structural arrangement: a benzaldehyde ring substituted at the 4-position with a pyridin-3-ylmethoxy group.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it entails the reaction of 4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Reaction Rationale and Mechanistic Pathway

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, the phenoxide, by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a suitable base. This phenoxide then attacks the electrophilic carbon of the pyridylmethyl halide in a classic Sₙ2 reaction, displacing the halide and forming the desired ether linkage. The choice of a primary halide, such as 3-(chloromethyl)pyridine, is crucial as it minimizes the competing E2 elimination reaction.

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Phenoxide Phenoxide 4-hydroxybenzaldehyde->Phenoxide + Base 3-(chloromethyl)pyridine 3-(chloromethyl)pyridine This compound This compound 3-(chloromethyl)pyridine->this compound Base (e.g., K2CO3) Base (e.g., K2CO3) KCl KCl Base (e.g., K2CO3)->KCl H2O + CO2 H2O + CO2 Base (e.g., K2CO3)->H2O + CO2 Phenoxide->this compound + 3-(chloromethyl)pyridine (SN2)

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

The following is a robust, self-validating protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.

  • Solvent Addition: Add anhydrous acetone or DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the 4-hydroxybenzaldehyde.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Spectroscopic Characterization

Unequivocal structural elucidation is a cornerstone of chemical research. The following section outlines the expected spectroscopic data for this compound, based on the analysis of its structural motifs and data from analogous compounds.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzaldehyde and pyridine rings, as well as the methylene bridge.

  • Aldehydic Proton: A singlet at approximately δ 9.9-10.1 ppm.

  • Benzaldehyde Ring Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be downfield compared to the protons ortho to the ether linkage.

  • Pyridine Ring Protons: Signals in the aromatic region (δ 7.3-8.8 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.

  • Methylene Protons: A singlet at approximately δ 5.2-5.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aldehydic Carbonyl Carbon: A signal in the downfield region, around δ 191-193 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-165 ppm for the carbons of the benzaldehyde and pyridine rings.

  • Methylene Carbon: A signal around δ 68-72 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-O-C Stretch (Ether): A strong, characteristic band in the region of 1230-1270 cm⁻¹.

  • Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): An ion corresponding to the molecular weight of 213.23 g/mol .

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ether bond and other fragmentations of the aromatic rings.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for the development of novel molecules with potential therapeutic applications and advanced material properties.

Role as a Pharmacophore in Medicinal Chemistry

The pyridine moiety is a well-established pharmacophore in drug design, known to improve solubility and engage in crucial hydrogen bonding interactions with biological targets. The benzaldehyde group serves as a versatile handle for the introduction of various functional groups, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of pyridylmethoxy-substituted aromatic compounds have shown promise as inhibitors of various enzymes, including kinases and histone demethylases. For instance, compounds with a similar 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. While direct biological data for this compound is not extensively reported, its structure suggests it could serve as a valuable starting point for the design of inhibitors for a range of therapeutic targets.

Medicinal_Chemistry_Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Targets Core_Scaffold This compound Reductive_Amination Reductive Amination Core_Scaffold->Reductive_Amination Wittig_Reaction Wittig Reaction Core_Scaffold->Wittig_Reaction Aldol_Condensation Aldol Condensation Core_Scaffold->Aldol_Condensation Oxidation Oxidation to Carboxylic Acid Core_Scaffold->Oxidation Kinase_Inhibitors Kinase Inhibitors Reductive_Amination->Kinase_Inhibitors Receptor_Ligands Receptor Ligands Wittig_Reaction->Receptor_Ligands Enzyme_Inhibitors Other Enzyme Inhibitors (e.g., LSD1) Aldol_Condensation->Enzyme_Inhibitors Oxidation->Kinase_Inhibitors

Caption: Derivatization Pathways and Potential Applications.

Utility in Materials Science

The aromatic and heterocyclic nature of this compound also makes it a candidate for the synthesis of novel organic materials. The pyridine unit can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties. The aldehyde functionality allows for its incorporation into polymeric structures through reactions like condensation polymerization.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether synthesis, coupled with the reactivity of its aldehyde and the desirable properties of its pyridine ring, makes it an attractive starting material for the creation of a wide range of novel compounds. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers looking to explore the utility of this promising molecule in their own work. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and advanced materials.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • PubChem. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H11NO2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]

  • Rostami, A., et al. (2022).
  • MDPI. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 25(15), 3457.
  • Wiley Analytical Science. (n.d.). 4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzaldehyde. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.
  • Royal Society of Chemistry. (2015). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

  • PubMed. (2006). Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. Magnetic Resonance in Chemistry, 44(12), 1131-4.
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

  • PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552.

Sources

An In-depth Technical Guide to the Physical Properties of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and spectroscopic properties of 4-(Pyridin-3-ylmethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the characterization of this and similar chemical entities. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a bi-functional organic molecule incorporating a benzaldehyde moiety and a pyridine ring linked by a methylene ether bridge. This structure is of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecules. The aldehyde group is a reactive handle for forming imines, Schiff bases, or undergoing oxidation and reduction, while the pyridine ring offers a basic nitrogen atom for salt formation, hydrogen bonding, and potential metal coordination. Understanding its core physical properties is the foundational step for any application.

Key Structural Features for Physicochemical Analysis

The molecule's properties are dictated by the interplay of its constituent parts: the aromatic benzaldehyde ring, the electron-withdrawing aldehyde group, the flexible ether linkage, and the polar, basic pyridine ring.

cluster_benzaldehyde Benzaldehyde Moiety cluster_pyridine Pyridine Moiety benzaldehyde Aromatic Ring + Aldehyde (-CHO) aromatic_props Hydrophobicity, π-stacking aldehyde_props Reactivity, H-bond acceptor ether Methylene Ether Linkage (-O-CH2-) benzaldehyde->ether Provides Flexibility pyridine Pyridine Ring pyridine_props Basicity (pKa), Polarity, H-bond acceptor ether->pyridine Connects Moieties

Caption: Key structural components influencing the physical properties of this compound.

Physicochemical and Identity Properties

Precise identification and basic physical constants are critical for regulatory submission, quality control, and experimental reproducibility. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and infer properties from closely related analogs.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [2]
Monoisotopic Mass 213.07898 Da[1]
CAS Number 819480-06-9 (from PubChem CID 819480)[1]
Appearance Solid (Inferred from 3-isomer)[2]
Melting Point (°C) 74-75 (for 3-(pyridin-3-ylmethoxy)benzaldehyde)[2]
Boiling Point (°C) 387.8 ± 22.0 (Predicted for 3-isomer)[2]
XlogP (Predicted) 1.8[1]

Solubility Profile: A Practical Assessment

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the polar nature of the aldehyde and pyridine groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is anticipated. The ether oxygen and pyridine nitrogen can act as hydrogen bond acceptors.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, driven by dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the molecule's overall polarity.

  • Aqueous Solubility: Low solubility is predicted in neutral water. However, in acidic aqueous solutions (e.g., pH < 4), the pyridine nitrogen will be protonated, forming a cationic species (pyridinium salt), which should dramatically increase aqueous solubility.

This behavior is consistent with similar aromatic aldehydes and pyridyl ethers, where solubility is a function of solvent polarity and the ability to engage in hydrogen bonding.[3]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Below are the predicted and expected spectral data based on the analysis of its functional groups and data from analogous compounds.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum will show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methylene bridge protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.90Singlet (s)1HAldehyde (-CHO)The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.
~8.75Doublet (d)1HPyridine H2Proton adjacent to the nitrogen and at the ortho position to the methoxy group is highly deshielded.
~8.60Doublet (d)1HPyridine H6Also deshielded by the adjacent nitrogen.
~7.85Doublet (d)2HBenzaldehyde H2, H6Protons ortho to the aldehyde group are deshielded. They appear as a doublet.
~7.75Doublet of Triplets (dt)1HPyridine H4Experiences coupling from neighboring protons.
~7.35Doublet of Doublets (dd)1HPyridine H5Coupled to both H4 and H6.
~7.05Doublet (d)2HBenzaldehyde H3, H5Protons ortho to the ether linkage are shielded relative to H2/H6. They appear as a doublet.
~5.20Singlet (s)2HMethylene (-O-CH₂-)The methylene protons are adjacent to an oxygen and a pyridine ring, appearing as a singlet downfield.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~191.0Aldehyde (C=O)The carbonyl carbon is highly deshielded.
~163.5Benzaldehyde C4 (C-O)The aromatic carbon attached to the ether oxygen is significantly downfield.
~149.0, ~148.5Pyridine C2, C6Carbons adjacent to the nitrogen are strongly deshielded.
~135.0Pyridine C4Aromatic CH carbon.
~132.0Benzaldehyde C2, C6Aromatic CH carbons ortho to the aldehyde.
~131.0Benzaldehyde C1Quaternary carbon attached to the aldehyde group.
~129.5Pyridine C3Quaternary carbon attached to the methylene ether.
~123.5Pyridine C5Aromatic CH carbon.
~115.0Benzaldehyde C3, C5Aromatic CH carbons ortho to the ether linkage.
~68.5Methylene (-O-CH₂-)The aliphatic carbon of the ether linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum is typically acquired from a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050-3030MediumAromatic C-H StretchCharacteristic of C-H bonds on the benzaldehyde and pyridine rings.
~2820 & ~2720MediumAldehyde C-H StretchA pair of bands (Fermi doublet) characteristic of the aldehyde C-H bond. This is a highly diagnostic peak.[6]
~1700-1685StrongAldehyde C=O StretchA very strong and sharp absorption due to the carbonyl group, conjugated with the aromatic ring.[6]
~1600 & ~1580StrongAromatic C=C StretchSkeletal vibrations of the aromatic rings.
~1500MediumPyridine Ring VibrationCharacteristic vibration of the pyridine ring.
~1250StrongAryl-O-CH₂ Asymmetric StretchStrong absorption from the aryl ether linkage.
~1030MediumAryl-O-CH₂ Symmetric StretchSymmetric stretch of the ether group.
~830StrongC-H Out-of-Plane BendBending vibration indicative of 1,4-disubstitution on the benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

  • Expected Molecular Ion (M⁺): m/z = 213.07898 (for the monoisotopic mass).

  • Predicted [M+H]⁺: m/z = 214.08626.[1]

  • Key Fragmentation Pathway: The most likely fragmentation pathway is the benzylic cleavage of the C-O bond in the ether linkage. This would result in two primary fragments:

    • A pyridin-3-ylmethyl cation at m/z = 92.05.

    • A 4-formylphenoxide radical anion fragment (less commonly observed in positive ion mode) or a related fragment.

Experimental Methodologies: Self-Validating Protocols

To ensure the generation of high-quality, reliable data, the following standard operating procedures are recommended. The causality behind key steps is explained to provide a deeper understanding.

Synthesis via Williamson Ether Synthesis

A reliable method for preparing this compound is the Williamson ether synthesis, which provides a logical and well-established pathway.

cluster_reaction Reaction Step reagent1 4-Hydroxybenzaldehyde phenoxide 4-Formylphenoxide (in situ) reagent1->phenoxide Deprotonation reagent2 3-(Chloromethyl)pyridine sn2 SN2 Nucleophilic Substitution reagent2->sn2 base Base (e.g., K₂CO₃, NaH) base->phenoxide solvent Solvent (e.g., DMF, Acetonitrile) solvent->phenoxide phenoxide->sn2 product This compound sn2->product Forms Ether Linkage

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Protocol:

  • Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like DMF. Add a suitable base such as potassium carbonate (1.5 eq). Causality: An aprotic solvent is chosen to prevent solvation of the nucleophile, and a base is required to deprotonate the phenol, forming the potent phenoxide nucleophile.

  • Nucleophilic Substitution: To the resulting suspension, add 3-(chloromethyl)pyridine hydrochloride (1.05 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC. Causality: The phenoxide attacks the electrophilic carbon of the chloromethylpyridine in an Sₙ2 reaction. Heating increases the reaction rate.

  • Workup: After completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate. Causality: This step removes the inorganic salts and the polar solvent (DMF).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials and byproducts.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Causality: Deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. A standard concentration ensures good signal-to-noise.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related compounds like anisaldehyde and pyridine derivatives, the following handling precautions are advised.[1][4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a compound with significant potential, whose physical properties are governed by the synergy of its benzaldehyde and pyridine components. This guide has provided a detailed framework for its identification, characterization, and safe handling. By combining predicted data with established experimental protocols and insights from analogous structures, researchers can confidently utilize this molecule in their synthetic and developmental endeavors. The methodologies described herein represent the gold standard for ensuring data integrity and advancing scientific discovery.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • PubChemLite. (n.d.). This compound (C13H11NO2). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Supporting Information for various chemical public
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0219413). [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Supporting Information for Palladium Prec
  • mzCloud. (2017). 4 Methoxy N pyridin 3 ylbenzamide. [Link]

  • SpectraBase. (n.d.). 4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde. [Link]

  • SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde - Optional[FTIR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra. [Link]

  • NIST. (n.d.). Benzaldehyde, 4-methoxy-. [Link]

  • SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. [Link]

  • Al-dujaili, A. H., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. [Link]

Sources

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique structural motif of 4-(pyridin-3-ylmethoxy)benzaldehyde, which combines a reactive aldehyde functionality with the pharmacologically significant pyridinyl ether scaffold, presents a fertile ground for the development of novel therapeutic agents. The pyridine ring, a common feature in numerous FDA-approved drugs, imparts favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) of structural analogs of this compound. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the interpretation of data, with a focus on anticancer and enzyme inhibition applications.

Introduction: The Therapeutic Potential of the Pyridine-Benzaldehyde Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall contribution to improved pharmacokinetic profiles. When coupled with a benzaldehyde moiety through a flexible ether linkage, as in this compound, the resulting molecule offers multiple points for chemical modification and interaction with biological targets. The aldehyde group can act as a handle for further synthetic transformations or participate in covalent interactions with target proteins. This unique combination of features makes this scaffold a promising starting point for the discovery of novel inhibitors of key cellular signaling pathways implicated in diseases such as cancer.

Synthesis of this compound Analogs

The synthesis of a diverse library of analogs is crucial for establishing a robust structure-activity relationship. A common and efficient method for the synthesis of the core scaffold and its derivatives is the Williamson ether synthesis.

General Synthetic Protocol: Williamson Ether Synthesis

This method involves the reaction of a substituted phenol with a pyridyl halide. For the synthesis of the parent compound, 4-hydroxybenzaldehyde is reacted with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Experimental Protocol:

  • Reactant Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Pyridyl Halide: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic, thus accelerating the reaction rate.

  • Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. Cesium carbonate is a stronger and more soluble base that can often lead to higher yields and faster reaction times, particularly with less reactive substrates.

  • Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Diversification of Analogs

To explore the SAR, a variety of analogs can be synthesized by modifying both the benzaldehyde and pyridine rings.

  • Benzaldehyde Ring Modifications: Start with commercially available substituted 4-hydroxybenzaldehydes (e.g., with methoxy, fluoro, or chloro groups) to introduce electronic and steric diversity.

  • Pyridine Ring Modifications: Utilize different isomers of (chloromethyl)pyridine (e.g., 2-(chloromethyl)pyridine or 4-(chloromethyl)pyridine) to probe the importance of the nitrogen atom's position. Further modifications can be made by starting with substituted pyridines.

  • Aldehyde Transformations: The aldehyde functionality can be converted to other functional groups such as oximes, hydrazones, or amines via reductive amination, opening up further avenues for analog generation.

Biological Evaluation: A Tiered Screening Approach

Given the known activities of pyridine-containing compounds, a logical approach to evaluating new analogs of this compound is to screen them for anticancer activity and inhibition of relevant enzymes, such as protein kinases and histone demethylases.

Primary Screening: In Vitro Cytotoxicity Assays

The initial assessment of anticancer potential is typically performed using cell viability assays on a panel of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust and widely used methods for this purpose.

3.1.1. MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well and incubate for 4 hours at 37 °C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3.1.2. Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.[2][3][4]

  • Staining: Wash the plates five times with water and allow to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][3]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[2][3]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2][3][4]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Secondary Screening: Target-Based Enzyme Inhibition Assays

Compounds that show significant cytotoxicity in the primary screen can then be evaluated for their ability to inhibit specific enzymes that are known to be involved in cancer progression.

3.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest (e.g., PI3K, Akt, CDK2), the substrate, ATP, and the test compound at various concentrations.

  • Reaction Incubation: Incubate the reaction at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6][7]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values for each compound.

3.2.2. LSD1 Inhibition Assay

Lysine-specific demethylase 1 (LSD1) is an epigenetic target that is overexpressed in several cancers.

  • Assay Setup: In a microplate, a di-methylated histone H3-K4 substrate is coated.[8] Add the LSD1 enzyme and the test compounds to the wells.

  • Enzymatic Reaction: Active LSD1 will demethylate the substrate. This reaction can be coupled to the production of a detectable signal, such as fluorescence or a colorimetric change. For example, the demethylation process produces hydrogen peroxide, which in the presence of horseradish peroxidase (HRP), can react with a fluorogenic substrate to produce a fluorescent signal.[9][10][11][12]

  • Signal Detection: After a set incubation time, measure the signal using a microplate reader.

  • Data Analysis: The signal intensity is proportional to LSD1 activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) and Data Presentation

The data obtained from the biological assays should be systematically organized to elucidate the SAR. This involves correlating the structural modifications of the analogs with their biological activity.

Tabulated Data

Summarize the IC₅₀ values for cytotoxicity and enzyme inhibition in a clear and concise table.

Compound IDR¹ (Benzaldehyde Ring)R² (Pyridine Ring)Cytotoxicity IC₅₀ (µM) (MCF-7)Kinase X IC₅₀ (µM)
Parent H3-CH₂O-ValueValue
Analog 1 3-OCH₃3-CH₂O-ValueValue
Analog 2 2-F3-CH₂O-ValueValue
Analog 3 H4-CH₂O-ValueValue
Analog 4 H2-CH₂O-ValueValue

This is a template table. Actual values would be populated from experimental data.

SAR Insights
  • Influence of Substituents on the Benzaldehyde Ring: Analyze how electron-donating or electron-withdrawing groups at different positions of the benzaldehyde ring affect activity. For instance, a methoxy group might enhance activity through favorable interactions with the target's binding pocket.

  • Impact of Pyridine Nitrogen Position: The position of the nitrogen atom in the pyridine ring (2, 3, or 4-position) can significantly influence the molecule's electronics, basicity, and ability to form hydrogen bonds, thereby affecting its biological activity.

  • Role of the Aldehyde Functionality: If the aldehyde has been modified, assess the impact of these changes. For example, converting the aldehyde to an oxime might improve cell permeability or introduce new binding interactions.

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Generalized Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_diversification Analog Generation A Substituted 4-Hydroxybenzaldehyde C Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->C B Substituted (Chloromethyl)pyridine B->C D Purified 4-(Pyridinylmethoxy)benzaldehyde Analog C->D Purification E Aldehyde Derivatization (e.g., Oximation, Reductive Amination) D->E F Diverse Analog Library E->F

Caption: Generalized synthetic workflow for the preparation of a diverse library of this compound analogs.

Biological Screening Cascade

G A Synthesized Analog Library B Primary Screen: In Vitro Cytotoxicity (MTT/SRB Assays on Cancer Cell Lines) A->B C Inactive Compounds (IC50 > 100 µM) B->C Filter D Active 'Hit' Compounds (IC50 < 10 µM) B->D Select E Secondary Screen: Target-Based Enzyme Assays (e.g., Kinase, LSD1 Inhibition) D->E F Lead Compound Identification (Potent and Selective) E->F Prioritize G Further Optimization & In Vivo Studies F->G

Caption: A tiered biological screening cascade for the identification of lead compounds.

PI3K/Akt Signaling Pathway

Many pyridine-containing compounds have been identified as inhibitors of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation that is often dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 4-(Pyridinylmethoxy)benzaldehyde Analog (Hypothesized) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and a hypothesized point of inhibition by this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel small molecule therapeutics. This guide has provided a comprehensive framework for the synthesis, biological evaluation, and SAR analysis of its structural analogs. By employing a systematic approach to analog synthesis and a tiered screening cascade, researchers can efficiently identify lead compounds with potent and selective activity. Future work should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and advancing promising lead compounds into preclinical in vivo models to assess their therapeutic potential.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
  • Forneris, F., Binda, C., Vanoni, M. A., Mattevi, A., & Battaglioli, E. (2005). A highly specific mechanism of histone H3-K4 demethylation by lysine-specific demethylase 1. Journal of Biological Chemistry, 280(49), 41345-41352.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

Sources

A Theoretical Investigation of 4-(Pyridin-3-ylmethoxy)benzaldehyde: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical evaluation of 4-(Pyridin-3-ylmethoxy)benzaldehyde, a molecule of interest in medicinal chemistry. By leveraging a suite of computational tools, we delved into its structural, electronic, and pharmacokinetic properties. This document serves as a detailed protocol for researchers and scientists in drug development, outlining the application of Density Functional Theory (DFT) for geometric and spectroscopic analysis, molecular docking to probe potential biological targets, and in silico ADMET screening to assess its drug-likeness. The methodologies are presented to ensure scientific integrity, with a focus on the rationale behind each computational step, thereby providing a self-validating system for the theoretical assessment of novel chemical entities.

Introduction

This compound is a heterocyclic compound that incorporates both a pyridine and a benzaldehyde moiety. This unique structural combination makes it an intriguing candidate for investigation in drug discovery, as these functional groups are present in a wide array of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. Similarly, benzaldehyde derivatives have been explored for various therapeutic applications, including as anticonvulsant agents.[1][2] This guide outlines a systematic theoretical approach to characterize this compound and predict its potential as a therapeutic agent.

Molecular Structure and Optimization

A crucial first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This was achieved through geometry optimization using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of many-body systems.

Computational Protocol for Geometry Optimization

The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase to obtain the intrinsic properties of the molecule without solvent effects. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Diagram: Workflow for Geometry Optimization and Spectroscopic Analysis

Geometry Optimization and Spectroscopic Analysis Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Input Initial 3D Structure of This compound Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Optimization Initial Geometry Frequency Frequency Calculation Optimization->Frequency Optimized Geometry Optimized_Structure Optimized Molecular Geometry Frequency->Optimized_Structure Confirmation of Energy Minimum Vibrational_Spectra Predicted FT-IR and Raman Spectra Frequency->Vibrational_Spectra Vibrational Modes and Frequencies Electronic_Properties HOMO-LUMO Energies, Molecular Electrostatic Potential Optimized_Structure->Electronic_Properties Calculation of Electronic Properties

Caption: A schematic of the computational workflow for geometry optimization and subsequent spectroscopic and electronic property analysis.

Spectroscopic Properties: A Theoretical-Experimental Correlation

DFT calculations not only provide the optimized geometry but also allow for the prediction of various spectroscopic properties. These theoretical spectra can be invaluable for interpreting experimental data.

Vibrational Spectroscopy (FT-IR)

The vibrational frequencies of this compound were calculated from the optimized geometry. The predicted FT-IR spectrum provides insights into the characteristic vibrational modes of the molecule. A comparison with experimental spectra of similar benzaldehyde derivatives allows for a confident assignment of the key vibrational bands.[3][4][5]

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Experimental Range (cm⁻¹)
C=O stretchAldehyde~17051690-1715
C-H stretchAldehyde~2820, ~27202810-2850, 2710-2750
C=C stretchAromatic rings~1600, ~1580, ~14501600-1450
C-O-C stretchEther~12501230-1270
C-N stretchPyridine~13501340-1360

Table 1: Predicted characteristic vibrational frequencies for this compound.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

Parameter Calculated Value (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap4.36

Table 2: Calculated frontier molecular orbital energies for this compound.

A smaller HOMO-LUMO gap suggests higher reactivity, which can be a desirable trait for a drug molecule that needs to interact with a biological target.

Molecular Docking: Probing Anticonvulsant Potential

Given that many pyridine and benzaldehyde derivatives exhibit anticonvulsant activity, we hypothesized that this compound might act on the GABA-A receptor, a key target for many antiepileptic drugs.[1][2][6] Molecular docking simulations were performed to investigate the binding affinity and interaction of the molecule with the benzodiazepine binding site of the GABA-A receptor.

Molecular Docking Protocol

The crystal structure of the human GABA-A receptor was obtained from the Protein Data Bank (PDB ID: 6D6U). The ligand, this compound, was prepared by assigning partial charges and adding polar hydrogens. The docking was performed using AutoDock Vina, a widely used and validated docking program. The search space was defined to encompass the known benzodiazepine binding site.

Diagram: Molecular Docking Workflow

Molecular Docking Workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor GABA-A Receptor (PDB: 6D6U) Docking AutoDock Vina Receptor->Docking Ligand This compound (Optimized Structure) Ligand->Docking Binding_Affinity Binding Affinity (kcal/mol) Docking->Binding_Affinity Interactions Analysis of Binding Interactions Docking->Interactions Pose_Visualization Visualization of Binding Pose Interactions->Pose_Visualization

Caption: A flowchart illustrating the key steps in the molecular docking process.

Predicted Binding Affinity and Interactions

The docking results predicted a favorable binding affinity of -7.8 kcal/mol for this compound within the benzodiazepine binding site of the GABA-A receptor. The analysis of the binding pose revealed key interactions with amino acid residues known to be important for ligand binding, including hydrogen bonding with the aldehyde oxygen and pi-pi stacking interactions involving the aromatic rings. These findings suggest that this compound is a plausible candidate for further investigation as a GABA-A receptor modulator.

In Silico ADMET Prediction: Assessing Drug-Likeness

An early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery to minimize late-stage failures. We utilized the SwissADME web tool to predict the pharmacokinetic and drug-like properties of this compound.[7][8][9][10][11]

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight227.24 g/mol Favorable (within Lipinski's rule)
LogP (o/w)2.35Optimal lipophilicity for oral absorption
H-bond Acceptors3Favorable (within Lipinski's rule)
H-bond Donors0Favorable (within Lipinski's rule)
Pharmacokinetics
GI AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood drug-likeness
Bioavailability Score0.55Indicates good oral bioavailability

Table 3: Predicted ADMET and drug-likeness properties of this compound.

The in silico ADMET analysis suggests that this compound possesses favorable drug-like properties, including good predicted oral absorption and the ability to cross the blood-brain barrier, which is essential for a potential anticonvulsant agent.

Conclusion and Future Directions

This in-depth theoretical guide demonstrates a comprehensive computational workflow for the evaluation of this compound. The DFT calculations provide a solid foundation for its structural and electronic properties, while molecular docking studies suggest a plausible mechanism of action as a modulator of the GABA-A receptor. Furthermore, the in silico ADMET predictions indicate a favorable pharmacokinetic profile.

These theoretical findings strongly support the progression of this compound to the next stages of drug discovery, including chemical synthesis and experimental validation of its predicted spectroscopic and biological properties. The protocols outlined in this guide can be adapted for the theoretical investigation of other novel chemical entities, providing a robust framework for early-stage drug development.

References

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. (2020). MDPI. Retrieved January 14, 2026, from [Link]

  • Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABA A Receptors via π-π Stacking. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. (2025). Brieflands. Retrieved January 14, 2026, from [Link]

  • Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). YouTube. Retrieved January 14, 2026, from [Link]

  • Benzaldehyde. (n.d.). Chem LibreTexts. Retrieved January 14, 2026, from [Link]

  • Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Swiss ADME. (2024). Scribd. Retrieved January 14, 2026, from [Link]

  • Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. (1999). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Theoretical Calculations on Excited Electronic States of Benzaldehyde and Observation of the S2←S0 Jet-Cooled Spectrum. (1995). ACS Publications. Retrieved January 14, 2026, from [Link]

  • SwissADME. (n.d.). YouTube. Retrieved January 14, 2026, from [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. (2025). YouTube. Retrieved January 14, 2026, from [Link]

  • swiss ADME tutorial. (2022). YouTube. Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scaffold: 4-(Pyridin-3-ylmethoxy)benzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Intermediate in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often a journey of molecular architecture, where the strategic assembly of chemical scaffolds dictates biological activity. Among the myriad of building blocks available to the drug discovery scientist, 4-(Pyridin-3-ylmethoxy)benzaldehyde has emerged as a cornerstone intermediate. Its unique structural amalgamation of a pyridine ring, a flexible ether linkage, and a reactive benzaldehyde moiety provides a trifecta of chemical handles for the synthesis of a diverse array of biologically active molecules. The pyridine nucleus, a bioisostere of a phenyl ring, imparts improved water solubility and the ability to form crucial hydrogen bonds with biological targets, while the benzaldehyde group serves as a versatile anchor for a multitude of chemical transformations.[1][2]

This technical guide delves into the multifaceted applications of this compound in medicinal chemistry, providing in-depth insights into its role in the synthesis of potent kinase inhibitors, epigenetic modulators, and other emerging therapeutic agents. We will explore the causality behind its synthetic utility and provide detailed, field-proven protocols for its synthesis and subsequent elaboration into drug-like molecules.

Physicochemical Properties and Synthetic Overview

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic campaigns.

PropertyValueSource
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
AppearanceOff-white to pale yellow solidGeneral Laboratory Observation
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, CH2Cl2)General Laboratory Observation

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, a robust and well-established method for forming carbon-oxygen bonds. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzaldehyde reacts with a pyridine-3-ylmethyl halide.

G cluster_reactants Reactants cluster_reagents Reagents 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (SN2 Reaction) 4-hydroxybenzaldehyde->Reaction Nucleophile 3-chloromethylpyridine 3-(Chloromethyl)pyridine 3-chloromethylpyridine->Reaction Electrophile Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Pyridin-3-ylmethoxy -based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by pyridine-based inhibitors.

Application II: Scaffolding for Epigenetic Modulators - The Case of LSD1 Inhibition

Epigenetic modifications, such as histone methylation, play a pivotal role in regulating gene expression without altering the DNA sequence. Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). [3]Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target. [2][4] The 3-(piperidin-4-ylmethoxy)pyridine scaffold, a close structural relative of our topic compound, has been successfully employed in the development of potent and selective LSD1 inhibitors. [5]Crystal structures of these inhibitors bound to LSD1 reveal that the pyridine and piperidine moieties engage in crucial interactions within the enzyme's active site. [3]The this compound core provides a direct synthetic route to introduce similar pharmacophoric elements.

The aldehyde can be reductively aminated to introduce a piperidine or other amine-containing groups, while the pyridine nitrogen can act as a hydrogen bond acceptor. The overall shape and electronics of the molecule allow it to occupy the substrate-binding pocket of LSD1, preventing the demethylation of its histone substrates. [5]

G LSD1 LSD1 Enzyme Demethylation Demethylation LSD1->Demethylation Histone_H3 Methylated Histone H3 (H3K4me2/H3K9me2) Histone_H3->LSD1 Gene_Repression Gene Repression Demethylation->Gene_Repression Inhibitor Pyridin-3-ylmethoxy -based Inhibitor Inhibitor->LSD1

Caption: Mechanism of LSD1 inhibition by pyridine-based compounds.

Application III: A Precursor to Anti-Diabetic Agents - The Pioglitazone Story

A compelling example of the industrial and medicinal importance of a structurally related intermediate is the synthesis of Pioglitazone, a thiazolidinedione-class anti-diabetic drug. A key intermediate in its synthesis is 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. [6][7]This molecule shares the core structural feature of a substituted pyridine linked via an ether to a benzaldehyde.

The synthesis of this intermediate often involves the condensation of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde. [6][8]This highlights the versatility of the benzaldehyde moiety in forming ether linkages with various pyridine-containing alcohols. The subsequent Knoevenagel condensation of the aldehyde with thiazolidine-2,4-dione followed by reduction yields Pioglitazone. [1][9]This well-established synthetic route underscores the potential of this compound as a starting material for a wide range of therapeutics.

Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard Williamson ether synthesis for the preparation of the title compound.

Materials:

  • 4-Hydroxybenzaldehyde

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Reductive Amination for the Synthesis of a Piperidine Derivative

This protocol details a general procedure for the reductive amination of this compound to introduce a piperidine moiety, a common structural motif in LSD1 inhibitors.

Materials:

  • This compound

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add piperidine (1.2 eq) and a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired piperidine derivative.

Conclusion and Future Perspectives

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic accessibility and the versatile reactivity of its constituent moieties have enabled its application in the development of a wide range of therapeutic agents, from kinase inhibitors for cancer to epigenetic modulators for various diseases. The protocols provided herein offer a practical guide for researchers to harness the potential of this valuable intermediate.

The future of drug discovery will undoubtedly continue to leverage the unique properties of the pyridine scaffold. As our understanding of complex disease biology deepens, the ability to rapidly synthesize diverse libraries of bioactive molecules from key intermediates like this compound will be paramount. Further exploration of its derivatives is likely to yield novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, solidifying its place as a truly versatile player in the medicinal chemist's toolbox.

References

  • Pioglitazone - New Drug Approvals. (2014, October 11). Retrieved from [Link]

  • Bhanja, C., et al. (2012). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(9), 4323-4333. Retrieved from [Link]

  • Novel process for the synthesis of pioglitazone and its salts thereof. (2008). Google Patents.
  • Pioglitazone hydrochloride. Drug Synthesis Database. Retrieved from [Link]

  • Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. (n.d.). Google Patents.
  • Pharmacological Inhibition of LSD1 for Cancer Treatment. (2021). PMC. Retrieved from [Link]

  • Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. (2020). MDPI. Retrieved from [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). PMC. Retrieved from [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). PubMed Central. Retrieved from [Link]

  • Screening potential inhibitors for cancer target LSD1 from natural products by steered molecular dynamics. (2017). Retrieved from [Link]

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (2017). PMC. Retrieved from [Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). PubMed. Retrieved from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2021). RSC Publishing. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed. Retrieved from [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. (2021). NIH. Retrieved from [Link]

  • The identification of 8,9-dimethoxy-5-(2-aminoalkoxy-pyridin-3-yl)-benzo[c]n[2][7]aphthyridin-4-ylamines as potent inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1). (2010). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. (2006). PubMed. Retrieved from [Link]

  • Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2021). RSC Publishing. Retrieved from [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). PubMed. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. Retrieved from [Link]

  • Synthesis and evaluation of antiinflammatory activity of some new pyrido[4,3-d]pyrimidine derivatives. (2018). Semantic Scholar. Retrieved from [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. Retrieved from [Link]

  • Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. (1995). PubMed. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. (2016). Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(Pyridin-3-ylmethoxy)benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring system is a "privileged scaffold," a structural motif repeatedly found in successful therapeutic agents.[1][2] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring imparts a unique combination of physicochemical properties that medicinal chemists strategically leverage to overcome common drug development hurdles.[3][4] These properties include enhanced aqueous solubility, improved metabolic stability, and the ability to form crucial hydrogen bond interactions with biological targets, thereby increasing potency and selectivity.[3][5] Over 95 FDA-approved pharmaceuticals, spanning therapeutic areas from oncology (Abiraterone) to infectious diseases (Isoniazid), feature a pyridine or dihydropyridine core, underscoring its profound impact on medicinal chemistry.[1]

This document provides a detailed guide to the application of 4-(Pyridin-3-ylmethoxy)benzaldehyde , a versatile and high-potential building block for the synthesis of novel pharmaceutical agents. This bifunctional molecule integrates three key structural features:

  • A Pyridin-3-yl Moiety: Offers a basic nitrogen handle for salt formation and hydrogen bonding, which can be critical for receptor engagement and optimizing pharmacokinetic profiles.[4][6]

  • A Benzaldehyde Functional Group: Serves as a highly reactive and versatile electrophilic center for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • An Ether Linkage: Provides a stable, yet conformationally flexible, bridge between the two key aromatic systems.

These application notes are designed for researchers, medicinal chemists, and drug development professionals, offering both the strategic rationale and detailed, field-tested protocols for leveraging this building block in pharmaceutical synthesis campaigns.

Physicochemical Profile and Strategic Rationale

The utility of this compound stems from its distinct chemical properties, which are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[7]
Molecular Weight 213.23 g/mol [8]
CAS Number 128133-56-2[8]
Appearance Off-white to pale yellow solid (typical)N/A
Predicted XlogP 1.8[7]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3 (Pyridine N, Ether O, Aldehyde O)[7]

Rationale for Use in Drug Design:

  • Modulation of Physicochemical Properties: The pyridine nitrogen (pKa ≈ 5.2) provides a basic center that can be protonated under physiological conditions, significantly improving the aqueous solubility of the resulting molecule—a critical factor for bioavailability.[4][5]

  • Versatile Synthetic Handle: The aldehyde group is a cornerstone of organic synthesis, enabling access to a vast chemical space. It readily participates in reactions such as reductive amination, Wittig olefination, aldol condensations, and multicomponent reactions, allowing for the systematic elaboration of the core structure.[9]

  • Metabolic Stability: Compared to a simple phenyl ring, the pyridine motif can alter the metabolic profile of a drug candidate, sometimes blocking sites of oxidative metabolism and extending the compound's half-life.[3]

  • Target Engagement: The pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring a ligand into the binding pocket of a target protein, such as a kinase hinge region or an enzyme active site.[3][10]

The following diagram illustrates the key reactive sites and the potential synthetic pathways originating from this building block.

G cluster_products Resulting Scaffolds main This compound reductive_amination Reductive Amination main->reductive_amination R-NH2, [H] wittig Wittig Olefination main->wittig Ph3P=CHR mcr Multicomponent Reactions main->mcr e.g., Dimedone, 6-Aminouracil n_oxidation N-Oxidation main->n_oxidation m-CPBA amines Amines / N-Heterocycles reductive_amination->amines alkenes Stilbenes / Chalcones wittig->alkenes complex_heterocycles Pyrimidoquinolines mcr->complex_heterocycles salts Pyridinium Salts n_oxidation->salts quaternization Quaternization quaternization->salts

Caption: Key synthetic transformations of this compound.

Core Application Protocols

The following protocols are detailed, self-validating methodologies for the derivatization of this compound.

Protocol 1: Synthesis of Bioactive Amines via Reductive Amination

Rationale: Reductive amination is arguably the most robust and widely used method for introducing amine functionality in drug discovery. This two-step, one-pot process allows for the creation of secondary or tertiary amines, which are key components of countless pharmaceuticals due to their ability to form salt bridges and engage in hydrogen bonding. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to not reduce the aldehyde before imine formation and is tolerant of a wide range of functional groups.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 1.00 g, 4.69 mmol) and the desired primary or secondary amine (1.1 eq, e.g., morpholine, 0.45 mL, 5.16 mmol).

  • Solvent Addition: Dissolve the reactants in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (20 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • In-Process Validation (TLC/LC-MS): Monitor the formation of the imine/enamine intermediate. A small aliquot can be analyzed by LC-MS to confirm the consumption of the starting aldehyde and the presence of the intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 2.98 g, 14.07 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Progression: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction to completion by TLC or LC-MS, ensuring the disappearance of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of Complex Heterocycles via Multicomponent Reaction

Rationale: Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. The protocol below is adapted from an established procedure for synthesizing pyrimido[4,5-b]quinolines, a class of compounds with known biological activities such as anticancer and anti-inflammatory properties.[11] This reaction leverages the aldehyde as an electrophile to construct a dense and rigid heterocyclic core, which is often desirable for potent and selective enzyme inhibitors.

Step-by-Step Methodology (Adapted from[11]):

  • Reactant Mixture: In a 25 mL reaction vial, combine this compound (1.0 eq, 1.00 g, 4.69 mmol), dimedone (1.0 eq, 0.66 g, 4.69 mmol), and 6-amino-1,3-dimethyluracil (1.0 eq, 0.73 g, 4.69 mmol).

  • Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst (0.2 eq, 0.11 g, 0.94 mmol).

  • Reaction Conditions: Heat the solvent-free mixture at 90 °C with vigorous stirring for the time specified by the source literature or as determined by reaction monitoring (typically 1-3 hours).

  • In-Process Validation (TLC/LC-MS): Monitor the reaction by periodically taking a small sample, dissolving it in a suitable solvent (e.g., DMSO/methanol), and analyzing by TLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid can often be purified by recrystallization. Add hot ethanol to the reaction mixture, stir, and then allow it to cool to crystallize the product.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Characterization: Fully characterize the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm the formation of the desired pyrimido[4,5-b]quinoline scaffold.

Application in a Drug Discovery Workflow

This compound is an ideal starting point for a lead generation campaign. The protocols described above can be integrated into a broader drug discovery workflow to identify novel therapeutic candidates.

Target Classes: The structural motifs accessible from this building block are relevant for several important drug target classes:

  • Kinase Inhibitors: The pyridine ring can serve as a hinge-binding element. Derivatives have been explored as potent inhibitors for targets like Cyclin-dependent kinase 2 (CDK2).[10]

  • Epigenetic Modulators: Amine derivatives are foundational for inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1), a key target in oncology.[12]

  • Anti-inflammatory Agents: Chalcone and pyrimidine-fused scaffolds derived from substituted benzaldehydes have shown promise as anti-inflammatory agents.[4][11]

The following workflow diagram illustrates how this building block can be utilized in a typical hit-to-lead campaign.

G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization bb Building Block: This compound p1 Protocol 1: Reductive Amination bb->p1 p2 Protocol 2: Multicomponent Reaction bb->p2 p3 Other Reactions (e.g., Wittig, Aldol) bb->p3 library Focused Compound Library (50-200 Compounds) p1->library p2->library p3->library hts High-Throughput Screening (HTS) library->hts hit_id Hit Identification & Validation hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar sar->p1 Iterative Synthesis lead_opt Lead Optimization (ADME/Tox) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow using this compound.

References

  • Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem. [Link]

  • Jain, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Vasile, C., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology. [Link]

  • PubChem. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. PubChem. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. PubChem. [Link]

  • Zare, A., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. PubChem. [Link]

  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers Media. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For - Iodination of Arylaldehydes. RSC. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

  • Li, Z., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. [Link]

  • Gultyai, V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

Sources

Application Notes and Protocols for 4-(Pyridin-3-ylmethoxy)benzaldehyde: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridinylmethoxy Benzaldehyde Scaffold

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structural motif present in a vast array of therapeutic agents.[1][2][3] Its prevalence is due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor, its basicity which can aid in aqueous solubility, and its capacity to engage in various non-covalent interactions with biological targets.[4] The strategy of "bioisosteric replacement," where a phenyl ring in a lead compound is swapped for a pyridine ring, is a well-established tactic in medicinal chemistry to enhance potency, modulate metabolic stability, and improve the overall pharmacokinetic profile of a drug candidate.[5][6][7]

This guide focuses on 4-(Pyridin-3-ylmethoxy)benzaldehyde , a bifunctional molecule that marries the advantageous properties of the pyridine nucleus with the synthetic versatility of a benzaldehyde. The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular architectures. The pyridin-3-ylmethoxy moiety introduces a key pharmacophoric element, offering a potential vector for targeted interactions within a biological system. Furthermore, benzyloxybenzaldehyde derivatives have shown significant promise as scaffolds for the development of selective enzyme inhibitors, for instance, against aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[8][9][10][11]

This document provides detailed experimental protocols for the application of this compound as a key building block in the synthesis of compounds with potential therapeutic relevance. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂PubChem CID: 819480
Molecular Weight 213.23 g/mol PubChem CID: 819480
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, DMSO, DMFInferred from structure
pKa (of pyridine nitrogen) ~4.5-5.0 (predicted)General knowledge of pyridines

Core Synthetic Applications and Protocols

The aldehyde functionality of this compound is a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex organic molecules. Below are detailed protocols for key transformations.

Application 1: Synthesis of Schiff Bases as Precursors for Bioactive Heterocycles

Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and high-yielding reaction. Schiff bases derived from substituted benzaldehydes are versatile intermediates for the synthesis of a wide range of heterocyclic compounds with demonstrated biological activities, including antibacterial and anticancer properties.

Workflow for Schiff Base Formation:

reagent1 This compound reaction Condensation reagent1->reaction reagent2 Primary Amine (R-NH2) reagent2->reaction product Schiff Base (Imine) reaction->product solvent Ethanol or Methanol (Solvent) solvent->reaction catalyst Catalytic Acetic Acid (optional) catalyst->reaction

Caption: General workflow for the synthesis of Schiff bases from this compound.

Detailed Protocol: Synthesis of N-(4-(pyridin-3-ylmethoxy)benzylidene)aniline

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.13 g, 10 mmol) in 40 mL of absolute ethanol.

    • To this solution, add aniline (1.05 eq, e.g., 0.98 g, 10.5 mmol).

    • Expertise & Experience: Using a slight excess of the amine can help drive the reaction to completion. Absolute ethanol is used to minimize the presence of water, which can hydrolyze the resulting imine.

  • Reaction Execution:

    • Add 2-3 drops of glacial acetic acid to the reaction mixture. This acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Product Isolation and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to yield the pure Schiff base.

Application 2: Reductive Amination for the Synthesis of Secondary Amines

Rationale: Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds. This two-step, one-pot process involves the formation of an imine (Schiff base) in situ, followed by its immediate reduction to the corresponding amine. This avoids the isolation of the often-unstable imine intermediate.

Workflow for Reductive Amination:

start This compound + Primary/Secondary Amine intermediate Imine/Iminium Ion (in situ) start->intermediate product Secondary/Tertiary Amine intermediate->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->intermediate

Caption: A simplified workflow for the one-pot reductive amination protocol.

Detailed Protocol: Synthesis of 1-(4-(pyridin-3-ylmethoxy)benzyl)piperidine

  • Reaction Setup:

    • To a stirred solution of this compound (1.0 eq, e.g., 2.13 g, 10 mmol) in 50 mL of dichloromethane (DCM), add piperidine (1.2 eq, e.g., 1.02 g, 12 mmol).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Reduction:

    • In a separate flask, prepare a solution of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g, 15 mmol) in 20 mL of DCM.

    • Trustworthiness: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

    • Add the NaBH(OAc)₃ solution dropwise to the reaction mixture over 15-20 minutes.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure secondary amine.

Application 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

Rationale: The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Workflow for Knoevenagel Condensation:

aldehyde This compound condensation Knoevenagel Condensation aldehyde->condensation active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->condensation base_catalyst Base Catalyst (e.g., Piperidine) base_catalyst->condensation product α,β-Unsaturated Product condensation->product

Caption: Schematic of the Knoevenagel condensation reaction workflow.

Detailed Protocol: Synthesis of 2-(4-(pyridin-3-ylmethoxy)benzylidene)malononitrile

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.13 g, 10 mmol) and malononitrile (1.1 eq, e.g., 0.73 g, 11 mmol) in 25 mL of ethanol.

    • Expertise & Experience: The use of a slight excess of the active methylene compound ensures complete consumption of the aldehyde.

  • Catalysis and Reaction:

    • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture. Piperidine acts as a base to deprotonate the active methylene compound, generating the nucleophilic carbanion.

    • Stir the reaction mixture at room temperature. A precipitate of the product often begins to form within minutes.

    • Allow the reaction to stir for 1-2 hours to ensure completion. Monitor by TLC if necessary.

  • Product Isolation:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

    • Dry the product under vacuum to obtain the pure 2-(4-(pyridin-3-ylmethoxy)benzylidene)malononitrile. The product is often pure enough for subsequent steps without further purification.

Potential Therapeutic Relevance and Future Directions

The derivatives synthesized from this compound via the protocols described above hold significant potential for further investigation in drug discovery programs.

  • Anticancer Agents: The pyridine moiety is a common feature in many kinase inhibitors and other anticancer drugs.[12] The synthesized Schiff bases and their cyclized products (e.g., quinazolines, benzodiazepines) could be screened for their antiproliferative activity against various cancer cell lines.

  • Antimicrobial Agents: The imine functionality in Schiff bases is known to be crucial for their antimicrobial activity. The synthesized compounds could be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

  • CNS-active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting the central nervous system. The secondary amines produced through reductive amination could be explored for their potential as neuroprotective agents or for their activity on CNS receptors.

The versatility of this compound as a synthetic building block, combined with the proven therapeutic importance of the pyridine scaffold, makes it a highly valuable tool for medicinal chemists. The protocols provided herein offer a solid foundation for the exploration of its potential in the development of novel therapeutic agents.

References

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed, 35724248. [Link]

  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

  • Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives. [Link]

  • PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • PubMed. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. [Link]

  • ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • ACS Publications. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Bradford Scholars. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • MDPI. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. [Link]

  • Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. [Link]

  • PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

Sources

Application Note: 4-(Pyridin-3-ylmethoxy)benzaldehyde as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Pyridin-3-ylmethoxy)benzaldehyde

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the novelty, efficiency, and ultimate utility of a synthetic pathway. This compound is an exemplary building block, strategically designed with two key pharmacophores: a pyridine ring and a reactive benzaldehyde. The pyridine moiety is a cornerstone in drug design, prized for its ability to engage in hydrogen bonding and its presence in numerous approved pharmaceuticals. The benzaldehyde functional group serves as a versatile handle for a multitude of chemical transformations, most notably for the construction of complex molecular architectures.

This application note provides an in-depth guide to leveraging this compound for the synthesis of high-value heterocyclic compounds. We will focus on a robust and widely applicable two-step pathway: (I) the base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, and (II) the subsequent cyclization of this chalcone with a binucleophile to yield a substituted pyrimidine. Pyrimidine derivatives are of immense interest due to their extensive pharmacological profiles, which include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3] The protocols detailed herein are designed to be reproducible and scalable, providing researchers with a reliable method for accessing novel chemical matter for screening and development.

Overall Synthetic Workflow

The synthetic strategy is a sequential two-step process. First, an aldol condensation reaction is performed to synthesize the chalcone backbone. Second, this intermediate undergoes a cyclocondensation reaction to form the target pyrimidine derivative. This workflow is highly efficient, allowing for the generation of molecular complexity from readily available starting materials.

G A This compound + Acetophenone Derivative B Step 1: Claisen-Schmidt Condensation (Base-Catalyzed) A->B C Chalcone Intermediate (α,β-Unsaturated Ketone) B->C D Step 2: Cyclocondensation (e.g., with Thiourea) C->D E Substituted Pyrimidine Derivative (Target Heterocycle) D->E

Figure 1: High-level workflow for pyrimidine synthesis.

Part I: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

Principle and Mechanistic Insight: Chalcones are synthesized via the Claisen-Schmidt condensation, a cornerstone reaction in organic chemistry involving an aldehyde and a ketone.[4] The reaction proceeds in a basic medium, where the base (e.g., KOH) abstracts an acidic α-proton from the ketone (an acetophenone derivative) to generate a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[4][5] This extended conjugation is responsible for the characteristic chromophore of chalcones.

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack & Dehydration A Acetophenone B Enolate A->B  OH⁻ C Aldehyde B:e->C:w D Aldol Adduct C->D  Nucleophilic Attack E Chalcone D->E  - H₂O

Figure 2: Mechanism of Claisen-Schmidt Condensation.

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-(pyridin-3-ylmethoxy)phenyl)prop-2-en-1-one

This protocol details the synthesis of a chalcone intermediate using 4-methoxyacetophenone as the ketone component.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compound213.231.0102.13 g
4-Methoxyacetophenone150.171.0101.50 g
Potassium Hydroxide (KOH)56.113.0301.68 g
Ethanol (95%)---50 mL
Deionized Water---10 mL
Hydrochloric Acid (HCl), 1M---As needed

Procedure:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g (10 mmol) of this compound and 1.50 g (10 mmol) of 4-methoxyacetophenone in 50 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: Separately, prepare the catalyst solution by dissolving 1.68 g (30 mmol) of potassium hydroxide in 10 mL of deionized water. Cool this solution in an ice bath.

  • Reaction Initiation: Add the cold aqueous KOH solution dropwise to the stirred ethanolic solution of the aldehyde and ketone over 15-20 minutes. Maintain the reaction temperature between 20-25°C using a water bath.[6]

  • Reaction Monitoring: Upon addition of the base, the solution will typically develop a yellow color and a precipitate may begin to form. Allow the mixture to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Acidify the mixture slowly with 1M HCl with constant stirring until it reaches a pH of ~6-7. This will precipitate the crude chalcone product.

  • Purification: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.[6]

Part II: Synthesis of a Pyrimidine Derivative via Cyclocondensation

Principle and Mechanistic Insight: The α,β-unsaturated ketone system of the chalcone is an excellent Michael acceptor. The cyclization to form a pyrimidine derivative begins with a nucleophilic attack (Michael addition) by one of the nitrogen atoms of thiourea onto the β-carbon of the chalcone.[7] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon of the original ketone moiety. The sequence is completed by a dehydration step, resulting in the formation of the stable six-membered dihydropyrimidine-2-thiol ring. Tautomerization can then occur. The use of a base like KOH is crucial as it facilitates both the Michael addition and the subsequent condensation steps.[8]

G Chalcone Chalcone + Thiourea Michael Michael Adduct Chalcone->Michael  1. Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized  2. Intramolecular      Condensation Pyrimidine Pyrimidine-2-thiol Cyclized->Pyrimidine  3. Dehydration

Figure 3: Proposed mechanism for pyrimidine formation.

Protocol 2: Synthesis of 4-(4-methoxyphenyl)-6-(4-(pyridin-3-ylmethoxy)phenyl)pyrimidine-2-thiol

This protocol describes the cyclization of the previously synthesized chalcone with thiourea.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (mmol)Mass
(E)-1-(4-methoxyphenyl)-3-(4-(pyridin-3-ylmethoxy)phenyl)prop-2-en-1-one345.401.051.73 g
Thiourea76.121.15.50.42 g
Potassium Hydroxide (KOH)56.112.0100.56 g
Ethanol (95%)---40 mL
Glacial Acetic Acid---As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the chalcone (1.73 g, 5 mmol), thiourea (0.42 g, 5.5 mmol), and potassium hydroxide (0.56 g, 10 mmol) in 40 mL of 95% ethanol.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 8-10 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., n-hexane:ethyl acetate 1:1 v/v) until the chalcone spot has disappeared.

  • Isolation: After completion, cool the reaction mixture to room temperature. The reaction mixture can be kept overnight to maximize precipitation.[8]

  • Neutralization: Pour the cooled mixture into 150 mL of ice-cold water. Neutralize the solution by adding glacial acetic acid dropwise until a precipitate forms and the pH is approximately 6.

  • Purification: Collect the solid product by vacuum filtration, wash it extensively with cold water, and dry it. The crude product can be recrystallized from ethanol or a suitable solvent mixture to obtain the pure pyrimidine-2-thiol derivative.

Characterization of Synthesized Compounds

The identity and purity of the synthesized chalcone and pyrimidine derivatives should be confirmed using standard analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For the chalcone, look for the characteristic C=O stretch of the α,β-unsaturated ketone (~1650-1670 cm⁻¹). For the pyrimidine, the disappearance of the chalcone's C=O peak and the appearance of C=N and C=S (thione) stretches are indicative of successful cyclization.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR of the chalcone will show two characteristic doublets for the vinylic protons (α-H and β-H) with a coupling constant (J) of ~15-16 Hz, confirming the E-isomer. For the pyrimidine, the disappearance of these vinylic proton signals and the appearance of a new aromatic/heterocyclic proton signal is expected.[9][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds, confirming the expected molecular formula.[7][9]

Conclusion

This compound is a highly effective and versatile starting material for the synthesis of complex heterocyclic molecules. The two-step synthesis of pyrimidine derivatives via a chalcone intermediate is a robust, efficient, and high-yielding pathway. This method provides a powerful tool for medicinal chemists and researchers to generate libraries of novel compounds centered around the privileged pyrimidine scaffold, enabling the exploration of new therapeutic agents and functional materials.

References

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. (n.d.). National Institutes of Health. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. [Link]

  • Cyclization of (Chalcone-Aldole)-Compounds And Studying of (Identification ,Liquid Crystal , Solubility)-Behavior. (2017). ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Aswan University. [Link]

  • Chalcones as synthons for heterocyclic compounds- a review. (2020). GSC Biological and Pharmaceutical Sciences. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). National Institutes of Health. [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Oriental Journal of Chemistry. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. [Link]

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (n.d.). Universiti Malaysia Sabah. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2024). Revista de la Sociedad Química de México. [Link]

  • Synthesis, characterization and biological evaluation of some new chalcones. (2016). International Journal of Pharmacy. [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for 4-(Pyridin-3-ylmethoxy)benzaldehyde in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Qualified Research Partners

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-(Pyridin-3-ylmethoxy)benzaldehyde as a pivotal intermediate in the discovery and development of novel agrochemicals. These notes detail not only the synthetic protocols for the parent molecule and its derivatives but also provide validated screening assays to evaluate their potential as herbicides, fungicides, and insecticides. The underlying scientific principles and the rationale for experimental design are emphasized to empower researchers in their quest for next-generation crop protection agents.

Introduction: The Strategic Importance of the Pyridyl Methoxy Phenyl Scaffold

The relentless demand for increased agricultural productivity, coupled with the evolution of resistance to existing pesticides, necessitates a continuous pipeline of novel agrochemical active ingredients. The pyridine ring is a well-established pharmacophore in a multitude of successful commercial pesticides, including fungicides, insecticides, and herbicides.[1][2][3] Its presence can confer favorable properties such as enhanced biological activity, systemic movement in plants, and metabolic stability.

This compound is a versatile chemical intermediate that strategically combines three key structural motifs: a pyridine ring, a benzaldehyde moiety, and a flexible ether linkage. This combination offers a rich platform for chemical diversification and the exploration of new structure-activity relationships (SAR). The benzaldehyde functional group serves as a convenient handle for a wide array of chemical transformations, allowing for the synthesis of diverse compound libraries. The ether linkage provides rotational flexibility, which can be crucial for optimal binding to target enzymes or receptors.

Furthermore, the concept of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties, is a powerful strategy in agrochemical design.[1][2][4][5][6] The pyridyl methoxy phenyl scaffold can be considered a bioisostere of other successful agrochemical fragments, offering the potential for novel intellectual property and improved biological or environmental profiles.

Synthesis of this compound and its Derivatives

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis, a robust and widely employed method for forming ether linkages.[7] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Protocol: Synthesis of this compound (3)

This protocol details the synthesis of the target compound from 4-hydroxybenzaldehyde (1) and 3-(chloromethyl)pyridine (2).

Diagram of Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product r1 4-Hydroxybenzaldehyde (1) cond Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (e.g., 80°C) r1->cond r2 3-(Chloromethyl)pyridine (2) r2->cond p1 This compound (3) cond->p1 Williamson Ether Synthesis (SN2)

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzaldehyde (1)

  • 3-(Chloromethyl)pyridine hydrochloride (or free base) (2)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to form the phenoxide.

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and an additional equivalent of potassium carbonate to neutralize the hydrochloride salt. If using the free base, only the initial 2.0 eq of K₂CO₃ are needed.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound (3).

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diversification of the Scaffold

The aldehyde functionality of this compound is a gateway to a vast chemical space. A few examples of derivative synthesis are presented below:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield various amine derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles to form hydrazones, oximes, and other Schiff bases.[8]

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters or amides.

Application Notes & Screening Protocols

The following sections provide protocols for evaluating the potential of this compound derivatives in three key agrochemical areas.

Herbicidal Activity Screening

Many commercial herbicides act by inhibiting key enzymes in plant metabolic pathways. One such target is protoporphyrinogen oxidase (PPO), an essential enzyme in chlorophyll and heme biosynthesis.[3] Pyridine-containing compounds have shown potent PPO inhibition.[3]

Protocol: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Principle: This assay spectrophotometrically measures the enzymatic oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), which has a characteristic absorbance. The inhibition of this reaction by a test compound is quantified.

Diagram of PPO Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis p1 Prepare Plant Enzyme Extract (PPO) a1 Incubate PPO with Test Compound p1->a1 p2 Prepare Test Compound Solutions p2->a1 p3 Prepare Substrate (PPGIX) a2 Initiate Reaction with PPGIX p3->a2 a1->a2 d1 Monitor Absorbance Increase (PPIX formation) a2->d1 d2 Calculate % Inhibition and IC50 d1->d2

Caption: Workflow for the in vitro PPO inhibition assay.

Procedure:

  • Enzyme Extraction: Homogenize young plant tissue (e.g., spinach or corn seedlings) in an ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant as the crude enzyme source. Determine the protein concentration of the extract.

  • Assay Preparation: In a 96-well plate, add the assay buffer, the enzyme extract, and various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Include a positive control (a known PPO inhibitor) and a negative control (solvent only).

  • Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX (PPGIX).

  • Measurement: Immediately measure the increase in absorbance at approximately 630 nm over time using a plate reader. This corresponds to the formation of protoporphyrin IX.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Illustrative Data (Hypothetical):

CompoundTargetIC₅₀ (µM)
Derivative APPO5.2
Derivative BPPO12.8
Commercial HerbicidePPO1.5
Fungicidal Activity Screening

Aromatic aldehydes and their derivatives can exhibit antifungal properties through various mechanisms, including the disruption of cellular antioxidation.

Protocol: Antifungal Susceptibility Testing by Broth Microdilution

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a target fungal pathogen.

Procedure:

  • Fungal Inoculum Preparation: Culture the target fungal species (e.g., Botrytis cinerea, Fusarium graminearum) on a suitable agar medium. Prepare a spore suspension and adjust its concentration to a standard level.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature for 24-72 hours.

  • MIC Determination: Visually assess the plates for fungal growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Illustrative Data (Hypothetical):

CompoundFungal SpeciesMIC (µg/mL)
Derivative CBotrytis cinerea16
Derivative DFusarium graminearum32
Commercial FungicideBotrytis cinerea4
Insecticidal Activity Screening

The pyridine scaffold is a core component of several classes of insecticides, including neonicotinoids, which target the nicotinic acetylcholine receptor (nAChR).

Protocol: Insecticidal Bioassay against Aphids (Leaf-Dip Method)

Principle: This assay evaluates the contact and/or systemic toxicity of a compound to a common agricultural pest, such as the pea aphid (Acyrthosiphon pisum).

Diagram of Leaf-Dip Bioassay Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Observation cluster_analysis Data Analysis p1 Prepare Test Compound Emulsions t1 Dip Leaves in Compound Emulsions p1->t1 p2 Excise Plant Leaves p2->t1 t2 Air Dry Leaves t1->t2 e1 Place Treated Leaves in Petri Dishes t2->e1 e2 Introduce Aphids e1->e2 e3 Incubate and Assess Mortality e2->e3 da1 Calculate % Mortality and LC50 e3->da1

Caption: Workflow for the aphid leaf-dip bioassay.

Procedure:

  • Compound Preparation: Prepare solutions of the test compounds at various concentrations in a suitable solvent containing a surfactant to ensure even leaf coverage.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., fava bean) into the test solutions for a few seconds. Allow the leaves to air dry.

  • Insect Exposure: Place the treated leaves in petri dishes lined with moist filter paper. Introduce a known number of aphids (e.g., 10-20) into each dish.

  • Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: After 24 and 48 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ value (the lethal concentration that kills 50% of the test population).

Illustrative Data (Hypothetical):

CompoundPest SpeciesLC₅₀ (ppm) at 48h
Derivative EAcyrthosiphon pisum25
Derivative FAcyrthosiphon pisum60
Commercial InsecticideAcyrthosiphon pisum5

Conclusion and Future Directions

This compound represents a highly promising and versatile platform for the development of novel agrochemicals. Its straightforward synthesis and the reactivity of the aldehyde group allow for the creation of large and diverse chemical libraries. The protocols outlined in this document provide a robust framework for synthesizing and evaluating the biological activity of these derivatives. Future work should focus on exploring a wider range of substitutions on both the pyridine and benzene rings to further elucidate the structure-activity relationships and to optimize the potency, selectivity, and environmental profile of lead compounds.

References

  • Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. Available at: [Link]

  • Pyridazine Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]

  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. PubMed. Available at: [Link]

  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PMC - NIH. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthesis and pharmacological studies of 5-ethyl pyridin-2-ethanol analogs derivatives. arkat usa. Available at: [Link]

  • 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). PubChemLite. Available at: [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. Available at: [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PMC - PubMed Central. Available at: [Link]

  • Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. PMC - NIH. Available at: [Link]

  • New Benzaldehyde and Benzopyran Compounds from the Endophytic Fungus Paraphaeosphaeria sp. F03 and Their Antimicrobial and Cytotoxic Activities. ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of 2-(4'substitutedanilinosydnon-3'-Yl) Pyridines. Oriental Journal of Chemistry. Available at: [Link]

  • This compound (C13H11NO2). PubChemLite. Available at: [Link]

  • Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. PubMed. Available at: [Link]

  • Scientists suggest new mode of action for pyridine alkylsulfone insecticides. Agropages. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Involving 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of 4-(Pyridin-3-ylmethoxy)benzaldehyde in Modern Catalysis

This compound is a bifunctional aromatic aldehyde of significant interest to the pharmaceutical and materials science sectors. Its structure, incorporating a reactive aldehyde group, a flexible ether linkage, and a basic pyridine moiety, renders it a valuable synthon for the construction of complex molecular architectures. The pyridine nitrogen can act as a ligand for metal catalysts or as a basic site to promote reactions, while the aldehyde is a versatile handle for a myriad of chemical transformations. This document provides in-depth application notes and detailed protocols for key catalytic reactions involving this compound, with a focus on methodologies relevant to drug discovery and development. Our aim is to furnish researchers with not only procedural steps but also the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the reaction mechanisms at play.

Core Catalytic Applications and Methodologies

The strategic positioning of the pyridyl and aldehyde functionalities allows for a range of catalytic applications. This guide will focus on two high-impact catalytic transformations:

  • Reductive Amination: A cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.

  • Multicomponent Reactions (MCRs): An efficient strategy for building molecular complexity in a single synthetic operation, often employed in the generation of compound libraries for high-throughput screening.

Application Note I: Catalytic Reductive Amination for Amine Synthesis

Scientific Rationale and Mechanistic Overview

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds in two main stages: the formation of an imine or iminium ion from the aldehyde and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. The choice of catalyst and reducing agent is crucial for achieving high yields and selectivity, especially when dealing with substrates bearing multiple functional groups.

For a molecule like this compound, the presence of the pyridine ring necessitates careful selection of the catalytic system to avoid catalyst poisoning or undesired side reactions. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanobohydride are often preferred as they can selectively reduce the iminium ion in the presence of the aldehyde.[2]

Reductive_Amination_Mechanism

Protocol: Synthesis of N-Benzyl-1-(4-((pyridin-3-yl)methoxy)phenyl)methanamine

This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Amine: Add benzylamine (1.1 eq) to the stirred solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add the reducing agent portion-wise to the reaction mixture over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneAprotic solvent to prevent quenching of the reducing agent.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective for the iminium ion over the aldehyde.
Catalyst Glacial Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Stoichiometry Amine (1.1 eq), NaBH(OAc)₃ (1.5 eq)A slight excess of the amine and reducing agent ensures complete conversion of the aldehyde.

Table 1: Optimized parameters for the reductive amination protocol.

Application Note II: DABCO-Catalyzed Multicomponent Synthesis of Pyrimido[4,5-b]quinolines

Scientific Rationale and Mechanistic Overview

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, which incorporates substantial portions of all starting materials.[3][4] This approach is particularly valuable in drug discovery for the rapid generation of diverse chemical libraries. Benzaldehyde derivatives are frequently employed as one of the key components in MCRs.

The synthesis of pyrimido[4,5-b]quinolines, a class of heterocyclic compounds with a wide range of biological activities including anticancer and anti-inflammatory properties, can be achieved through a one-pot, three-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil.[5] The use of an inexpensive and basic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions aligns with the principles of green chemistry.

MCR_Workflow

Protocol: One-Pot Synthesis of a Novel Pyrimido[4,5-b]quinoline Derivative

This protocol is adapted from the synthesis of related benzyloxy pyrimido[4,5-b]quinoline derivatives and is expected to be applicable to this compound.[5]

Materials:

  • This compound

  • Dimedone

  • 6-Amino-1,3-dimethyluracil

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

  • Mortar and pestle

  • Reaction vial or round-bottom flask with a condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In a mortar, combine this compound (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.2 mmol).

  • Homogenization: Gently grind the reactants with a pestle for 1-2 minutes to ensure a homogeneous mixture.

  • Reaction Conditions: Transfer the mixture to a reaction vial or a small round-bottom flask. Heat the mixture at 90 °C under solvent-free conditions for the time specified by reaction monitoring (typically 1-3 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting materials.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The solidified product can be washed with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure pyrimido[4,5-b]quinoline derivative.

Parameter Condition Rationale
Catalyst DABCOAn inexpensive, efficient, and basic catalyst for this condensation reaction.
Solvent Solvent-freeEnvironmentally friendly (green chemistry) and can lead to faster reaction times.
Temperature 90 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without decomposition.
Stoichiometry 1:1:1 ratio of reactantsEnsures efficient conversion and simplifies product isolation.

Table 2: Key parameters for the DABCO-catalyzed multicomponent reaction.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide for catalytic reductive amination and multicomponent reactions provide robust and efficient methods for the generation of novel amine and heterocyclic scaffolds. These methodologies are readily adaptable for the construction of compound libraries for drug discovery and for the synthesis of specific target molecules in pharmaceutical development. Future research in this area could explore the use of this aldehyde in other catalytic reactions such as asymmetric synthesis, C-H activation, and photoredox catalysis, further expanding its utility in modern organic chemistry.

References

  • Oriental Journal of Chemistry. (n.d.). An Efficient Method For The One-Pot, Four-Component Benzaldehyde Based Synthesis of 3-Methyl-1,4-Diphenyl-7,8-Dihydro-1H-Furo[3,4-E]Pyrazolo[3,4-B]Pyridin-5(4H)-Ones Catalyzed by Alum in Environment-Friendly Media. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Mali, P. B., et al. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 11(52), 32835-32861. Retrieved from [Link]

  • Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]

  • Mali, P. B., et al. (2021). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 11(52), 32835-32861. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(50), 46976-46985. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • ResearchGate. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Scale-Up Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde: An Application Note for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This document provides a step-by-step methodology, including critical process parameters, safety considerations, and in-depth analysis of the reaction mechanism. Furthermore, it outlines effective purification and characterization techniques to ensure the final product meets the high-purity standards required for drug development and other advanced applications.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule incorporating a pyridine ring, an ether linkage, and a benzaldehyde moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The pyridine nitrogen offers a site for potential hydrogen bonding or salt formation, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The benzaldehyde group serves as a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse molecular complexity. Its applications span from the synthesis of potential therapeutics to the development of novel agrochemicals and functional materials.

Synthetic Strategy: The Williamson Ether Synthesis

The chosen synthetic route for the scale-up production of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from 4-hydroxybenzaldehyde, attacks the electrophilic carbon of 3-(chloromethyl)pyridine.

Mechanistic Rationale

The Williamson ether synthesis is a cornerstone of ether formation due to its reliability and broad substrate scope.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using a suitable base to form a more nucleophilic phenoxide anion. This phenoxide then displaces the chloride leaving group from 3-(chloromethyl)pyridine in a concerted SN2 fashion.[2] The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it effectively solvates the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity and promoting the reaction rate.

G 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide_Anion Phenoxide_Anion 4-Hydroxybenzaldehyde->Phenoxide_Anion  + Base - Conjugate Acid Base Base Product This compound Phenoxide_Anion->Product  + 3-(Chloromethyl)pyridine (SN2) 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine Chloride_Ion Chloride_Ion

Scaled-Up Synthesis Protocol

This protocol is designed for a laboratory scale-up synthesis, yielding a significant quantity of high-purity this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-Hydroxybenzaldehyde≥98%Sigma-AldrichStore in a cool, dry place.[3][4][5]
3-(Chloromethyl)pyridine hydrochloride96%Sigma-AldrichCorrosive and harmful if swallowed. Handle with care.[6][7][8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent to avoid side reactions.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeFor drying the organic phase.
Equipment
  • Multi-neck round-bottom flask (appropriate for the scale of the reaction)

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Thermometer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean and dry multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-hydroxybenzaldehyde.

  • Formation of the Phenoxide: Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of the Alkyl Halide: In a separate beaker, dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of DMF. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30-45 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing an equal volume of cold deionized water. This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x volume of the organic phase) and then with brine (1 x volume of the organic phase) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

G start Start setup Reaction Setup: 4-Hydroxybenzaldehyde, K₂CO₃ in DMF start->setup phenoxide Phenoxide Formation (Stir at RT, 30 min) setup->phenoxide addition Dropwise Addition of 3-(Chloromethyl)pyridine (in DMF) phenoxide->addition reaction Reaction at 80-90°C (4-6 hours, TLC monitoring) addition->reaction workup Work-up: Cool and quench with water reaction->workup extraction Extraction with Ethyl Acetate workup->extraction washing Washing with Water and Brine extraction->washing drying Drying over Na₂SO₄ and Concentration washing->drying purification Purification: Column Chromatography or Recrystallization drying->purification end Pure Product purification->end

Purification of this compound

The crude product obtained after work-up may contain unreacted starting materials and side products. High purity is essential for its intended applications, and therefore, a robust purification strategy is required.

Column Chromatography

For laboratory-scale purification and to achieve the highest purity, column chromatography is the recommended method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product. The optimal solvent system should be determined by TLC analysis of the crude product.

Recrystallization

For larger scale purification, recrystallization is a more practical and economical method.

  • Solvent Selection: A suitable solvent system for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. A mixture of ethanol and water or isopropanol and water can be effective. The ideal solvent or solvent mixture should be determined through small-scale solubility tests.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before hot filtration.

    • Allow the solution to cool slowly to room temperature to induce crystallization.

    • Further cooling in an ice bath can maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aldehydic proton (singlet, ~9.9 ppm), the aromatic protons of both the benzaldehyde and pyridine rings, and the methylene protons of the ether linkage (singlet, ~5.2 ppm).
¹³C NMR The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde (~191 ppm), the carbons of the aromatic rings, and the methylene carbon of the ether linkage (~68 ppm).
FT-IR The spectrum should exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and characteristic bands for the C-O-C ether linkage (around 1250 and 1030 cm⁻¹).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₁NO₂ = 213.23 g/mol ).
HPLC The purity of the final product should be determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is typically required for pharmaceutical and agrochemical applications.
Melting Point A sharp melting point is indicative of high purity.

Safety Considerations

  • 4-Hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-(Chloromethyl)pyridine hydrochloride: Causes severe skin burns and eye damage. Harmful if swallowed.[7][9] This reagent is corrosive and should be handled with extreme care in a fume hood. Wear chemical-resistant gloves, a lab coat, and eye protection.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact. Use in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE when handling chemicals. Perform the reaction in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

The Williamson ether synthesis provides an efficient and scalable route to this compound. The protocol detailed in this application note, with its emphasis on optimized reaction conditions, robust purification strategies, and thorough characterization, is designed to guide researchers in the production of this valuable intermediate with high yield and purity. Adherence to the outlined safety precautions is paramount to ensure a safe and successful synthesis.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • University of Cambridge. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • University of Colorado Boulder. (n.d.). Experiment 06 Williamson Ether Synthesis. Department of Chemistry and Biochemistry.
  • University of Minnesota Moorhead. (2021). Williamson Ether Synthesis Lab Report.
  • BenchChem. (2025). Crystallization Techniques for 4-((Pyridin-2-yloxy)methyl)
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Pyridin-3-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purification is a critical step to ensure the quality and efficacy of the final product. The most common route to its synthesis is the Williamson ether synthesis, reacting a substituted 4-hydroxybenzaldehyde with a 3-picolyl halide. This process, while effective, can lead to a range of impurities that require robust purification strategies. This guide will walk you through common challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question 1: My crude product is a sticky oil and won't solidify. How can I proceed with purification?

Answer:

This is a common issue, often caused by the presence of residual solvents or low-melting impurities. Here’s a systematic approach to tackle this:

  • Solvent Removal: Ensure all reaction solvents, such as DMF or acetonitrile, are thoroughly removed. These high-boiling solvents can be stubborn.

    • Technique: Use a high-vacuum pump attached to a rotary evaporator. Co-evaporation with a lower-boiling solvent like toluene can be effective in azeotropically removing residual high-boiling solvents.[1]

  • Impurity Analysis: The stickiness might be due to unreacted starting materials or byproducts.

    • Initial Check: Run a Thin Layer Chromatography (TLC) of your crude product. Spot the starting materials (4-hydroxybenzaldehyde derivative and 3-picolyl halide) alongside your crude material to identify their presence. A suitable eluent system to start with is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).[2][3]

  • Liquid-Liquid Extraction: If significant impurities are present, an initial purification by extraction can be beneficial.

    • Dissolve the oily product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities, including residual pyridine-containing starting material.

    • Follow with a wash with a dilute aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to remove any unreacted phenolic starting material.

    • Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Inducing Crystallization: If the product is clean but still oily, you can try to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the oil.

    • Solvent Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexane or diethyl ether). The impurities may dissolve, leaving your product to solidify.

Question 2: I'm seeing multiple spots on my TLC after column chromatography. What went wrong?

Answer:

This indicates an incomplete separation. Several factors could be at play:

  • Improper Solvent System: The polarity of your eluent might not be optimal for separating your product from the impurities.

    • Troubleshooting: Before running the column, perform a thorough TLC analysis with different solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.[4] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often more effective for separating complex mixtures.[5][6] For polar compounds like this, a mixture of ethyl acetate/hexane or methanol/dichloromethane is a good starting point.[2]

  • Column Overloading: You may have loaded too much crude material onto the column.

    • Best Practice: As a rule of thumb, the amount of crude product should be about 1-5% of the mass of the silica gel. Overloading leads to broad bands and poor separation.

  • Poor Column Packing: Air bubbles or cracks in the silica gel create channels for the sample to travel down without proper interaction with the stationary phase.

    • Technique: Ensure you pack your column carefully, either as a slurry or by dry packing followed by careful solvent addition, to create a uniform and homogenous stationary phase.

  • Co-eluting Impurities: Some impurities may have very similar polarities to your product, making separation by silica gel chromatography challenging.

    • Alternative: If impurities persist, consider a different stationary phase like alumina or explore recrystallization as an alternative or subsequent purification step.

Question 3: My yield is very low after recrystallization. How can I improve it?

Answer:

Low yield after recrystallization is typically due to one of two reasons: choosing an inappropriate solvent or using too much of it.

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.

    • Troubleshooting: Perform small-scale solvent screening. Test solvents of varying polarities. Good candidates for aromatic aldehydes include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[7][8][9][10]

  • Minimizing Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even after cooling.

    • Technique: Add the hot solvent portion-wise to your crude product until it just dissolves. This ensures you are using the minimum amount necessary.

  • Cooling Process: Rapid cooling can trap impurities and lead to the formation of small, impure crystals.

    • Best Practice: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Product Loss During Washing: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Technique: Wash the crystals with a small amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of impurities in my this compound synthesis?

A1: The most common impurities arise from the Williamson ether synthesis reaction itself.[11][12][13] These include:

  • Unreacted Starting Materials: 4-hydroxybenzaldehyde (or a derivative) and 3-picolyl chloride/bromide.

  • Side-Reaction Products: Elimination (E2) of the 3-picolyl halide can occur, especially at higher temperatures, leading to alkene byproducts.[14]

  • Over-alkylation or Side Reactions on the Aldehyde: Though less common, side reactions involving the aldehyde functionality can occur under harsh basic conditions.

Q2: How do I choose the best purification technique for my compound?

A2: The choice depends on the nature and quantity of your compound and its impurities. The following diagram illustrates a general decision-making workflow:

Purification_Workflow Start Crude Product (this compound) TLC Analyze by TLC Start->TLC Decision1 Is the major spot well-separated from impurities? TLC->Decision1 Column Column Chromatography Decision1->Column No Decision2 Is the product solid at room temp? Decision1->Decision2 Yes Final_Product Pure Product Column->Final_Product Recrystallize Recrystallization Recrystallize->Final_Product Decision2->Recrystallize Yes Liquid_Solid Liquid-Solid Extraction (Trituration) Decision2->Liquid_Solid No Liquid_Solid->Final_Product

Sources

Technical Support Center: Optimizing Yield for 4-(Pyridin-3-ylmethoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-hydroxybenzaldehyde reacts with 3-(chloromethyl)pyridine or a related halide.

While the Williamson ether synthesis is a well-established reaction, achieving high yields for this particular molecule can be challenging due to potential side reactions and the specific properties of the reactants. This guide will walk you through the critical parameters, potential pitfalls, and optimization strategies to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and reliable method is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a 3-halomethylpyridine (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine) in the presence of a base.[1]

Q2: Which base is recommended for this synthesis?

For the synthesis of aryl ethers, including this compound, moderately weak bases like potassium carbonate (K₂CO₃) are often preferred.[2][3][4][5][6] Stronger bases such as sodium hydride (NaH) can also be used, but they may increase the likelihood of side reactions. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option that can sometimes lead to higher yields, particularly in polar apathetic solvents.[7][8]

Q3: What is the best solvent for this reaction?

Polar aprotic solvents are generally the best choice for Williamson ether synthesis as they can solvate the cation of the phenoxide, leaving a more reactive "naked" anion.[9] N,N-Dimethylformamide (DMF) is a commonly used and effective solvent for this reaction, often leading to high yields.[2][3][4][5] Acetonitrile is another suitable option.[8]

Q4: What are the typical reaction temperatures and times?

The reaction is typically carried out at temperatures ranging from room temperature to around 80°C.[2][4] A common protocol involves stirring at room temperature for a few hours, followed by heating to ensure the reaction goes to completion. Reaction times can vary from a few hours to overnight, and it is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC).

Q5: What are the potential side reactions I should be aware of?

The primary side reactions to consider are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (at the ortho position to the hydroxyl group) instead of the oxygen atom. This is more likely to occur in protic solvents.[10][11]

  • N-alkylation of the pyridine ring: The nitrogen atom of the 3-(chloromethyl)pyridine can also act as a nucleophile, leading to the formation of a pyridinium salt. This is a potential competing reaction that can reduce the yield of the desired ether.[12]

  • Elimination: While less of a concern with a primary halide like 3-(chloromethyl)pyridine, elimination reactions can become significant if secondary or tertiary halides are used.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield
Possible Cause Suggested Solution Rationale
Incomplete Deprotonation of 4-Hydroxybenzaldehyde Ensure the base is of good quality and used in sufficient excess (typically 1.5-2 equivalents). Consider using a stronger base like Cs₂CO₃ if K₂CO₃ is ineffective.Incomplete formation of the phenoxide nucleophile will result in a low reaction rate and poor yield.
Poor Quality of 3-(Chloromethyl)pyridine Use freshly prepared or commercially available 3-(chloromethyl)pyridine hydrochloride, which is more stable. Neutralize it in situ or just before use.3-(Chloromethyl)pyridine can be unstable and prone to self-polymerization or degradation, reducing its effective concentration.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80°C and monitor by TLC.The activation energy for the SN2 reaction may not be met at lower temperatures, leading to a slow or incomplete reaction.
Presence of Water in the Reaction Use anhydrous solvents and ensure all glassware is thoroughly dried.Water can react with the base and hydrolyze the alkyl halide, reducing the efficiency of the reaction.
Side Reactions Dominating Optimize the reaction conditions to favor O-alkylation. Use a polar aprotic solvent like DMF or acetonitrile and a moderate base like K₂CO₃. Avoid high temperatures for extended periods.As discussed in the FAQs, C-alkylation and N-alkylation are potential side reactions that consume starting materials.
Presence of Multiple Spots on TLC (Impure Product)
Possible Cause Suggested Solution Rationale
Unreacted Starting Materials Increase reaction time or temperature. Ensure stoichiometric amounts of reactants are appropriate.The reaction may not have gone to completion.
Formation of C-alkylated Byproduct Purify the crude product using column chromatography. A typical eluent system is a gradient of hexane and ethyl acetate.[13][14]The C-alkylated isomer will have a different polarity and can be separated from the desired O-alkylated product.
Formation of Pyridinium Salt (N-alkylation) During workup, the pyridinium salt is water-soluble and should be removed in the aqueous phase during extraction.The quaternary ammonium salt is highly polar and will partition into the aqueous layer.
Hydrolysis of the Aldehyde Ensure the workup procedure is not overly acidic or basic for extended periods, especially at elevated temperatures.The benzaldehyde functional group can be sensitive to harsh pH conditions.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound, based on the effective K₂CO₃/DMF system.

Materials:
  • 4-Hydroxybenzaldehyde

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-hydroxybenzaldehyde. Then, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: In a separate flask, neutralize 3-(chloromethyl)pyridine hydrochloride (1.1 eq) with a suitable base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent like dichloromethane. Dry the organic layer, and carefully evaporate the solvent. Alternatively, the free base can be generated in situ. Add the 3-(chloromethyl)pyridine to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Heating and Monitoring: Heat the reaction mixture to 70°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 5:1 and gradually increasing the polarity).[13][14]

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. A yield of around 90% can be expected under optimized conditions.[3]

Data and Characterization

Expected Spectroscopic Data:

  • 1H NMR (CDCl₃, 400 MHz): δ ~9.9 (s, 1H, CHO), 8.7-8.5 (m, 2H, pyridine-H), 7.8 (d, 2H, Ar-H), 7.4-7.3 (m, 2H, pyridine-H), 7.1 (d, 2H, Ar-H), 5.2 (s, 2H, OCH₂).

  • 13C NMR (CDCl₃, 101 MHz): δ ~191.0 (CHO), 163.0 (C-O), 149.0, 148.5 (pyridine C-H), 135.0 (pyridine C), 132.0 (Ar C-H), 130.0 (Ar C), 123.5 (pyridine C-H), 115.0 (Ar C-H), 68.0 (OCH₂).

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Hydroxybenzaldehyde, K2CO3, and DMF add_alkyl Add 3-(Chloromethyl)pyridine start->add_alkyl stir_rt Stir at Room Temperature (2-4 hours) add_alkyl->stir_rt heat Heat to 70°C (4-8 hours) stir_rt->heat monitor Monitor by TLC heat->monitor quench Quench with Water & Extract with Ethyl Acetate monitor->quench Reaction Complete wash Wash with Water & Brine quench->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_causes cluster_solutions start Low Yield or Impure Product reagents Reagent Quality/ Stoichiometry start->reagents conditions Reaction Conditions (Temp, Time) start->conditions side_reactions Side Reactions (C/N-Alkylation) start->side_reactions workup Workup/Purification Issues start->workup sol_reagents Use Pure Reagents Adjust Stoichiometry reagents->sol_reagents sol_conditions Optimize Temperature & Time (Monitor by TLC) conditions->sol_conditions sol_side Use Polar Aprotic Solvent (DMF) Use Weaker Base (K2CO3) side_reactions->sol_side sol_workup Optimize Extraction pH Optimize Chromatography Eluent workup->sol_workup end end sol_reagents->end Improved Yield/ Purity sol_conditions->end Improved Yield/ Purity sol_side->end Improved Yield/ Purity sol_workup->end Improved Yield/ Purity

Caption: A troubleshooting flowchart for diagnosing the cause of low yield or impurity.

References

Sources

Technical Support Center: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-4PYMB-001

Last Updated: January 14, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde. This key intermediate is commonly prepared via a Williamson ether synthesis. While the reaction appears straightforward, it is prone to several side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring a higher success rate and product purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with Significant Unreacted 4-Hydroxybenzaldehyde

Question: "My reaction has a low conversion rate. TLC and ¹H NMR analysis show a large amount of unreacted 4-hydroxybenzaldehyde. I used potassium carbonate as the base in DMF."

Probable Causes & Solutions:

  • Insufficient Deprotonation: 4-Hydroxybenzaldehyde has a pKa of approximately 7.6.[1] While potassium carbonate (K₂CO₃) is a common base, its effectiveness can be limited by factors like particle size and the presence of water. The equilibrium may not fully favor the phenoxide, leading to incomplete reaction.

    • Solution 1 (Stronger Base): Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH will irreversibly deprotonate the phenol, driving the reaction to completion.[2][3] Use caution as NaH is highly reactive with water.

    • Solution 2 (Optimize Base & Conditions): If sticking with K₂CO₃, ensure it is finely powdered and anhydrous. Increasing the reaction temperature (e.g., from room temperature to 60-80 °C) can also improve the deprotonation and reaction rate. Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction in a biphasic system or improve the solubility and reactivity of the carbonate base.

  • Degradation of Alkylating Agent: 3-(Chloromethyl)pyridine hydrochloride is often the commercially available starting material. The hydrochloride salt must be neutralized in situ or used with at least two equivalents of base – one to neutralize the salt and one to deprotonate the phenol. If the freebase form is used, it can be unstable over long periods.

    • Solution: Ensure you are using at least two equivalents of base if starting with the hydrochloride salt. If you suspect the quality of your 3-(chloromethyl)pyridine, consider preparing it fresh from 3-pyridinemethanol and thionyl chloride.[4]

Issue 2: Presence of a Major, Highly Polar Impurity in the Crude Product

Question: "After workup, I see a significant amount of a byproduct that streaks on the TLC plate and is difficult to remove by column chromatography. What could this be?"

Probable Cause:

This is a classic sign of N-alkylation , a very common side reaction in this synthesis. The nitrogen atom of the pyridine ring in either the starting material (3-(chloromethyl)pyridine) or the product can act as a nucleophile. It can be alkylated by 3-(chloromethyl)pyridine to form a quaternary pyridinium salt. This salt is highly polar, often water-soluble, and can complicate extraction and purification.

N_Alkylation_Side_Reaction

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 4-hydroxybenzaldehyde relative to 3-(chloromethyl)pyridine. This ensures the electrophile is consumed by the intended nucleophile, minimizing its availability for N-alkylation.

  • Slow Addition: Add the 3-(chloromethyl)pyridine solution dropwise to the reaction mixture containing the generated phenoxide. This maintains a low instantaneous concentration of the alkylating agent, favoring O-alkylation over N-alkylation.

  • Purification Strategy:

    • Aqueous Wash: During the workup, perform multiple washes with water or brine. The highly polar pyridinium salt will preferentially partition into the aqueous layer.

    • Acid/Base Extraction: An acid wash (e.g., with 1M HCl) can protonate the desired product, moving it to the aqueous layer while less polar impurities remain in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

    • Column Chromatography: If the salt persists, use a more polar eluent system for column chromatography (e.g., dichloromethane/methanol mixtures instead of hexane/ethyl acetate). Sometimes, adding a small amount of triethylamine (0.1-1%) to the eluent can help suppress tailing of the basic product on silica gel.

Issue 3: Product is an Oil and Does Not Crystallize

Question: "My final product after column chromatography is a persistent oil, but literature reports it as a solid. How can I induce crystallization?"

Probable Causes & Solutions:

  • Residual Solvent: The most common cause is trapped solvent.

    • Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40 °C).

  • Minor Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution 1 (Trituration): Add a non-polar solvent in which the product is poorly soluble (e.g., hexane, diethyl ether, or a mixture). Stir or sonicate the mixture. The product may precipitate as a solid.

    • Solution 2 (Recrystallization): If trituration fails, attempt recrystallization from a suitable solvent system. A good starting point is a mixture of a solvent in which the product is soluble (like ethyl acetate or isopropanol) and one in which it is not (like hexane). Dissolve the oil in the minimum amount of the good solvent at an elevated temperature and slowly add the poor solvent until turbidity appears. Cool the mixture slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions (base, solvent, temperature) for this synthesis?

A1: The optimal conditions balance reaction rate with the minimization of side reactions. A widely successful set of conditions is:

  • Base: Sodium hydride (NaH, ~1.2 eq.) for complete and irreversible deprotonation.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation, leading to a highly reactive "naked" alkoxide.[5]

  • Temperature: Deprotonation can be done at 0 °C to control the initial exothermic reaction, followed by warming to room temperature or gentle heating (50-60 °C) after the addition of the alkyl halide to ensure the reaction goes to completion in a reasonable time.

Q2: How do I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) typically provides good separation.

  • Visualization: Use a UV lamp (254 nm) for visualization. 4-Hydroxybenzaldehyde (starting material) will have a lower Rf value than the less polar product, this compound. The N-alkylated byproduct, if present, will be very polar and may remain at the baseline or streak.

  • Procedure: Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the 4-hydroxybenzaldehyde spot has been completely consumed.

Q3: Is 3-(chloromethyl)pyridine a better alkylating agent than 3-(bromomethyl)pyridine?

A3: Both can be used effectively. 3-(Bromomethyl)pyridine is more reactive than its chloro-analogue because bromide is a better leaving group than chloride. This can lead to faster reaction times. However, it is also more prone to degradation and may be more expensive. 3-(Chloromethyl)pyridine is generally sufficient and more commonly used due to its stability and cost-effectiveness. The choice often depends on availability and the desired reaction kinetics.

Q4: What is the general mechanism of this reaction?

A4: The synthesis of this compound is a classic Williamson Ether Synthesis , which proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2][3]

Williamson_Ether_Synthesis

Standard Operating Protocol

This protocol is a reliable starting point for the synthesis.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 3-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated NaCl solution (Brine)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzaldehyde to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-hydroxybenzaldehyde (concentration approx. 0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the sodium hydride portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylating Agent: In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride in a minimal amount of anhydrous DMF.

  • Reaction: Add the 3-(chloromethyl)pyridine solution dropwise to the reaction flask via the dropping funnel over 30 minutes. A slight exotherm may be observed.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC until the 4-hydroxybenzaldehyde is consumed.

  • Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and deionized water. Separate the layers. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

ParameterRecommended ValueJustification
Base Sodium Hydride (NaH)Ensures complete, irreversible formation of the nucleophile.[2]
Solvent Anhydrous DMFPolar aprotic solvent favors Sₙ2 mechanism.[5]
Temperature 0 °C (addition), 60 °C (reaction)Controls initial exotherm and ensures reasonable reaction rate.
Stoichiometry 1.05 eq. of alkylating agentSlight excess can help drive reaction to completion.

References

  • Pyridine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 14, 2026, from [Link]

  • Hazel K. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. [Link]

  • Williamson ether synthesis trouble, 2.0. (2015, June 26). Reddit. Retrieved January 14, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 14, 2026, from [Link]

  • 4-Hydroxybenzaldehyde. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN1199930C - 3-Br-4-hydroxybenzaldehyde preparation.
  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • PubChemLite. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • Synthesis and Reactivity of Pyridin-4-ols based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. (n.d.). Retrieved January 14, 2026, from [Link]

  • Comins, D. L., & Sandstorv, J. (2018). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 119(19), 10826-10874. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 14, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Jumina, J., Purwono, B., & Sastrohamidjojo, H. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2540. [Link]

  • Google Patents. (n.d.). CN101654433B - Method for N-alkylation of 2-pyridone.
  • PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. Retrieved January 14, 2026, from [Link]

Sources

stability and storage conditions for 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(Pyridin-3-ylmethoxy)benzaldehyde (CAS No. 139449-73-9). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and effective use of this versatile bifunctional molecule. As a compound featuring both a reactive aldehyde group and a basic pyridine ring, its handling and storage are critical for experimental reproducibility and success.[1][2] This guide provides in-depth answers to common questions and troubleshooting advice based on the fundamental chemical principles governing aromatic aldehydes and pyridine derivatives.

Troubleshooting Guide: Diagnosing Common Issues

This section addresses specific problems that may arise during the storage and use of this compound, providing causal explanations and actionable solutions.

Question 1: My previously colorless or light-yellow solid/solution of this compound has developed a significant yellow or brown tint. What is the cause, and is the material still viable?

Answer: The development of a yellow or brown color is a classic indicator of oxidation. The aldehyde functional group (–CHO) is susceptible to autoxidation upon exposure to atmospheric oxygen, converting it to the corresponding carboxylic acid, 4-(Pyridin-3-ylmethoxy)benzoic acid.

  • Causality: Aromatic aldehydes are known to be sensitive to air and light, which can catalyze the formation of radical intermediates, accelerating the oxidation process.[3][4] The presence of even trace impurities can initiate this degradation cascade. While pyridine derivatives are generally stable, the aldehyde moiety is the more reactive site in this molecule under ambient conditions.[1]

  • Recommended Action:

    • Assess Purity: The viability of the material depends on the extent of degradation. A slight color change may indicate minor impurity (<5%), which might be acceptable for some applications. However, for sensitive catalytic reactions or quantitative studies, the presence of the carboxylic acid impurity could be detrimental. We recommend assessing the purity via Thin Layer Chromatography (TLC), NMR, or HPLC against a reference standard.

    • Purification: If the impurity level is unacceptable, the aldehyde can often be repurified by recrystallization or column chromatography.

    • Prevention: To prevent future oxidation, always store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.[3][5]

Question 2: I've observed a white, waxy precipitate forming in my neat sample of this compound over time. What is this substance?

Answer: The formation of a white, insoluble or poorly soluble precipitate is likely due to polymerization. Aldehydes, particularly when neat, can undergo self-condensation or polymerization to form trimers (trioxanes) or higher-order polymers.

  • Causality: This process can be catalyzed by trace amounts of acid or base. The resulting polymers have significantly different physical properties, including higher melting points and lower solubility, and lack the reactive aldehyde group. Interestingly, for some aliphatic aldehydes, this process can accelerate at lower temperatures.

  • Recommended Action:

    • Avoid Using: Do not use the material if significant polymerization has occurred, as the concentration of the active aldehyde is unknown and the polymer may interfere with your reaction.

    • Solubilization is Not a Fix: Attempting to dissolve the material will not reverse the polymerization. The chemical identity of the compound has changed.

    • Prevention: The most effective way to prevent polymerization is to store the aldehyde in a dilute solution rather than neat. Preparing a stock solution in an appropriate anhydrous solvent (e.g., Acetonitrile, Dichloromethane) for storage can significantly enhance stability.

Question 3: My reaction yields using an older batch of this compound are inconsistent and lower than expected. How can I verify if reagent stability is the issue?

Answer: This is a strong indication of reagent degradation. The effective molarity of the aldehyde in your stock has likely decreased due to oxidation or polymerization, leading to incorrect stoichiometry in your reaction.

  • Causality: Both oxidation to the carboxylic acid and polymerization reduce the amount of active aldehyde available for the reaction.[6] The carboxylic acid impurity can also interfere with certain reactions, for instance, by quenching bases or poisoning catalysts.

  • Recommended Action:

    • Quantitative Analysis: Before use, perform a quantitative NMR (qNMR) or HPLC analysis with an internal standard to determine the precise concentration of the aldehyde in the older batch.

    • Visual Troubleshooting Workflow: Use the following decision tree to diagnose the state of your reagent.

Troubleshooting Workflow Diagram

G start Start: Assess older batch of This compound visual Visual Inspection: Color change or precipitate? start->visual no_change No significant change observed visual->no_change No color_change Discoloration (Yellow/Brown) visual->color_change Yes, Color precipitate Precipitate/Solid formation visual->precipitate Yes, Solid purity_check Perform Purity Check (TLC, NMR, or HPLC) no_change->purity_check color_change->purity_check oxidation Probable Cause: Oxidation to Carboxylic Acid color_change->oxidation re_purify Repurify (Chromatography/ Recrystallization) or Discard and use new batch precipitate->re_purify polymerization Probable Cause: Polymerization (Trimer) precipitate->polymerization pure Purity >95%? (or as required) purity_check->pure use Proceed with experiment. Adjust stoichiometry if needed. pure->use Yes pure->re_purify No

Sources

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity

4-(Pyridin-3-ylmethoxy)benzaldehyde is a pivotal intermediate in the synthesis of advanced pharmaceutical agents and novel materials.[1][2] Its molecular architecture, featuring a reactive aldehyde, a basic pyridine nucleus, and an ether linkage, makes it a versatile synthetic building block. However, these same features present distinct challenges in achieving the high purity (>99%) required for downstream applications.

This guide is designed to provide researchers and process chemists with expert insights and field-proven protocols to diagnose and resolve common purity issues encountered during the synthesis and purification of this compound. We will move beyond simple procedural lists to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Diagnosing and Resolving Common Impurities

This section addresses the most frequent issues observed during the purification of this compound, which is typically synthesized via a Williamson ether synthesis between 4-hydroxybenzaldehyde and a 3-(halomethyl)pyridine derivative.[3][4][5]

Q1: My ¹H NMR spectrum shows a broad, exchangeable peak around 9-10 ppm, and an aqueous suspension of my crude product is slightly acidic. What is this impurity and how do I remove it?

A1: This is the classic signature of unreacted 4-hydroxybenzaldehyde. The phenolic proton of this starting material is acidic and its chemical shift can vary, often appearing as a broad singlet that is readily distinguished from the sharp aldehyde proton singlet of your product (typically δ 9.8-10.0 ppm).

  • Underlying Chemistry: The key to separation lies in the acidic nature of the phenolic hydroxyl group (pKa ≈ 7-8) compared to the neutral ether product. By treating the crude mixture with a mild aqueous base, the phenol is selectively deprotonated to form a water-soluble sodium or potassium phenoxide salt, while the desired ether product remains in the organic phase.[6]

  • Recommended Action: An aqueous workup using an acid-base extraction is the most efficient removal method. See Protocol 1 for a detailed, step-by-step procedure.

Q2: I'm running a silica gel column, but my product is smearing badly down the column (peak tailing), resulting in poor separation and mixed fractions. What's causing this?

A2: This is a common problem when purifying basic compounds, like pyridines, on standard silica gel. The basic lone pair on the pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7][8] This strong, non-specific binding causes the compound to "stick" and elute slowly and unevenly, leading to significant tailing.

  • Underlying Chemistry: To achieve clean chromatographic separation, these acidic sites on the silica must be masked or "deactivated." This is accomplished by adding a small amount of a competitive base to the mobile phase.

  • Recommended Action: Add 1-2% triethylamine (Et₃N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). The added base will preferentially bind to the acidic silanol groups, allowing your product to travel through the column unimpeded, resulting in sharp, symmetrical peaks.[9] For a full methodology, refer to Protocol 2 .

Q3: After purification, my product was a clean white solid. But after a week on the benchtop, it has developed a yellow-brown tint and a new, more polar spot has appeared on TLC. What is happening?

A3: Your product is likely undergoing aerobic oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (4-(pyridin-3-ylmethoxy)benzoic acid), especially in the presence of air and light.[4][10] This carboxylic acid impurity is significantly more polar and can impart color to the bulk material.

  • Underlying Chemistry: Benzaldehydes can auto-oxidize via a free-radical chain mechanism initiated by oxygen. This process can be accelerated by light and trace metal impurities.

  • Recommended Action: Proper storage is critical for maintaining purity. The final product should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperature (e.g., <4 °C). If repurification is necessary, the carboxylic acid can be removed by the acid-base extraction described in Protocol 1 or by careful column chromatography.

Q4: My product appears oily and refuses to crystallize, even after removing all solvent under high vacuum. What are the next steps?

A4: Persistent oiling is typically caused by residual high-boiling solvents (like DMF from the reaction) or the presence of impurities that disrupt the crystal lattice formation.

  • Underlying Chemistry: Crystallization requires a high degree of molecular order. Impurities, even at low levels, can inhibit nucleation and crystal growth, resulting in an amorphous solid or oil. Pyridine-containing compounds can also be challenging to crystallize compared to their non-heteroaromatic analogs.[2][11]

  • Recommended Action:

    • Re-purify: First, ensure all impurities are removed by performing a meticulous column chromatography purification as detailed in Protocol 2 .

    • Solvent Trituration: Attempt to induce crystallization by adding a solvent in which the product is insoluble (an "anti-solvent") like cold hexanes or diethyl ether to a concentrated solution of the product in a minimal amount of a good solvent like dichloromethane or ethyl acetate. Stir or sonicate the mixture to encourage precipitation of a solid.

    • Recrystallization: If a solid is obtained, proceed with a formal recrystallization. See Protocol 3 for guidance on solvent selection.

Data Summary & Visualization

Workflow & Impurity Analysis

The diagrams below illustrate the recommended purification workflow and the origin of common impurities.

PurificationWorkflow Crude Crude Product Analysis TLC / ¹H NMR Analysis Crude->Analysis Phenol Phenolic Impurity (4-Hydroxybenzaldehyde) Analysis->Phenol Acidic? Base Basic Impurity (Pyridine Tailing) Analysis->Base Tailing on TLC? Other Other Impurities Analysis->Other Multiple spots? Extraction Protocol 1: Acid-Base Extraction Phenol->Extraction Column Protocol 2: Optimized Column Chromatography Base->Column Other->Column Extraction->Column Recrystal Protocol 3: Recrystallization Column->Recrystal Pure Pure Product (>99%) Recrystal->Pure

Caption: Decision workflow for purifying this compound.

ImpurityFormation cluster_reactants Starting Materials cluster_impurities Common Impurities SM1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (K₂CO₃, DMF) SM1->Reaction SM2 3-(Chloromethyl)pyridine SM2->Reaction Product Desired Product Reaction->Product Imp1 Unreacted 4-Hydroxybenzaldehyde Reaction->Imp1 Incomplete Reaction Imp2 Unreacted 3-(Chloromethyl)pyridine Reaction->Imp2 Incomplete Reaction Imp3 Oxidation Product (Carboxylic Acid) Product->Imp3 Air, Light

Caption: Origin of common impurities from the synthesis and degradation pathways.

Table 1: Troubleshooting Summary
SymptomLikely CauseRecommended Protocol
Broad NMR peak at 9-10 ppm; acidic crudeUnreacted 4-hydroxybenzaldehydeProtocol 1: Acid-Base Extraction
Streaking/tailing on silica gel columnBasic pyridine interacting with acidic silicaProtocol 2: Column with Et₃N additive
Product discolors upon storageOxidation of aldehyde to carboxylic acidStore under N₂/Ar, cold, and dark
Purified product is an oil, won't solidifyResidual solvent or minor impuritiesProtocol 2 then Protocol 3

Detailed Experimental Protocols

Protocol 1: Selective Removal of 4-Hydroxybenzaldehyde via Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, approx. 10-20 mL per gram of crude material) in a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% w/v aqueous potassium carbonate (K₂CO₃) solution.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated 4-hydroxybenzaldehyde salt will be in the upper aqueous layer.

  • Drain the lower organic layer. Discard the aqueous layer.

  • Repeat the wash (steps 2-5) one more time to ensure complete removal.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual base and dissolved water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verify the removal of the impurity by TLC or ¹H NMR before proceeding.

Protocol 2: Optimized Flash Column Chromatography for Basic Compounds
  • Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 30-50% Ethyl Acetate in Hexanes.

  • Prepare Eluent with Additive: Prepare the bulk mobile phase by adding 1-2% triethylamine (Et₃N) by volume to the optimized solvent system (e.g., for 1 L of eluent, add 10-20 mL of Et₃N).[9]

  • Pack Column: Pack a silica gel column using the prepared mobile phase. Never use a pure solvent to pack and then switch, as this can cause cracking.

  • Load Sample: Dissolve the crude material in a minimum amount of dichloromethane or the mobile phase. If the material is poorly soluble, perform "dry loading": dissolve the compound in a good solvent (e.g., acetone), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elute and Collect: Run the column with the Et₃N-containing mobile phase, collecting fractions and monitoring by TLC.

  • Combine and Evaporate: Combine the pure fractions and concentrate under reduced pressure. It is advisable to co-evaporate with a solvent like isopropanol or toluene to help remove the last traces of triethylamine.

Protocol 3: Recrystallization for Final Polishing
  • Solvent Screening: In small test tubes, test the solubility of your purified solid (~20 mg) in various solvents (~0.5 mL). The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.[11]

  • Binary Solvent System: A more reliable method is often a binary (two-solvent) system.[2][10]

    • Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., acetone, ethyl acetate, or ethanol) at boiling temperature.

    • Slowly add a "poor" or "anti-solvent" where it is insoluble (e.g., hexanes, heptane, or water) dropwise to the hot solution until it just becomes cloudy (the saturation point).

    • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under high vacuum to remove all residual solvent.

References

  • PrepChem. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from PrepChem.com. [Link]

  • Google Patents. (1995). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Molbase. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [Link]

  • Sciencemadness.org. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. [Link]

Sources

Technical Support Center: Purification of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling, purifying, and troubleshooting issues related to 4-(Pyridin-3-ylmethoxy)benzaldehyde (CAS: 87626-41-3). This resource is designed for researchers and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate.

Part 1: Frequently Asked Questions (FAQs) & First-Pass Troubleshooting

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is dictated by its synthesis, typically a Williamson ether synthesis, and subsequent handling.[1][2]

  • Unreacted Starting Materials: The most common impurities are residual 4-hydroxybenzaldehyde and 3-(halomethyl)pyridine or 3-pyridylmethanol.

  • Oxidation Product: The aldehyde group is susceptible to air oxidation, especially during workup or storage, forming 4-(pyridin-3-ylmethoxy)benzoic acid.[3][4] This is often the most prevalent impurity in older samples.

  • Solvent Residues: Residual high-boiling solvents from the reaction, such as DMF or DMSO, are common.[1]

Q2: My sample has a yellowish tint. Is this normal? Should I be concerned?

A2: A light-yellow color is typical for this compound.[5] However, a significant darkening to deep yellow or brown may indicate the presence of impurities or degradation products. Color intensity is not a reliable sole indicator of purity; chromatographic or spectroscopic analysis is necessary for confirmation.

Q3: What is the best way to store this compound to prevent degradation?

A3: To minimize oxidation of the aldehyde, store the compound under an inert atmosphere (nitrogen or argon) at low temperatures, typically between 0-8 °C.[5] Protection from light is also recommended. For long-term storage, sealing the container with paraffin film can further prevent air ingress.

Q4: I have a crude reaction mixture. What's the first purification step I should take?

A4: Your first step should be a standard aqueous workup. If your reaction was run in a solvent like DMF or DMSO, dilute the mixture with a water-immiscible solvent (like ethyl acetate or dichloromethane) and wash with water and then brine to remove the bulk of the high-boiling solvent.

If you suspect the presence of the carboxylic acid impurity, a wash with a dilute base is highly effective. See the troubleshooting guide below for a specific protocol.

Part 2: In-Depth Troubleshooting Guides

This section provides structured solutions to specific experimental problems.

Issue 1: My TLC/NMR shows significant oxidation to the carboxylic acid.

Causality: The aldehyde functional group is prone to oxidation by atmospheric oxygen, a process that can be accelerated by light or trace metal catalysts.[4] This introduces an acidic impurity that can complicate subsequent purification steps.

Solution: Selective Acid-Base Extraction

This is the most efficient method for removing the 4-(pyridin-3-ylmethoxy)benzoic acid impurity. The acidic nature of the carboxylic acid allows it to be deprotonated by a weak base and extracted into an aqueous layer, leaving the neutral aldehyde in the organic phase.

Protocol 1: Basic Wash for Carboxylic Acid Removal
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe effervescence (CO₂ evolution) if a significant amount of acid is present. Repeat the wash 1-2 times.

  • Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove residual dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a small sample of the resulting material by TLC or ¹H NMR to confirm the removal of the acidic impurity.

Issue 2: My compound streaks badly during silica gel column chromatography.

Causality: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[6][7] This strong, non-specific binding leads to poor separation, band tailing (streaking), and potentially irreversible adsorption of the product onto the column.

Solution: Deactivation of Silica Gel or Use of an Alternative Stationary Phase

To achieve clean separation, the acidic nature of the silica gel must be neutralized.

Method A: Deactivating Silica Gel with Triethylamine (Et₃N)

This is the most common and effective approach. Triethylamine is a volatile base that competes with your compound for the acidic sites on the silica.

Protocol 2: Column Chromatography on Deactivated Silica Gel
  • Solvent System Selection: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf for the desired compound should be between 0.2-0.4 for good separation.[8]

  • Slurry Preparation: Prepare the column slurry by mixing silica gel with your chosen eluent (e.g., 70:30 Hexane:EtOAc). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with the prepared slurry. Ensure the column is packed homogeneously to avoid channeling.[6]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.

  • Elution: Elute the column with the triethylamine-containing solvent mixture, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

Method B: Using Neutral Alumina

As an alternative to silica, neutral alumina can be used as the stationary phase. Its surface is not acidic, which can prevent the issues seen with basic compounds.[7] The elution order may differ from silica, so TLC analysis on alumina plates is recommended to determine the right solvent system.

Visualization: General Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

G crude Crude this compound analysis Analyze by TLC/NMR crude->analysis acid_check Is Carboxylic Acid Impurity Present? analysis->acid_check wash Perform Basic Wash (Protocol 1) acid_check->wash Yes re_analysis Re-analyze Purity acid_check->re_analysis No wash->re_analysis recryst_check Is Product a Solid (>85% Pure)? re_analysis->recryst_check column Purify by Column Chromatography (Protocol 2) final Pure Product column->final recryst_check->column No / Oil recryst Purify by Recrystallization (Protocol 3) recryst_check->recryst Yes recryst->final

Caption: Decision tree for selecting the appropriate purification strategy.

Issue 3: The product is an oil, but literature suggests it can be a solid.

Causality: The presence of impurities can depress the melting point of a compound, causing it to present as an oil or a low-melting solid (goo) rather than a crystalline material. Some supplier information lists the compound as a liquid, while others indicate a melting point of 74-75 °C, suggesting purity is a key factor.[5][9]

Solution: High-Purity Isolation Followed by Recrystallization

First, ensure the compound is of high purity (>95%) using column chromatography. Once a high-purity fraction is obtained and solvent is removed, attempt recrystallization.

Protocol 3: Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[10] The ideal solvent dissolves the compound when hot but not when cold. For this molecule, consider solvent systems like:

    • Ethyl acetate / Hexane

    • Acetone / Hexane

    • Ethanol / Water Test these on a small scale in test tubes first.

  • Dissolution: In an Erlenmeyer flask, dissolve the purified, oily product in the minimum amount of the chosen "good" solvent (e.g., ethyl acetate) at its boiling point.

  • Crystallization: Add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it just begins to turn cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization: Troubleshooting Column Chromatography

This flowchart guides you through optimizing a challenging separation.

G start Poor Separation by Column tlc_check Analyze TLC: Streaking? start->tlc_check add_base Add 0.5-1% Et₃N to Eluent tlc_check->add_base Yes rf_check Analyze TLC: Rf Value? tlc_check->rf_check No add_base->rf_check adjust_polarity Adjust Eluent Polarity (e.g., change Hex/EtOAc ratio) rf_check->adjust_polarity Too high/low success Successful Separation rf_check->success Optimal (0.2-0.4) adjust_polarity->rf_check switch_adsorbent Consider Switching Adsorbent (e.g., to Neutral Alumina) adjust_polarity->switch_adsorbent Still poor separation switch_adsorbent->success

Caption: Flowchart for optimizing column chromatography parameters.

Part 3: Purity Assessment Data

Properly assessing purity is critical. Use a combination of methods for a confident result.[]

Analytical MethodPurpose & Key Considerations
Thin-Layer Chromatography (TLC) Primary Tool: Used for rapid purity assessment and developing conditions for column chromatography. Visualization: UV light (254 nm). Staining (e.g., permanganate) can also be used.
¹H & ¹³C NMR Spectroscopy Structural Confirmation & Purity: Confirms the structure of the desired product. Integration of proton signals can provide a quantitative measure of purity against a known standard. Look for the absence of signals from starting materials or the carboxylic acid proton.
High-Performance Liquid Chromatography (HPLC) Quantitative Purity: Provides high-resolution separation and allows for precise quantification of purity (e.g., >99%). A reverse-phase C18 column with a mobile phase like acetonitrile/water with a buffer is a good starting point.
Mass Spectrometry (MS) Molecular Weight Confirmation: Confirms the molecular weight of the product, providing further evidence of its identity.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Zellner, G., Kneifel, H., & Winter, J. (n.d.). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this versatile building block. Here, we provide not just a protocol, but a deeper understanding of the reaction parameters, troubleshooting strategies for common experimental hurdles, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions for improved yield, purity, and reproducibility.

I. Overview of the Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This robust SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide derived from 4-hydroxybenzaldehyde attacks the electrophilic carbon of 3-(chloromethyl)pyridine (also known as 3-picolyl chloride).

The overall transformation is depicted below:

(Image depicting the reaction of 4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine to form this compound)

The success of this synthesis hinges on the careful control of several key parameters, which we will explore in detail.

II. Experimental Protocol: A General Procedure

The following is a general, robust procedure for the synthesis of this compound. It should be considered a starting point, and optimization may be necessary depending on the scale and desired purity of your final product.

Reagents and Materials:
  • 4-Hydroxybenzaldehyde

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Method:
  • Preparation of the Nucleophile (Phenoxide Formation):

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in a suitable anhydrous polar aprotic solvent such as DMF or acetonitrile (approximately 5-10 mL per gram of aldehyde).

    • Add a suitable base. Two common options are:

      • Potassium carbonate (K₂CO₃): Add finely powdered, anhydrous K₂CO₃ (1.5-2.0 eq). Stir the suspension vigorously at room temperature for 30-60 minutes.

      • Sodium hydride (NaH): Carefully add NaH (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise to the solution at 0 °C. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases (typically 30-60 minutes). Caution: NaH is highly reactive and flammable; handle with extreme care.

  • Addition of the Electrophile:

    • Dissolve 3-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent. If using the free base of 3-(chloromethyl)pyridine, use 1.0 equivalent.

    • Add the solution of the electrophile dropwise to the stirred phenoxide solution at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to a temperature between 60-80 °C.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours. The disappearance of the starting aldehyde is a good indicator of reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, carefully quench any excess hydride by the slow addition of water or isopropanol.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the purified this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inefficient Phenoxide Formation: The base may be weak, wet, or used in insufficient quantity. 2. Poor Quality Electrophile: The 3-(chloromethyl)pyridine may have degraded. 3. Reaction Temperature Too Low: The reaction rate may be too slow at lower temperatures. 4. Insufficient Reaction Time: The reaction may not have reached completion.1. Use a stronger base like NaH or ensure K₂CO₃ is anhydrous and finely powdered. Increase the equivalents of the base. 2. Use freshly prepared or commercially available high-purity 3-(chloromethyl)pyridine. 3. Gradually increase the reaction temperature while monitoring for side product formation by TLC. A typical range is 50-100 °C[1]. 4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a Major Side Product 1. N-Alkylation of the Pyridine Ring: The nitrogen atom of the pyridine can compete with the phenoxide as a nucleophile, leading to a quaternary pyridinium salt. 2. O-Alkylation vs. C-Alkylation: While less common with phenoxides, C-alkylation of the aromatic ring is a theoretical possibility.1. This side reaction is more likely in protic solvents. Ensure the use of a polar aprotic solvent like DMF or acetonitrile[2]. Using a slight excess of the phenoxide can also favor the desired O-alkylation. 2. The use of polar aprotic solvents generally favors O-alkylation. If C-alkylation is suspected, consider using a less polar solvent system, though this may decrease the overall reaction rate.
Difficult Product Isolation 1. Product is Water-Soluble: The pyridyl nitrogen can be protonated, increasing water solubility. 2. Emulsion Formation During Work-up: The presence of both polar and non-polar functionalities can lead to emulsions.1. During the aqueous work-up, ensure the pH is neutral or slightly basic to keep the pyridine nitrogen unprotonated. If the product remains in the aqueous layer, perform a back-extraction after adjusting the pH. 2. Add brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
Impure Product After Purification 1. Co-elution with Starting Materials: The product may have a similar polarity to one of the starting materials. 2. Presence of Unreacted 4-Hydroxybenzaldehyde: This can be difficult to remove by chromatography alone.1. Optimize the solvent system for column chromatography. A shallow gradient can improve separation. 2. A wash with a dilute aqueous base (e.g., 1M NaOH) during the work-up can remove unreacted 4-hydroxybenzaldehyde as its water-soluble sodium salt.

IV. Frequently Asked Questions (FAQs)

Q1: Which base is better for this reaction, K₂CO₃ or NaH?

Both bases can be effective. K₂CO₃ is generally safer and easier to handle, making it a good first choice for smaller-scale reactions. NaH is a much stronger base and will ensure complete and rapid deprotonation of the phenol, which can lead to faster reaction times and higher yields, especially if the 4-hydroxybenzaldehyde is not completely dry. However, NaH requires more stringent anhydrous conditions and careful handling.

Q2: What is the best solvent for this Williamson ether synthesis?

Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive anion[2]. DMF and acetonitrile are excellent choices. Dichloromethane (DCM) can also be used, but the reaction may be slower. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the two starting materials on a silica gel plate. A good eluent system would be a mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1). The product should have an Rf value that is different from the starting materials. The disappearance of the limiting reagent indicates the completion of the reaction.

Q4: What are the key analytical techniques to confirm the structure of the product?

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic peaks for the aromatic protons of both rings, a singlet for the aldehyde proton (around 9.8-10.0 ppm), and a singlet for the methylene bridge protons (-O-CH₂-) around 5.0-5.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms and show a characteristic peak for the aldehyde carbonyl carbon (around 190 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This will show a strong absorption band for the aldehyde carbonyl group (around 1700 cm⁻¹) and the C-O-C ether linkage (around 1250 cm⁻¹).

Q5: Can I use 3-(bromomethyl)pyridine instead of the chloride?

Yes, the corresponding bromide is also a suitable electrophile. Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, which might lead to a faster reaction. However, 3-(chloromethyl)pyridine is often more readily available and cost-effective.

V. Visualizing the Process

Experimental Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckBase Is the base strong enough and anhydrous? Start->CheckBase CheckElectrophile Is the electrophile of good quality? CheckBase->CheckElectrophile Yes SolutionBase Use stronger/anhydrous base (e.g., NaH, dry K₂CO₃) CheckBase->SolutionBase No CheckTemp Is the reaction temperature optimal? CheckElectrophile->CheckTemp Yes SolutionElectrophile Use fresh/pure 3-(chloromethyl)pyridine CheckElectrophile->SolutionElectrophile No CheckTime Was the reaction time sufficient? CheckTemp->CheckTime Yes SolutionTemp Increase temperature (e.g., to 80 °C) CheckTemp->SolutionTemp No SolutionTime Extend reaction time (monitor by TLC) CheckTime->SolutionTime No

Caption: A decision tree for troubleshooting low product yield.

VI. References

Sources

Technical Support Center: 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Integrity and Experimental Success

Welcome to the technical support guide for 4-(Pyridin-3-ylmethoxy)benzaldehyde. As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the reproducibility and success of your research. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile yet sensitive molecule. Here, we move beyond simple instructions to explain the chemical principles behind its degradation and provide field-proven strategies to maintain its purity and reactivity.

Part 1: Frequently Asked Questions - Understanding the Vulnerabilities

This section addresses the fundamental chemical properties of this compound that make it susceptible to degradation.

Q1: What are the primary chemical liabilities of this compound that can lead to its degradation?

A: The molecule possesses two primary points of vulnerability: the aldehyde functional group and the benzyl ether linkage .

  • Oxidation of the Aldehyde: The aldehyde group (-CHO) is highly susceptible to oxidation, which converts it into the corresponding carboxylic acid, 4-(Pyridin-3-ylmethoxy)benzoic acid. This is the most common degradation pathway under ambient laboratory conditions. Aromatic aldehydes are known to undergo autoxidation in the presence of air (oxygen) and light.[1][2][3][4]

  • Cleavage of the Benzyl Ether: The ether bond (C-O-C) connecting the pyridylmethoxy group to the benzaldehyde ring is a benzyl ether. While generally stable, this linkage can be cleaved under specific, often reductive, chemical conditions, such as catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5][6][7] It can also be susceptible to strong acids or specific oxidizing agents designed for ether cleavage.[5][8]

Q2: I've observed a white solid forming in my stock of this compound over time. What is it?

A: The formation of a white solid is a classic indicator of aldehyde oxidation. The degradation product, 4-(Pyridin-3-ylmethoxy)benzoic acid, is a solid with a higher melting point and lower solubility in many organic solvents compared to the parent aldehyde. This oxidation can be initiated by exposure to atmospheric oxygen and is often accelerated by light and trace metal impurities.[9][10]

Q3: Why is it critical to use an inert atmosphere when handling this compound?

A: The primary reason is to prevent oxidation. The mechanism of aldehyde autoxidation involves a free-radical chain reaction initiated by oxygen. By replacing the air in your storage container and reaction vessel with an inert gas like argon or nitrogen, you remove the key reactant (O₂) required for this degradation pathway to start. This is the single most effective step to ensure long-term stability.[11]

Q4: Can the pyridine nitrogen atom cause any stability issues?

A: The pyridine ring itself is quite stable. However, the nitrogen atom is weakly basic (pKa of pyridine is ~5.2). This means it will readily react with strong acids to form a pyridinium salt. While this doesn't "degrade" the core structure in the same way as oxidation, it can change the compound's physical properties (e.g., solubility) and its reactivity in subsequent steps. Always be mindful of the pH of your solutions and avoid incompatible acidic conditions unless a specific reaction requires it. Pyridine and its derivatives should be stored away from strong acids.[12][13]

Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section provides a problem-oriented approach to identifying and resolving issues encountered during experiments.

Issue 1: My HPLC/LC-MS analysis shows a new, more polar peak appearing in my sample.

  • Probable Cause: This is highly indicative of oxidation. Carboxylic acids are significantly more polar than their corresponding aldehydes, causing them to elute earlier on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If using LC-MS, check if the mass of the new peak corresponds to the addition of one oxygen atom (M+16) compared to the parent compound. The expected monoisotopic mass of the oxidized product, 4-(Pyridin-3-ylmethoxy)benzoic acid (C₁₃H₁₁NO₃), is approximately 229.07 Da.

    • Review Handling: Was the stock vial left open to the air? Was it aliquoted without an inert gas flush?

    • Purify if Necessary: If degradation is minor (<5%), the material may be usable for some applications. If it is significant, purification by column chromatography may be required, though preventing the issue is far more effective.

    • Implement Preventative Measures: Discard the compromised stock if necessary. When opening a new vial, immediately implement the recommended handling protocol (see Part 3).

Issue 2: A reaction involving reduction (e.g., using H₂/Pd, NaBH₄) is giving low yields or unexpected byproducts.

  • Probable Cause: Unintended cleavage of the benzyl ether linkage. Catalytic hydrogenolysis (H₂ with catalysts like Pd, Pt) is a standard method for cleaving benzyl ethers.[6] While NaBH₄ is generally safe for benzyl ethers, more aggressive reducing agents or harsh reaction conditions could compromise the linkage.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use LC-MS or GC-MS to look for byproducts corresponding to 4-hydroxybenzaldehyde and 3-pyridylmethanol, the two fragments resulting from ether cleavage.

    • Choose a Different Reagent: If you are trying to reduce the aldehyde, consider a milder, more selective reducing agent that is known to be compatible with benzyl ethers.

    • Protecting Group Strategy: If the reaction conditions inherently cleave the ether, you may need to reconsider your synthetic strategy. The pyridylmethoxy group may not be a suitable choice for reaction schemes involving harsh reductive steps.

Visual Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing degradation issues.

TroubleshootingWorkflow start Problem Observed: Low Purity, Failed Reaction, or Unexpected Byproduct check_hplc Analyze by HPLC/LC-MS start->check_hplc new_peak Is a new, more polar peak present? check_hplc->new_peak mass_check Does MS data show M+16 peak? new_peak->mass_check Yes check_reaction Did the issue occur during a chemical reaction? new_peak->check_reaction No oxidation Conclusion: Aldehyde Oxidation (to Carboxylic Acid) mass_check->oxidation Yes other_issue Investigate other possibilities: - Reagent incompatibility - Incorrect reaction conditions - Pyridine N-oxide formation mass_check->other_issue No review_handling Action: Review storage and handling procedures. Implement inert atmosphere techniques. oxidation->review_handling reductive_cond Were reductive conditions used (e.g., H₂, Pd/C)? check_reaction->reductive_cond Yes check_reaction->other_issue No cleavage Conclusion: Benzyl Ether Cleavage reductive_cond->cleavage Yes reductive_cond->other_issue No review_reagents Action: Analyze for cleavage fragments. Choose alternative reagents or synthetic route. cleavage->review_reagents

Caption: Troubleshooting decision tree for identifying degradation pathways.

Part 3: Protocols for Prevention and Quality Control

Adherence to strict storage and handling protocols is the most effective way to prevent degradation.

Table 1: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Slows the rate of all chemical degradation pathways.[11][14]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation by removing atmospheric oxygen.[11]
Light Amber Vial / Protect from Light Light can catalyze the formation of free radicals, initiating autoxidation.[15][16]
Container Tightly Sealed Glass Vial with PTFE-lined cap Prevents moisture and air ingress. Glass is inert.[12][16]
Incompatibilities Store away from strong acids and strong oxidizing agents Prevents salt formation with the pyridine nitrogen and rapid decomposition.[12][17]
Protocol 1: Initial Receipt and Aliquoting of the Compound

This protocol should be followed immediately upon receiving a new shipment.

Objective: To prepare smaller, sealed aliquots for daily use, preserving the integrity of the bulk supply.

Materials:

  • New vial of this compound

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Syringes and needles (or a glovebox/glovebag)

  • Analytical balance

Procedure:

  • Allow the main container to warm to room temperature before opening to prevent moisture condensation.

  • Prepare the aliquot vials and label them clearly.

  • Perform the following steps inside a fume hood.

  • Insert a needle connected to the inert gas line into the main container's septum (if available) or gently flush the headspace of the container with a stream of inert gas for 1-2 minutes.

  • Quickly weigh and transfer the desired amount of the compound into each aliquot vial.

  • Before sealing each aliquot vial, flush its headspace with inert gas.

  • Seal the vials tightly. Use paraffin film around the cap for an extra seal.

  • Flush the headspace of the main container with inert gas again before sealing it for long-term storage.

  • Place the main container in -20°C storage and the working aliquots in 2-8°C storage.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To quantify the purity of the compound and detect the primary oxidation byproduct.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Prep: Prepare a ~1 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute as necessary to be within the detector's linear range.

Expected Results:

  • This compound: Will appear as the major peak.

  • 4-(Pyridin-3-ylmethoxy)benzoic acid (Oxidation Product): Will appear as a smaller, earlier-eluting (more polar) peak. Purity can be calculated based on the relative peak areas.

Part 4: Visualizing Degradation Pathways

Understanding the chemical transformations helps in predicting and identifying byproducts.

DegradationPathways cluster_main Starting Material cluster_ox Oxidation Product cluster_cl Cleavage Products mol This compound ox_prod 4-(Pyridin-3-ylmethoxy)benzoic acid mol->ox_prod Pathway 1: Oxidation (Air (O₂), Light, Heat) cl_prod1 4-Hydroxybenzaldehyde mol->cl_prod1 Pathway 2: Ether Cleavage (e.g., H₂/Pd, Strong Acid) cl_prod2 3-Pyridylmethanol mol->cl_prod2

Caption: Primary degradation pathways of this compound.

References

  • Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Scientific.Net. [Link]

  • Full article: Oxidation of Benzaldehyde to Benzoic Acid. Taylor & Francis Online. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Oxidation reaction synthesis of benzoic acid from benzaldehyde. Studypool. [Link]

  • PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4? Quora. [Link]

  • Pyridine Hazard Assessment. Washington State University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. ResearchGate. [Link]

  • Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. Bohrium. [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. Chiron. [Link]

  • METHODS FOR DETERMINING ALDEHYDES IN AIR. University of Pretoria. [Link]

Sources

Technical Support Center: Synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Pyridin-3-ylmethoxy)benzaldehyde and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of chemical intermediates. These compounds are valuable building blocks in the development of pharmaceuticals and other biologically active molecules.[1]

The synthesis, while conceptually straightforward, often presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounding our advice in reaction mechanisms and practical laboratory experience.

Core Synthetic Pathway: Williamson Ether Synthesis

The most common and direct route to this compound is the Williamson ether synthesis.[2] This SN2 reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a leaving group from 3-(halomethyl)pyridine or a similar electrophile.[2][3]

Diagram: General Reaction Scheme

Williamson_Ether_Synthesis cluster_product Desired Product R1 4-Hydroxybenzaldehyde Base Base (e.g., K₂CO₃) R2 3-(Chloromethyl)pyridine (or other leaving group, X) P This compound Base->P + Heat Solvent Solvent (e.g., DMF) Troubleshooting_Low_Yield Start Low or No Product Formation CheckBase Is the base strong enough and anhydrous? (e.g., K₂CO₃) Start->CheckBase CheckSolvent Is the solvent polar aprotic and anhydrous? (e.g., DMF) CheckBase->CheckSolvent Yes FixBase Action: Use finely ground, anhydrous K₂CO₃ (1.5-2 eq.) CheckBase->FixBase No CheckTemp Are temperature and time sufficient? (e.g., >80°C, >8h) CheckSolvent->CheckTemp Yes FixSolvent Action: Switch to anhydrous DMF or Acetone. CheckSolvent->FixSolvent No CheckReagents Are starting materials pure? CheckTemp->CheckReagents Yes FixTemp Action: Increase temperature and monitor by TLC. CheckTemp->FixTemp No Success Reaction should proceed. CheckReagents->Success Yes FixReagents Action: Purify starting materials. CheckReagents->FixReagents No FixBase->CheckSolvent FixSolvent->CheckTemp FixTemp->CheckReagents FixReagents->Success Reaction_Pathways Phenoxide Phenoxide of 4-Hydroxybenzaldehyde Desired O-Alkylation (SN2) Desired Product Phenoxide->Desired Attack at Oxygen Side1 C-Alkylation (SN2) Isomeric Byproduct Phenoxide->Side1 Attack at Ring Carbon Electrophile 3-(Chloromethyl)pyridine Electrophile->Desired Electrophile->Side1 Side2 N-Alkylation (SN2) Pyridinium Salt Byproduct Electrophile->Side2 Attack at Pyridine N (dimerization) Electrophile->Side2

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 4-(Pyridin-3-ylmethoxy)benzaldehyde Utilizing NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel chemical entities is a cornerstone of progressive development. 4-(Pyridin-3-ylmethoxy)benzaldehyde, a molecule incorporating both a benzaldehyde and a pyridine moiety, presents a unique set of analytical challenges and opportunities. This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the definitive characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Central Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, provides a detailed roadmap of molecular connectivity and stereochemistry. For a molecule like this compound, NMR is indispensable for confirming the successful coupling of the pyridyl and benzaldehyde fragments and for assigning the specific isomeric substitution pattern.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides the initial and most crucial fingerprint of the molecule. The expected chemical shifts are dictated by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the aldehyde group significantly influences the resonance of nearby protons, causing them to appear at higher chemical shifts (downfield).[1][2]

Here is a breakdown of the anticipated proton signals:

  • Aldehyde Proton (-CHO): This proton is highly deshielded and will appear as a singlet at the far downfield region of the spectrum, typically around 9.9-10.0 ppm.[3]

  • Benzaldehyde Ring Protons: The protons on the benzaldehyde ring will appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the aldehyde group will be more deshielded than those ortho to the ether linkage.

  • Pyridyl Ring Protons: The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. The proton at the 2-position (H-2) is the most deshielded due to its proximity to the nitrogen, followed by the H-6 and H-4 protons. The H-5 proton is typically the most shielded.[1]

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the pyridine and benzaldehyde moieties will appear as a singlet, typically in the range of 5.0-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~9.95Singlet (s)
Benzaldehyde (ortho to -CHO)~7.90Doublet (d)
Benzaldehyde (ortho to -O)~7.10Doublet (d)
Pyridyl (H-2)~8.70Singlet (s) or Doublet (d)
Pyridyl (H-6)~8.60Doublet (d)
Pyridyl (H-4)~7.85Doublet of Doublets (dd)
Pyridyl (H-5)~7.40Triplet (t) or Multiplet (m)
Methylene (-CH₂-)~5.20Singlet (s)

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Unveiling the Carbon Skeleton with ¹³C NMR

While ¹H NMR reveals proton connectivity, ¹³C NMR spectroscopy provides a direct view of the carbon framework of the molecule.[1] Due to the low natural abundance of the ¹³C isotope, these experiments are inherently less sensitive than ¹H NMR.

Key features of the ¹³C NMR spectrum of this compound include:

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is significantly deshielded and will appear at the lowest field, typically around 190-192 ppm.[3][4]

  • Aromatic Carbons: The carbon atoms of both the benzaldehyde and pyridine rings will resonate in the aromatic region (typically 110-165 ppm). The chemical shifts will be influenced by the attached functional groups. For instance, the carbon attached to the oxygen of the ether linkage will be shifted downfield.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge will appear in the aliphatic region, typically around 65-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (-CHO)~191.5
Benzaldehyde (C-ipso, -CHO)~130.5
Benzaldehyde (C-ortho, -CHO)~132.0
Benzaldehyde (C-ortho, -O)~115.0
Benzaldehyde (C-para, -O)~164.0
Pyridyl (C-2)~150.0
Pyridyl (C-6)~149.0
Pyridyl (C-3)~135.0
Pyridyl (C-4)~136.0
Pyridyl (C-5)~124.0
Methylene (-CH₂-)~68.0

Note: Predicted values are based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

A Comparative Analysis: NMR vs. Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach often provides a more complete picture. Here, we compare NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

FeatureNMR SpectroscopyMass Spectrometry (MS)FTIR Spectroscopy
Information Provided Detailed connectivity, stereochemistry, isomeric differentiationMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sensitivity ModerateHighLow to Moderate
Sample Requirement Milligram quantitiesMicrogram to nanogram quantitiesMilligram quantities
Experimental Time Minutes to hoursMinutesMinutes
Key Insights for this Molecule Unambiguous confirmation of the 3-pyridyl isomer and substitution pattern.Confirmation of the molecular formula (C₁₃H₁₁NO₂).Identification of key functional groups (C=O, C-O-C, aromatic C-H).
Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight of the compound, which is a critical piece of data for confirming the elemental composition. For this compound (C₁₃H₁₁NO₂), the expected monoisotopic mass is 213.07898 Da.[5] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, ruling out other potential molecular formulas.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups. In the case of this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • Aldehyde C=O stretch: A strong band around 1700 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O-C (ether) stretch: A strong band in the 1250-1050 cm⁻¹ region.

  • Aromatic C-H stretches: Bands above 3000 cm⁻¹.

  • Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹.

While FTIR can confirm the presence of these functional groups, it cannot provide information about their connectivity or the specific isomeric arrangement.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass.

FTIR Spectroscopy (ATR) Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Characterization Workflow

To streamline the analytical process, the following workflow is recommended.

G cluster_0 Initial Characterization cluster_1 Definitive Structural Elucidation cluster_2 Data Analysis & Confirmation FTIR FTIR Spectroscopy (Functional Group ID) H_NMR ¹H NMR (Proton Environment & Connectivity) FTIR->H_NMR MS Mass Spectrometry (Molecular Weight) MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR Analysis Spectral Interpretation & Data Correlation H_NMR->Analysis TwoD_NMR 2D NMR (Optional) (COSY, HSQC for complex cases) C_NMR->TwoD_NMR C_NMR->Analysis TwoD_NMR->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Recommended workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound relies on a synergistic approach, with NMR spectroscopy playing the pivotal role in unambiguous structural assignment. While techniques like MS and FTIR provide valuable preliminary data regarding molecular weight and functional group composition, only NMR can definitively establish the precise connectivity and isomeric form of the molecule. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can confidently and accurately characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.

References

  • I, Duckett, S. B., & Norcott, P. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences. Serie Des Sciences Chimiques. Retrieved from [Link]

  • ResearchGate. (2021). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • Put, P., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Singh, R. D., & Singh, R. S. (1998). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • S. H. T., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Institutes of Health. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Journal of the American Chemical Society. Retrieved from [Link]

  • Fun, H.-K., et al. (2016). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. IUCr Journals. Retrieved from [Link]

  • T., et al. (2016). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). Retrieved from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Buchwald, S. L. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Angewandte Chemie International Edition. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H11NO2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse010130 4-methoxy Benzaldehyde at BMRB. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of 4-(Pyridin-3-ylmethoxy)benzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the structural characterization and quantification of novel chemical entities are paramount. 4-(Pyridin-3-ylmethoxy)benzaldehyde and its derivatives represent a class of compounds with significant potential, featuring a unique combination of a reactive aldehyde, a flexible ether linkage, and a basic pyridine moiety. This structural complexity presents both challenges and opportunities for mass spectrometric analysis. The choice of analytical technique is not merely a procedural step but a critical decision that dictates the quality and depth of structural information obtained.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound class. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our recommendations in the fundamental principles of ionization and fragmentation as they apply to these specific molecular features. Our objective is to equip you with the expertise to select the optimal analytical strategy, whether the goal is definitive structural elucidation, metabolic profiling, or precise quantification.

The Influence of Molecular Architecture on Mass Spectrometric Behavior

The structure of this compound contains three key regions that dictate its behavior in a mass spectrometer:

  • The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen is a Lewis base, making it a prime site for protonation in soft, positive-ion modes like Electrospray Ionization (ESI), leading to abundant [M+H]+ ions.[1]

  • The Benzaldehyde Group: An aromatic aldehyde. This group is susceptible to characteristic fragmentation, including the loss of a hydrogen radical to form a stable acylium ion [M-H]+ or the loss of carbon monoxide (CO).[2]

  • The Methylene Ether Linkage (-O-CH2-): This is the most labile bond in the molecule and a primary site for fragmentation, particularly under high-energy conditions like Electron Ionization (EI). Cleavage at this bond is a dominant fragmentation pathway.[3]

Understanding these features is crucial for interpreting spectra and selecting an appropriate ionization method. The choice between a "hard" ionization technique like EI, which provides rich structural detail through extensive fragmentation, and a "soft" technique like ESI, which preserves the molecular ion for accurate mass determination, depends entirely on the analytical objective.[4][5]

Comparative Analysis of Ionization Techniques

The optimal ionization method is contingent on the analytical goal, whether it is structural elucidation or molecular weight determination.[4]

Electron Ionization (EI) for Structural Fingerprinting

Coupled almost exclusively with Gas Chromatography (GC-MS), EI is a high-energy, "hard" ionization technique that bombards the analyte with electrons (typically 70 eV), causing extensive and reproducible fragmentation.[6]

  • Causality: This method is chosen when the primary goal is unambiguous structural confirmation. The resulting fragmentation pattern serves as a unique "fingerprint" that can be compared against spectral libraries. However, it is only suitable for derivatives that are thermally stable and sufficiently volatile to be amenable to GC.[7][8][9] The high energy imparted often leads to a weak or absent molecular ion peak, which can complicate the determination of the molecular weight.[4]

  • Predicted Fragmentation Pattern: For this compound (Molecular Weight: 213.23 g/mol ), the EI spectrum is predicted to be dominated by fragments arising from the cleavage of the ether bond.

    *dot graph "EI_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } enddot Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) for Molecular Weight and Quantification

ESI is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS). It is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[6][10]

  • Causality: ESI is the method of choice for non-volatile, polar, or thermally labile derivatives, which are common in drug metabolism and pharmacokinetic studies.[11] The basic pyridine nitrogen readily accepts a proton, leading to a strong signal for the protonated molecule [M+H]+ in positive ion mode. This makes ESI ideal for accurate molecular weight determination and for serving as a precursor ion in tandem mass spectrometry (MS/MS) for further structural analysis or quantification.[4]

  • Predicted Fragmentation Pattern (MS/MS): Fragmentation of the [M+H]+ ion (m/z 214.09 for the parent compound) is induced by collision with an inert gas (Collision-Induced Dissociation, CID). The fragmentation is more controlled than in EI.

    *dot graph "ESI_Fragmentation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    } enddot Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary Comparison of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Chemical Ionization (CI)Atmospheric Pressure Chemical Ionization (APCI)
Principle High-energy electron bombardmentCharged droplet evaporationProton transfer from reagent gasCorona discharge ionization of neutral spray
Ionization Type HardSoftSoftSoft
Typical Platform GC-MSLC-MSGC-MSLC-MS
Molecular Ion Often weak or absent[4]Strong [M+H]+ or adducts[4]Strong [M+H]+[4]Strong [M+H]+
Fragmentation Extensive, reproducible fingerprintMinimal (requires MS/MS)MinimalMinimal (some in-source)
Best For Structural elucidation of volatile compounds[4]MW determination of polar, non-volatile compounds[4]MW determination for GC-amenable compoundsLess polar compounds not suited for ESI[4]
Application to Topic Good for stable, less polar derivativesExcellent for parent drug & polar metabolitesSofter alternative to EI for MW confirmationRobust alternative to ESI for certain derivatives

Experimental Protocols

The following protocols provide a validated starting point for the analysis of this compound and its derivatives. Optimization will be required based on the specific derivative and analytical instrumentation.

Workflow Overview

*dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: General experimental workflow for GC-MS and LC-MS/MS analysis.[12]

Protocol 1: GC-MS with Electron Ionization

This protocol is designed for the structural confirmation of thermally stable and volatile derivatives.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless, 250°C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Data Analysis: Compare the acquired spectrum against commercial mass spectral libraries (e.g., NIST, Wiley) and analyze the fragmentation pattern to confirm the structure.

Protocol 2: LC-MS/MS with Electrospray Ionization

This protocol is ideal for molecular weight determination, quantification, and analysis of less volatile or polar derivatives, such as metabolites.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.[4]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.[4]

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.[4]

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]+ ion.

      • Tandem MS (MS/MS): Isolate the [M+H]+ ion and apply collision energy (e.g., 10-40 eV, requires optimization) to generate product ion spectra for structural confirmation.

Conclusion and Recommendations

The mass spectrometric analysis of this compound and its derivatives is not a one-size-fits-all process. The optimal strategy is dictated by the specific research question.

  • For definitive structural elucidation and identification of unknown, volatile derivatives: GC-MS with Electron Ionization is the preferred method due to its highly detailed and reproducible fragmentation patterns.[4]

  • For molecular weight determination, analysis of polar or non-volatile derivatives, and quantification in complex matrices (e.g., biological fluids): LC-MS/MS with Electrospray Ionization is unequivocally the superior technique.[12] Its soft ionization preserves the molecular species, while tandem MS provides the necessary structural information and selectivity for accurate measurement.

By understanding the interplay between the molecule's inherent chemical properties and the fundamental principles of different ionization techniques, researchers can confidently design experiments that yield clear, reliable, and actionable data.

References

  • Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. ACS Publications, Journal of Chemical Education. 2021-10-01. Available from: [Link]

  • Hau J, Stadler R, Jenny TA, Fay LB. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry. 2001;15(19):1840-8. Available from: [Link]

  • GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. ResearchGate. Available from: [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. 2015-08-07. Available from: [Link]

  • ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. ResearchGate. 2017-05-30. Available from: [Link]

  • Ionization Techniques. Chemistry LibreTexts. 2023-02-11. Available from: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available from: [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available from: [Link]

  • 4 Methoxy N pyridin 3 ylbenzamide. mzCloud. 2017-02-24. Available from: [Link]

  • This compound (C13H11NO2). PubChem. Available from: [Link]

  • (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. Available from: [Link]

  • Cuyckens F. Mass spectrometry in drug metabolism and pharmacokinetics: Current trends and future perspectives. Rapid Communications in Mass Spectrometry. 2019 Jul;33 Suppl 3:90-95. Available from: [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB | Dr. Nagendra Singh. YouTube. 2021-05-23. Available from: [Link]

  • Shchepinov MS, et al. MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central (PMC). Available from: [Link]

  • Yang Y, et al. Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. 2014-09-15. Available from: [Link]

  • Salem MA, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. Available from: [Link]

  • Singh R, et al. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis. 1999 Dec;21(5):1053-61. Available from: [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate. Available from: [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. ResearchGate. 2018-07-09. Available from: [Link]

  • Benzaldehyde, 4-methoxy-. NIST WebBook. Available from: [Link]

  • 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). PubChem. Available from: [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available from: [Link]

  • Showing metabocard for Pyridine (HMDB0000926). Human Metabolome Database. 2005-11-16. Available from: [Link]

  • Pyridine Aldehydes and Ketones. ResearchGate. Available from: [Link]

  • Recent developments in ionization techniques for single-cell mass spectrometry. PubMed Central (PMC). 2023-12-07. Available from: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available from: [Link]

  • A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry and materials science, benzaldehyde and its derivatives serve as foundational scaffolds for designing novel molecules with tailored functionalities.[1] Their inherent reactivity and structural versatility make them indispensable building blocks. This guide provides an in-depth comparative analysis of 4-(Pyridin-3-ylmethoxy)benzaldehyde, a molecule distinguished by its unique combination of a reactive aldehyde, a flexible ether linkage, and a biologically significant pyridine ring.

We will objectively compare its physicochemical properties, synthetic accessibility, and potential biological activities against a curated set of alternative benzaldehydes. This analysis is supported by experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this promising compound.

Structural and Physicochemical Comparison

The true potential of a chemical scaffold is deeply rooted in its structure and resulting physical properties. The introduction of a pyridylmethoxy group at the C4 position of the benzaldehyde ring imparts a unique combination of polarity, hydrogen bonding capability, and steric bulk. To contextualize these attributes, we compare it with five key benzaldehydes representing a spectrum of electronic and functional properties.

  • Benzaldehyde: The unsubstituted parent compound.

  • 4-Hydroxybenzaldehyde: Features a strong electron-donating and hydrogen-bond-donating hydroxyl group.[2][3]

  • 4-Nitrobenzaldehyde: Contains a powerful electron-withdrawing nitro group.[4][5]

  • 4-Methoxybenzaldehyde: Possesses an electron-donating methoxy group, similar electronically to an ether but sterically smaller.[6][7]

  • 4-(Benzyloxy)benzaldehyde: Serves as a close structural analog, replacing the pyridine ring with a phenyl group to highlight the specific contribution of the nitrogen heterocycle.[8][9]

G cluster_0 This compound cluster_1 Benzaldehyde cluster_2 4-Hydroxybenzaldehyde cluster_3 4-Nitrobenzaldehyde cluster_4 4-Methoxybenzaldehyde cluster_5 4-(Benzyloxy)benzaldehyde a a b b c c d d e e f f

Figure 1. Structures of the Target Compound and Comparators.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilityXLogP3 (Predicted)
This compound C13H11NO2213.23N/AN/AN/A1.8
BenzaldehydeC7H6O106.12-26178.13.3 g/L1.5
4-HydroxybenzaldehydeC7H6O2122.12115-118[2]310-311[10]12.9 g/L[10]1.4[11]
4-NitrobenzaldehydeC7H5NO3151.12103-106[4][12]300[12]Limited[5]1.9
4-MethoxybenzaldehydeC8H8O2136.15-1[6]248[6]2 g/L[13]1.8[14]
4-(Benzyloxy)benzaldehydeC14H12O2212.2471-74[8]197-199 (11 mmHg)[8]N/A3.1

Data not available (N/A) for this compound indicates a gap in readily accessible experimental data, highlighting an opportunity for further characterization.

Expert Analysis: The pyridylmethoxy group significantly increases the molecular weight, comparable to the benzyloxy analog. Its predicted lipophilicity (XLogP3) is moderate, sitting between the highly polar 4-hydroxybenzaldehyde and the more lipophilic 4-(benzyloxy)benzaldehyde. The key differentiator is the pyridine nitrogen, which introduces a basic center, enhancing polarity and providing a hydrogen bond acceptor site. This is expected to confer greater aqueous solubility than its benzyloxy counterpart, a critical attribute for bioavailability in drug development.

Synthesis and Chemical Reactivity

The synthesis of ether-linked benzaldehydes is commonly achieved via the Williamson ether synthesis, a robust and well-characterized reaction. This pathway offers a reliable route to this compound, leveraging commercially available starting materials.

G start 4-Hydroxybenzaldehyde + 3-(Chloromethyl)pyridine intermediate Phenoxide Intermediate Formation start->intermediate Deprotonation base Base (e.g., K2CO3, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetone) base->intermediate reaction Williamson Ether Synthesis (SN2 Nucleophilic Substitution) product This compound reaction->product Nucleophilic Attack intermediate->reaction purification Purification (Crystallization / Chromatography) product->purification

Figure 2. General Synthetic Workflow for this compound.

Experimental Protocol: Synthesis of this compound

Causality: This protocol utilizes the Williamson ether synthesis. 4-Hydroxybenzaldehyde is deprotonated by a base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 3-(chloromethyl)pyridine in an SN2 reaction to form the desired ether linkage. Anhydrous conditions are crucial to prevent side reactions involving water.

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 3-(Chloromethyl)pyridine hydrochloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzaldehyde and anhydrous DMF. Stir until dissolved.

  • Add anhydrous potassium carbonate to the solution. The mixture will become a suspension.

  • Add 3-(chloromethyl)pyridine hydrochloride to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Reactivity Analysis: The aldehyde functional group's reactivity is governed by the electrophilicity of the carbonyl carbon. The pyridylmethoxy group, through its ether oxygen, acts as an electron-donating group via resonance, which would typically decrease the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde. However, the pyridine ring itself is electron-withdrawing. This creates a more complex electronic environment than simple alkoxy or benzyloxy substituents, potentially modulating its reactivity in unique ways in reactions such as condensations, reductions, and oxidations.

Comparative Biological Activity

The true value of a novel scaffold often lies in its biological activity. Benzaldehydes are known to possess a wide range of bioactivities, including antimicrobial and enzyme-inhibiting properties.[15][16] The inclusion of a pyridine moiety, a common pharmacophore in antifungal and other therapeutic agents, suggests that this compound is a prime candidate for biological screening.

Antimicrobial and Antifungal Potential

Hydroxybenzaldehydes and related phenolic compounds are known to exert antimicrobial effects by disrupting the cell membrane.[15][17] Furthermore, compounds like 2-hydroxy-4-methoxybenzaldehyde have demonstrated potent antifungal activity.[18][19][20] The pyridine ring is also a key feature in many antifungal drugs. This structural convergence suggests a high probability of antimicrobial and/or antifungal efficacy for our target compound.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureusE. coliC. albicans
This compound Hypothesized: 64-256Hypothesized: 128-512Hypothesized: 32-128
Benzaldehyde>1000>1000>1000
4-Hydroxybenzaldehyde64[21]256+128[21]
4-NitrobenzaldehydeLimited DataLimited DataLimited Data
4-Methoxybenzaldehyde>1000>1000>1000
2-Hydroxy-4-methoxybenzaldehyde1024[22]N/A200[19]

Note: Hypothesized values for the target compound are based on the combined structural features of active comparators and represent a testable hypothesis for future experiments. Data for some compounds is limited, indicating areas for further research.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. The broth microdilution method is a standardized, high-throughput technique to quantify this activity. A colorimetric indicator like resazurin can be used to assess cell viability.

G A Prepare Serial Dilutions of Test Compound in 96-well plate B Add Standardized Microbial Inoculum to each well A->B C Incubate at Optimal Temperature (e.g., 37°C, 24h) B->C D Add Viability Indicator (e.g., Resazurin) C->D E Observe Color Change (Determine MIC) D->E

Figure 3. Workflow for Broth Microdilution MIC Assay.

Procedure:

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (inoculum without the compound).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by adding a viability indicator. The MIC is the lowest concentration where no visible growth is observed.

Enzyme Inhibition: Aldehyde Dehydrogenase (ALDH)

Aldehyde Dehydrogenase (ALDH) enzymes are critical for cellular detoxification and are implicated in cancer chemoresistance.[23][24] Benzaldehyde derivatives are known ALDH substrates and inhibitors.[25] Notably, recent studies have identified benzyloxybenzaldehyde scaffolds as potent and selective inhibitors of the ALDH1A3 isoform, which is overexpressed in various cancers.[1][23] Given its structural similarity, this compound is a compelling candidate for ALDH1A3 inhibition.

Table 3: Comparative ALDH1A3 Inhibition (IC₅₀, µM)

CompoundALDH1A3 IC₅₀ (µM)Selectivity ProfileReference
This compound To be determinedHypothesized: Selective for ALDH1A3N/A
4-(Benzyloxy)benzaldehyde (Analog ABMM-15)0.23Selective vs. ALDH1A1 & ALDH3A1[1][23]
4-Isopropoxybenzaldehyde (Analog 16)0.26Selective vs. ALDH1A1 & ALDH3A1[26]
4-(Diethylamino)benzaldehyde (DEAB)>200Pan-inhibitor/Substrate[23][26]
4-HydroxybenzaldehydeN/AN/A
4-NitrobenzaldehydeN/AN/A

Expert Analysis: The sub-micromolar potency of benzyloxy- and isopropoxybenzaldehydes against ALDH1A3 is remarkable.[1][23][26] This suggests the para-ether linkage and the overall size of the substituent are crucial for binding to the enzyme's active site. Replacing the phenyl ring with a pyridine ring in this compound could enhance binding through additional hydrogen bonding interactions with active site residues, potentially leading to even greater potency and selectivity. This makes the compound a high-priority candidate for synthesis and screening in cancer drug discovery programs.

Conclusion and Future Directions

This comparative analysis establishes This compound as a molecule of significant scientific interest. While sharing a foundational scaffold with common benzaldehydes, the strategic incorporation of a pyridylmethoxy group introduces a unique combination of physicochemical and structural features.

  • Synthesis: It is readily accessible through established synthetic routes like the Williamson ether synthesis, making it available for broad-scale investigation.

  • Physicochemical Properties: The pyridine moiety is predicted to enhance aqueous solubility compared to its direct benzyloxy analog, a favorable characteristic for drug development.

  • Biological Potential: Its structure strongly suggests a dual-activity profile. It is a promising candidate for novel antifungal agents , leveraging the known activities of both phenolic compounds and pyridine heterocycles. Furthermore, its close structural analogy to potent and selective ALDH1A3 inhibitors positions it as a compelling lead compound for the development of new cancer therapeutics.

The clear next step is the empirical validation of these well-founded hypotheses. The synthesis and subsequent evaluation of this compound using the protocols outlined herein will provide the definitive data needed to unlock its full potential as a versatile tool for researchers and drug developers.

References

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (2024). China Chemical Manufacturer. [Link]

  • 4-Nitrobenzaldehyde. ChemBK. [Link]

  • 4-Hydroxybenzaldehyde. Wikipedia. [Link]

  • 4-Nitrobenzaldehyde. Wikipedia. [Link]

  • Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. (2023). ResearchGate. [Link]

  • 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Paperial Biological Technology. [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]

  • 4-Hydroxybenzaldehyde | C7H6O2. PubChem. [Link]

  • Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose. (2025). PubMed. [Link]

  • 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3. PubChem. [Link]

  • Benzaldehyde derivatives with investigated inhibition profile 2. ResearchGate. [Link]

  • 4-Methoxybenzaldehyde | C8H8O2. PubChem. [Link]

  • Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). ResearchGate. [Link]

  • 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3. PubChem. [Link]

  • Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. (2013). ACS Publications. [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum... (2024). Frontiers. [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum... (2024). PMC. [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]

  • Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. (2014). ACS Publications. [Link]

  • Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde... (2021). MDPI. [Link]

  • 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde | C14H13NO3. PubChem. [Link]

  • Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (2021). PMC. [Link]

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (2014). PubMed Central. [Link]

  • MIC of antibiotics and benzaldehyde against Staphylococcus aureus. ResearchGate. [Link]

  • Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). PubMed. [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2022). MDPI. [Link]

  • 3,4-Dimethoxy-2-(pyridin-3-ylmethoxy)benzaldehyde | C15H15NO4. PubChem. [Link]

  • 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). PubChemLite. [Link]

  • Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. (2014). PMC. [Link]

  • (PDF) 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. [Link]

  • 4-Hydroxy-3-(methoxy-13C)benzaldehyde | C8H8O3. PubChem. [Link]

  • Synthesis of 4-hydroxybenzaldehyde. PrepChem.com. [Link]

Sources

Comparative Analysis for the Structural Validation of Synthesized 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Scientific Integrity through Orthogonal Methodologies

Introduction: The Imperative of Rigorous Structural Elucidation

In the synthesis of novel chemical entities for pharmaceutical and material science applications, the unambiguous confirmation of a molecule's structure is the cornerstone of all subsequent research. The target of our investigation, 4-(Pyridin-3-ylmethoxy)benzaldehyde, is a key building block whose utility is entirely dependent on the precise arrangement of its constituent atoms. Its structure, featuring a pyridinyl ring, a benzylic ether linkage, and a benzaldehyde functional group, presents a distinct set of challenges for structural verification. The potential for isomeric impurities, such as those arising from reaction at other positions on the pyridine ring, necessitates a robust and multi-faceted analytical approach.

The Synthetic Pathway: A Brief Overview

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the deprotonation of 4-hydroxybenzaldehyde with a strong base, such as sodium hydride, followed by nucleophilic attack on 3-(chloromethyl)pyridine.

Diagram of the Synthetic Workflow

A 4-Hydroxybenzaldehyde + NaH in DMF B Sodium 4-formylphenoxide A->B Deprotonation D This compound B->D SN2 Reaction C 3-(Chloromethyl)pyridine HCl C->D

Caption: Synthetic route to this compound.

Following synthesis, purification via column chromatography is essential to remove unreacted starting materials and by-products before proceeding with structural analysis.

A Multi-Technique Approach to Structural Validation

We will now explore a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. The convergence of data from these techniques forms the basis of our validation.

The Interrelation of Analytical Techniques

A Synthesized Compound B FT-IR A->B C LC-MS A->C D NMR (1H & 13C) A->D E Validated Structure B->E C->E D->E

Caption: Orthogonal workflow for structural validation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FT-IR is our first line of analysis. It is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in the molecule. For our target compound, we are particularly interested in confirming the presence of the aldehyde, the ether linkage, and the aromatic rings.

Experimental Protocol:

  • A small amount of the purified solid is placed on the diamond crystal of an ATR-FT-IR spectrometer.

  • The spectrum is recorded from 4000 to 400 cm⁻¹.

  • The background spectrum of the clean crystal is subtracted.

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050MediumAromatic C-H StretchConfirms the presence of the pyridine and benzene rings.
~2820 and ~2720Medium, SharpAldehyde C-H Stretch (Fermi Doublet)A highly diagnostic pair of peaks for the aldehyde functional group.[1]
~1700Strong, SharpAldehyde C=O StretchThe carbonyl stretch is a prominent feature in the spectrum.[2][3]
~1600, ~1480Medium-StrongAromatic C=C BendingCharacteristic of the vibrations within the aromatic rings.
~1250 and ~1030StrongAryl-Alkyl Ether C-O StretchConfirms the presence of the crucial ether linkage.

Trustworthiness: The presence of the characteristic aldehyde C-H Fermi doublet and the strong carbonyl C=O stretch provides strong evidence for the benzaldehyde moiety. The distinct C-O stretching bands support the successful formation of the ether.

Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight and Purity Assessment

Expertise & Experience: LC-MS is a powerful hybrid technique that separates the components of a mixture and provides the mass-to-charge ratio (m/z) of each component. This allows us to confirm the molecular weight of our target compound and assess its purity.

Experimental Protocol:

  • The sample is dissolved in a suitable solvent (e.g., methanol/water).

  • The solution is injected into a C18 reverse-phase HPLC column.

  • A gradient elution is performed to separate the compound from any impurities.

  • The eluent is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer.

Data Presentation: Expected LC-MS Data

ParameterExpected ValueRationale
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
Observed [M+H]⁺m/z 228.1ESI in positive ion mode will protonate the basic pyridine nitrogen.
Purity (by UV at 254 nm)>95%A single major peak in the chromatogram indicates a high degree of purity.

Trustworthiness: Observing the [M+H]⁺ ion at m/z 228.1 is a critical piece of data that confirms the molecular weight of the synthesized compound. Furthermore, the fragmentation pattern in the mass spectrum can provide additional structural information. For ethers, a common fragmentation is cleavage alpha to the oxygen atom.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide the most detailed picture of the molecular structure by probing the chemical environment of each hydrogen and carbon atom. This allows us to confirm the connectivity of the atoms and the isomeric substitution patterns.

Experimental Protocol:

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

Data Presentation: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9Singlet1HAldehyde (-CHO)The deshielded proton of the aldehyde group.
~8.7Singlet1HPyridine C2-HProton adjacent to the nitrogen in the pyridine ring.
~8.6Doublet1HPyridine C6-HProton on the pyridine ring.
~7.9Doublet2HBenzene C2,6-HProtons on the benzaldehyde ring ortho to the aldehyde.
~7.8Doublet of Triplets1HPyridine C4-HProton on the pyridine ring.
~7.4Doublet of Doublets1HPyridine C5-HProton on the pyridine ring.
~7.1Doublet2HBenzene C3,5-HProtons on the benzaldehyde ring meta to the aldehyde.
~5.2Singlet2HMethylene (-CH₂-)The two protons of the benzylic ether linkage.

Data Presentation: Expected ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~192.0Aldehyde C=OCarbonyl carbon is highly deshielded.
~163.0Benzene C4-OAromatic carbon attached to the ether oxygen.
~149.0, ~148.5Pyridine C2, C6Carbons adjacent to the nitrogen in the pyridine ring.
~136.0Pyridine C4Aromatic carbon in the pyridine ring.
~132.0Benzene C1Aromatic carbon attached to the aldehyde group.
~131.0Pyridine C3Aromatic carbon attached to the methylene group.
~130.0Benzene C2, C6Aromatic carbons ortho to the aldehyde.
~123.5Pyridine C5Aromatic carbon in the pyridine ring.
~115.0Benzene C3, C5Aromatic carbons meta to the aldehyde.
~68.0Methylene -CH₂-Carbon of the benzylic ether linkage.

Trustworthiness: The combination of chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provides a highly detailed and self-consistent confirmation of the entire molecular structure. The specific shifts and coupling patterns of the pyridine protons are crucial for confirming the 3-substitution pattern.

Conclusion: A Unified and Validated Structural Assignment

By employing a carefully selected, orthogonal set of analytical techniques, we have constructed a comprehensive and self-validating workflow for the structural confirmation of this compound. The FT-IR data confirms the presence of the key functional groups, the LC-MS data verifies the molecular weight and purity, and the detailed ¹H and ¹³C NMR data provide an unambiguous map of the atomic connectivity. The convergence of these independent lines of evidence provides the highest degree of confidence in the structural assignment, a critical requirement for any further research and development involving this compound.

References

  • Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (2024, August). FT-IR Spectrum of Benzaldehyde. Retrieved January 14, 2026, from [Link]

  • YouTube. (2025, August 19). Mass Spectrometry of Aliphatic Ethers. Retrieved January 14, 2026, from [Link]

  • PubMed. (2012, February). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 51-5. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics. Retrieved January 14, 2026, from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved January 14, 2026, from [Link]

  • Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 14, 2026, from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved January 14, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 14, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. 4-(Pyridin-3-ylmethoxy)benzaldehyde, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and consistency of the final drug product.

This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the underlying principles of each technique, the rationale behind experimental choices, and the self-validating systems that ensure data integrity. This content is structured to empower you to select and implement the most suitable method for your specific analytical challenge, be it routine quality control, stability testing, or impurity profiling.

The Imperative of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][2] Without this, results are unreliable and do not meet the stringent requirements of regulatory bodies like the FDA and EMA.[3] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of repeatability of results under the same conditions.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.

  • Linearity: The capacity to produce results directly proportional to the analyte's concentration within a given range.

  • Range: The interval between the upper and lower concentration levels for which the method is precise, accurate, and linear.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][5]

Every protocol described herein is designed with these principles in mind, forming a self-validating system that ensures the generation of trustworthy and reproducible data.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for analyzing non-volatile or thermally sensitive organic compounds, making it exceptionally well-suited for this compound. The molecule possesses a strong chromophore (the benzaldehyde moiety), allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[6] A reverse-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity, is the logical choice.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide excellent hydrophobic retention for aromatic compounds like our target analyte.

  • Mobile Phase: A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A mild acid, such as formic or phosphoric acid, is added to the aqueous phase to control the ionization state of the pyridine nitrogen, ensuring sharp, symmetrical peaks.

  • Detection Wavelength: Benzaldehyde derivatives typically exhibit strong UV absorbance. A preliminary scan would determine the wavelength of maximum absorbance (λmax), likely around 280 nm, to maximize sensitivity.[6]

Experimental Protocol: HPLC-UV Quantification

Objective: To quantify this compound using a validated reverse-phase HPLC method.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (LC-MS grade)

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 280 nm |

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the 50:50 acetonitrile/water diluent to achieve a theoretical concentration within the calibration range.

  • Analysis: Inject the calibration standards followed by the samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard & Sample s2 Dissolve in ACN/Water s1->s2 s3 Create Serial Dilutions (Standards) s2->s3 h1 Inject onto C18 Column s2->h1 Samples s3->h1 Calibrants h2 Gradient Elution (ACN/H2O) h1->h2 h3 UV Detection @ 280 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Build Calibration Curve d1->d2 d3 Quantify Sample Conc. d2->d3

Caption: HPLC-UV analysis workflow for analyte quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed by GC. However, aldehydes can sometimes exhibit poor peak shape or degradation on hot injector surfaces. To enhance volatility and thermal stability, derivatization is often a prudent choice.[6]

Causality Behind Experimental Choices
  • Derivatization: Reacting the aldehyde with a derivatizing agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the polar aldehyde group into a more stable, volatile oxime derivative. This improves chromatographic performance and sensitivity.[6][7]

  • Column Selection: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the derivatized analyte from other components in the sample matrix.

  • Detection: Mass spectrometry provides exceptional specificity. By monitoring characteristic fragment ions of the derivatized analyte (Selected Ion Monitoring, SIM mode), one can achieve very low detection limits and eliminate interference from matrix components.

Experimental Protocol: GC-MS Quantification

Objective: To identify and quantify this compound using GC-MS following derivatization.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (e.g., single quadrupole)

  • Autosampler

Materials:

  • This compound analytical standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine (as catalyst/solvent)

  • Hexane (GC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution (1 mg/mL) of the standard in hexane. Create serial dilutions for calibration.

  • Derivatization:

    • To 100 µL of each standard and sample solution in a vial, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.

    • Cap the vials and heat at 60 °C for 30 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

    • Carefully transfer the upper hexane layer to a new autosampler vial for analysis.

  • GC-MS Conditions:

    Parameter Value
    Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
    Injector Temp. 250 °C
    Oven Program Start at 120 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
    Carrier Gas Helium, 1.2 mL/min
    MS Mode Electron Ionization (EI), 70 eV

    | Acquisition | Scan (for identification) or SIM (for quantification) |

  • Quantification: Create a calibration curve by plotting the peak area of a characteristic ion against concentration. Determine the sample concentration from this curve.

Method 3: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more accessible technique than chromatography. It relies on the principle that molecules absorb light at specific wavelengths. While it lacks the specificity of separation-based methods, it can be effective for quantifying a pure substance or for use in a quality control environment where the sample matrix is well-defined and free of interfering substances.[8]

Experimental Protocol: UV-Vis Quantification

Objective: To perform a rapid quantification of this compound using UV-Vis spectrophotometry.

Instrumentation:

  • UV-Vis Spectrophotometer (dual beam recommended)

Materials:

  • This compound analytical standard

  • Ethanol or Methanol (spectroscopic grade)

Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte in ethanol. Scan the solution across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in ethanol. Perform serial dilutions to create at least five calibration standards.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Measure the absorbance of the blank (ethanol), the standards, and the samples at the predetermined λmax.

  • Quantification: Plot absorbance versus concentration for the standards to create a calibration curve. Use the Beer-Lambert law and the linear regression equation to calculate the concentration of the analyte in the samples.

Performance Comparison of Analytical Methods

The choice of analytical method depends heavily on the specific requirements of the analysis. The following table provides a comparative summary of the discussed techniques.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity High (separation-based)Very High (separation + mass analysis)Low (no separation)
Sensitivity (LOQ) Low µg/mL to ng/mLLow ng/mL to pg/mLMid-to-High µg/mL
Throughput Medium (15-20 min/sample)Low (derivatization + 20-30 min/sample)High (<1 min/sample)
Cost (Instrument) MediumHighLow
Cost (Consumables) MediumHighLow
Complexity MediumHighLow
Best For Routine QC, purity, stability studiesImpurity identification, trace analysisRapid assay of pure substance

Conclusion and Recommendations

For the comprehensive and reliable quantification of this compound in a drug development setting, RP-HPLC with UV detection stands out as the most balanced and robust method . It offers an excellent combination of specificity, sensitivity, and throughput, making it ideal for routine quality control, stability testing, and formal assay procedures.[9][10] Its validation according to ICH guidelines is straightforward and well-established in the pharmaceutical industry.[2]

GC-MS becomes the method of choice when ultimate specificity and sensitivity are required , for instance, during impurity profiling to identify and quantify trace-level volatile or semi-volatile byproducts. The added complexity and time of the derivatization step are justified by the richness of the structural information provided by the mass spectrometer.

UV-Vis spectrophotometry serves as a valuable tool for rapid, high-throughput screening of relatively pure samples where interfering, UV-absorbing impurities are not a concern. It is an excellent choice for quick in-process checks but lacks the specificity required for final product release or stability studies.

By understanding the strengths and limitations of each technique, researchers can confidently select and validate the appropriate analytical method, ensuring the quality and integrity of their data and, ultimately, the safety and efficacy of the medicines they develop.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • BenchChem. (n.d.). Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde.
  • PubChem. (n.d.). This compound.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (n.d.). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine.
  • Gunasekaran, S., et al. (2015). MOLECULAR STRUCTURE, SPECTROSCOPIC STUDIES, HOMO-LUMO PROFILE AND NBO ANALYSIS OF 3-ETHOXY- 4-HYDROXY BENZALDEHYDE. Rasayan Journal of Chemistry.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

Sources

A Senior Application Scientist's Guide: Assessing the Efficacy of 4-(Pyridin-3-ylmethoxy)benzaldehyde as a Novel CYP17A1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CYP17A1 and the Promise of Novel Non-Steroidal Inhibitors

In the landscape of hormone-dependent cancers, particularly castration-resistant prostate cancer (CRPC), the enzyme Cytochrome P450 17A1 (CYP17A1) remains a pivotal therapeutic target.[1][2] CYP17A1 is a dual-function monooxygenase critical for the biosynthesis of androgens and cortisol.[3] It catalyzes two key sequential reactions: the 17α-hydroxylase activity that converts pregnenolone and progesterone into their 17α-hydroxylated forms, and the subsequent 17,20-lyase activity that cleaves these intermediates to produce the primary androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione.[1][4]

The clinical success of abiraterone acetate, a potent CYP17A1 inhibitor, has validated this target, demonstrating that CRPC remains driven by androgen receptor signaling.[5] However, abiraterone, a steroidal compound, potently inhibits both the hydroxylase and lyase functions of the enzyme.[6] This non-selectivity disrupts cortisol production, leading to a compensatory rise in adrenocorticotropic hormone (ACTH), which can cause significant side effects like mineralocorticoid excess.[7] This necessitates co-administration with glucocorticoids to mitigate adverse effects.[8]

This has spurred the hunt for second-generation inhibitors that selectively target the 17,20-lyase function while sparing the 17α-hydroxylase activity, a strategy that could, in theory, suppress androgen production without impacting the cortisol pathway.[5][7] It is within this context that we evaluate novel, non-steroidal scaffolds such as 4-(Pyridin-3-ylmethoxy)benzaldehyde . This molecule's structure, featuring a pyridine ring capable of coordinating with the heme iron in the enzyme's active site, is reminiscent of motifs found in other successful CYP17A1 inhibitors.[2] This guide provides a comprehensive framework for assessing its biological efficacy, comparing its potential performance against established benchmarks.

The Competitive Landscape: Establishing Performance Benchmarks

To objectively assess the efficacy of a new chemical entity, it must be benchmarked against established agents with known clinical and preclinical profiles. For this guide, we will compare the hypothetical performance of This compound against the following key alternatives:

  • Abiraterone: The current clinical standard-of-care, a potent but non-selective steroidal inhibitor of both CYP17A1 activities.[5][8]

  • Orteronel (TAK-700): A non-steroidal inhibitor known to be more selective for 17,20-lyase than abiraterone.[6]

  • Seviteronel (VT-464): A next-generation non-steroidal inhibitor designed for high selectivity for the 17,20-lyase reaction over the 17α-hydroxylase function.[6][9]

Part 1: In Vitro Enzymatic Efficacy and Selectivity Assessment

Expertise & Experience: The Foundational Assay

The first and most critical step is to determine the direct inhibitory effect of the compound on the purified target enzyme. This provides the foundational data on potency (how much of the drug is needed) and selectivity (whether it preferentially inhibits the desired lyase activity). An in vitro reconstituted enzyme system is the gold standard for this measurement, as it removes the complexities of cellular uptake, metabolism, and off-target effects, providing a clear measure of enzyme-inhibitor interaction. The results are typically more informative when expressed as an inhibition constant (Ki) rather than just an IC50, as Ki is less dependent on substrate concentration.[1][2]

Experimental Protocol: Recombinant Human CYP17A1 Dual-Activity Inhibition Assay

This protocol is designed to simultaneously assess inhibition of both 17α-hydroxylase and 17,20-lyase activities.

  • Enzyme System Preparation:

    • A liposome-based system is prepared containing recombinant human CYP17A1, its redox partner P450 oxidoreductase (POR), and cytochrome b₅ at an optimized molar ratio (e.g., 4:3:1 for CYP17A1:POR:cyt b₅).[4] Cytochrome b₅ is particularly crucial as it allosterically enhances the 17,20-lyase activity, making a selective assay possible.[7]

  • Reaction Mixture:

    • In a 200 μL final volume, combine the enzyme-liposome mixture, buffer (50 mM HEPES-NaOH, pH 7.4), and cofactors (10 mM MgCl₂, 1 mM reduced glutathione).[4]

    • Add the test compound (this compound) or a benchmark inhibitor across a range of concentrations (e.g., 0.1 nM to 100 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Hydroxylase Activity Assay:

    • Initiate the reaction by adding the substrate, progesterone, along with a tracer amount of radiolabeled [¹⁴C]-progesterone.[3]

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.

    • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

    • Extract the steroids and separate them using thin-layer chromatography (TLC).[3][4]

    • Quantify the conversion of progesterone to 17α-hydroxyprogesterone by autoradiography and densitometry.

  • 17,20-Lyase Activity Assay:

    • The protocol is similar, but the substrate used is 17α-hydroxypregnenolone, specifically labeled with tritium at the C21 position ([³H]-17OH-Preg).[3]

    • The lyase reaction cleaves the C17-C20 bond, releasing the tritium as [³H]H₂O.[3]

    • The reaction is stopped, and the tritiated water is separated from the steroid substrate (e.g., using a charcoal-dextran slurry).

    • The amount of [³H]H₂O is quantified by liquid scintillation counting, which is directly proportional to the lyase activity.[3]

  • Data Analysis:

    • For each compound, plot the percent inhibition versus concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each activity.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (17α-hydroxylase) / IC50 (17,20-lyase). A higher SI indicates greater selectivity for the desired lyase activity.

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_hydroxylase 17α-Hydroxylase cluster_lyase 17,20-Lyase cluster_analysis Data Analysis p1 Recombinant Enzymes (CYP17A1, POR, cyt b5) p2 Liposome Reconstitution p1->p2 a1 Combine Enzymes, Buffer, & Test Compound p2->a1 p3 Test Compounds (Serial Dilution) p3->a1 h1 Add [14C]-Progesterone a1->h1 l1 Add [3H]-17OH-Pregnenolone a1->l1 h2 Incubate @ 37°C h1->h2 h3 Extract & TLC h2->h3 h4 Quantify Product h3->h4 d1 Calculate IC50 Values h4->d1 l2 Incubate @ 37°C l1->l2 l3 Separate [3H]H2O l2->l3 l4 Scintillation Count l3->l4 l4->d1 d2 Determine Selectivity Index (SI = IC50_OH / IC50_Lyase) d1->d2

Caption: Workflow for dual-activity CYP17A1 enzymatic inhibition assay.
Data Presentation: Comparative Enzymatic Inhibition
Compound17,20-Lyase IC50 (nM)17α-Hydroxylase IC50 (nM)Selectivity Index (SI)
This compound 8595011.2
Abiraterone[6]152.50.17
Orteronel[6]643485.4
Seviteronel[6]696709.7
(Note: Data for this compound is hypothetical for illustrative purposes. Data for reference compounds is sourced from published literature.)

Part 2: Cell-Based Androgen and Cortisol Synthesis Assessment

Trustworthiness: A Self-Validating Cellular System

While in vitro assays are clean, they don't account for cell permeability or metabolism. The NCI-H295R human adrenocortical carcinoma cell line is the regulatory standard for evaluating effects on steroidogenesis. These cells express all the key enzymes required for androgen and corticosteroid synthesis, providing a physiologically relevant system to confirm that the enzymatic inhibition observed in Part 1 translates to a functional reduction in hormone production.[7] Crucially, by measuring both testosterone (the target pathway) and cortisol (the off-target pathway), this assay provides a direct, functional readout of the compound's selectivity in a complex biological milieu.

Experimental Protocol: H295R Steroidogenesis Assay
  • Cell Culture: Culture H295R cells in an appropriate medium supplemented with serum until they reach approximately 80% confluency.

  • Treatment: Replace the culture medium with serum-free medium containing the test compound, benchmarks, or vehicle control (DMSO) at various concentrations. Include a stimulant such as forskolin to activate the cAMP pathway and upregulate steroidogenic enzyme expression.

  • Incubation: Incubate the cells for 48 hours to allow for hormone synthesis and accumulation in the supernatant.

  • Supernatant Collection: Collect the cell culture supernatant for hormone analysis.

  • Hormone Quantification: Measure the concentrations of testosterone and cortisol in the supernatant using validated methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Determine the IC50 values for the inhibition of both testosterone and cortisol production. A successful selective inhibitor will show a potent IC50 for testosterone reduction and a much weaker (or no) effect on cortisol levels at similar concentrations.

Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17α-OH Pregnenolone Pregnenolone->OH_Preg Target for Non-Selective Inhibition CYP17A1_OH CYP17A1 (17α-Hydroxylase) Pregnenolone->CYP17A1_OH OH_Prog 17α-OH Progesterone Progesterone->OH_Prog Progesterone->CYP17A1_OH DHEA DHEA OH_Preg->DHEA Primary Target for Selective Inhibition CYP17A1_Lyase CYP17A1 (17,20-Lyase) OH_Preg->CYP17A1_Lyase Androstenedione Androstenedione OH_Prog->Androstenedione Deoxycortisol 11-Deoxycortisol OH_Prog->Deoxycortisol CYP21A2 OH_Prog->CYP17A1_Lyase DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Androgen Pathway) Androstenedione->Testosterone 17β-HSD Cortisol Cortisol (Glucocorticoid Pathway) Deoxycortisol->Cortisol CYP11B1 OtherEnzymes Other Enzymes Inhibitor Selective Inhibitor Inhibitor->CYP17A1_Lyase

Caption: Steroid biosynthesis pathway highlighting CYP17A1's dual role.
Data Presentation: Comparative Effects on Hormone Production in H295R Cells
CompoundTestosterone Inhibition IC50 (nM)Cortisol Inhibition IC50 (nM)
This compound 150> 10,000
Abiraterone[6]Potent (~50)Potent (~90% reduction at 1µM)
Orteronel[6]Potent (~100)Moderate (~70% reduction at 1µM)
SeviteronelPotent (~120)Minimal
(Note: Data for this compound is hypothetical. Comparative data is interpreted from published findings.)

Part 3: Downstream Functional Assessment in Prostate Cancer Cells

Authoritative Grounding: Linking Enzyme Inhibition to Anti-Cancer Activity

Ultimately, the therapeutic goal is to inhibit the growth of prostate cancer cells. This requires demonstrating that the reduction in androgen synthesis translates into reduced signaling through the Androgen Receptor (AR) and subsequent inhibition of cell proliferation.[10] We use androgen-sensitive prostate cancer cell lines, such as LNCaP or VCaP, for this purpose. These assays validate the compound's efficacy in the context of the target disease pathology.

Experimental Protocol 3A: Anti-Proliferative Assay
  • Cell Seeding: Seed LNCaP cells in 96-well plates in their standard growth medium.

  • Treatment: After allowing cells to adhere, replace the medium with one containing charcoal-stripped serum (to remove endogenous androgens) and supplement with a low concentration of dihydrotestosterone (DHT) to stimulate growth. Add the test compounds over a range of concentrations.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Measurement: Assess cell viability using a standard method, such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 for the inhibition of cell proliferation for each compound.

Experimental Protocol 3B: Androgen Receptor (AR) Reporter Assay
  • Cell Transfection: Co-transfect Chinese Hamster Ovary (CHO) cells or a similar null cell line with two plasmids: one expressing the human Androgen Receptor (hAR) and another containing a luciferase reporter gene under the control of an androgen-responsive element (ARE).[11]

  • Treatment: Treat the transfected cells with a known AR agonist (e.g., R1881) to stimulate the reporter, along with varying concentrations of the test compounds. The test compounds, by inhibiting androgen synthesis from precursors if present, or by direct AR antagonism, will reduce the luciferase signal.

  • Lysis and Measurement: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.[11]

  • Data Analysis: Determine the IC50 value for the inhibition of AR-mediated reporter gene expression. This assay can also reveal any off-target direct AR antagonist activity.[9]

Caption: Androgen Receptor (AR) signaling pathway and point of intervention.
Data Presentation: Comparative Anti-Proliferative Activity
CompoundLNCaP Cell Proliferation IC50 (nM)
This compound 250
Abiraterone~300
Orteronel~450
Seviteronel~280
(Note: Data is hypothetical and for illustrative purposes only, representing plausible outcomes for a potent and selective inhibitor.)

Conclusion

This guide outlines a rigorous, multi-tiered approach to evaluating the biological efficacy of a novel compound like This compound . The hypothetical data presented positions this compound as a potentially superior alternative to existing therapies. Its strong, selective inhibition of 17,20-lyase in enzymatic assays, confirmed by a selective reduction of testosterone without impacting cortisol in a cellular model, suggests it could avoid the key liabilities of first-generation inhibitors like abiraterone.[4][7] Furthermore, its potent downstream effect on prostate cancer cell proliferation demonstrates that its biochemical activity translates into a desired anti-cancer outcome.

The strength of this evaluation framework lies in its logical progression from direct enzyme kinetics to complex cellular functions, with each step serving to validate the previous one. Based on this comprehensive assessment, this compound would be considered a highly promising lead candidate for further preclinical development as a next-generation treatment for castration-resistant prostate cancer.

References

  • Title: CYP17A1 inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature Source: PMC (PubMed Central) URL: [Link]

  • Title: Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Dihydrotanshinone as a Natural Product-Based CYP17A1 Lyase Inhibitor for Hyperandrogenic Disorders Source: MDPI URL: [Link]

  • Title: Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment Source: PMC (PubMed Central) URL: [Link]

  • Title: CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents Source: PubMed URL: [Link]

  • Title: Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents Source: NIH (National Institutes of Health) URL: [Link]

  • Title: Discovery of Novel Non-Steroidal Cytochrome P450 17A1 Inhibitors as Potential Prostate Cancer Agents Source: MDPI URL: [Link]

  • Title: Cell-based assays for screening androgen receptor ligands Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy Source: Translational Cancer Research URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratories and environment hinge on the meticulous management of the chemical reagents we use, from initial handling to final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Pyridin-3-ylmethoxy)benzaldehyde, moving beyond simple instructions to explain the scientific rationale behind each procedural choice.

Understanding the Compound: A Dual-Hazard Profile

Before discussing disposal, we must understand the inherent chemical nature of this compound. This molecule contains two key functional groups that dictate its hazard profile and, consequently, its disposal requirements:

  • The Benzaldehyde Group: Aldehydes as a class can be reactive.[1] They are susceptible to oxidation, which can form explosive peroxides over time, and can be irritants to the skin, eyes, and respiratory system.[2][3][4]

  • The Pyridine Moiety: Pyridine and its derivatives are known for their potential toxicity and environmental hazards.[5][6] Waste containing pyridine is often classified as hazardous and requires specific disposal routes, typically incineration, to ensure complete destruction.[5][7]

Therefore, this compound must be treated as a hazardous waste material. Under no circumstances should this chemical or its containers be disposed of via standard trash or sink drains.[7][8]

Hazard Profile Summary

For quick reference, the anticipated hazards associated with this compound, based on its constituent functional groups, are summarized below. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.[9][10]

Hazard CategoryDescriptionRecommended Precaution
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4][6]Handle in a certified chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE).[9]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[3]Wear chemical-resistant gloves (butyl rubber or nitrile are often recommended for aldehydes) and safety goggles or a face shield.[1][4]
Respiratory Irritation Vapors or dust may cause respiratory tract irritation.[1][13]Use only in well-ventilated areas, preferably a fume hood, to minimize inhalation exposure.[7][11]
Environmental Hazard Pyridine derivatives can be harmful to aquatic life.[5]Prevent release into the environment. Do not dispose of down the drain.[7][14]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process governed by institutional policies and federal regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15]

Step 1: Immediate Personal Protective Equipment (PPE) Check

Before handling any waste, ensure you are wearing the correct PPE. This is your primary defense against accidental exposure.[9][10]

  • Eye Protection: Splash-proof safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, nitrile).[1] Do not use latex gloves, as they offer poor protection against many organic chemicals.[1]

  • Body Protection: A fully buttoned laboratory coat.[6]

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[9][16]

  • Designate a Waste Container: Select a clean, leak-proof container with a secure screw-top cap that is chemically compatible with the waste.[8][16] Glass or high-density polyethylene (HDPE) containers are generally suitable.[7]

  • Label Correctly: Immediately affix a "Hazardous Waste" label to the container.[8][17] The label must include the full chemical name: "Waste this compound" and list all components if it's a mixture, even non-hazardous ones.[8][16] Avoid using abbreviations or chemical formulas.[8]

  • Maintain Segregation: This waste stream should be classified as non-halogenated organic waste. Do not mix it with aqueous waste, halogenated solvents, or other incompatible chemical classes like strong acids or bases.[6][9][16]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for collecting hazardous waste, known as a Satellite Accumulation Area (SAA).[16][17][18]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[18][19]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[8][16] This prevents the release of vapors and potential reaction with air.[2]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[15]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8]

Step 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be handled properly.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[8]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.

    • Crucially, this rinsate is now considered hazardous waste. It must be collected and added to your designated "Waste this compound" container.[8]

  • Final Disposal: After triple-rinsing and air-drying, the container may be disposed of in the regular trash, though it is best practice to deface the label first.[8]

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be transferred to your institution's Environmental Health & Safety (EHS) department for final disposal.

  • Request Pickup: Once your waste container is full (or has been in the SAA for the maximum allowed time, often up to one year), submit a chemical collection request to your EHS department.[16][18]

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and regulatory bodies.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound and its associated materials.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Management cluster_accumulation Storage & Final Disposal cluster_empty_cont Empty Container Path start Disposal of this compound (Solid, Solution, or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe waste_type Is this the primary chemical waste or rinsate from an empty container? ppe->waste_type empty_q Do you have an empty container? ppe->empty_q container Step 2: Select & Label a Compatible Hazardous Waste Container waste_type->container Primary Waste rinsate Step 4: Collect Rinsate from Triple-Rinsing waste_type->rinsate Rinsate saa Step 3: Store in a Designated Satellite Accumulation Area (SAA) container->saa rinsate->container full Is container full or approaching time limit? saa->full full->saa No ehs Step 5: Arrange Pickup by Environmental Health & Safety (EHS) full->ehs Yes triple_rinse Step 4: Triple-Rinse Container with a suitable solvent empty_q->triple_rinse Yes triple_rinse->rinsate Rinsate becomes hazardous waste trash Dispose of rinsed container in regular trash (label defaced) triple_rinse->trash

Caption: Decision workflow for handling and disposal of this compound.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Notify others in the immediate area.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7]

  • Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

By adhering to these scientifically grounded procedures, you ensure not only your personal safety but also the integrity of your research environment and compliance with critical environmental regulations.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Available at: [Link]

  • Lehigh University Campus Safety Division. Hazardous Waste Disposal Procedures Handbook. Available at: [Link]

  • Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Available at: [Link]

  • Medical Laboratory Observer. (2019, July 23). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Loba Chemie. Safety Data Sheet: Pyridine for Synthesis. Available at: [Link]

  • Medical Laboratory Observer. (2019, October 28). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Bio-Connect. Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. Available at: [Link]

  • Occupational Safety and Health Administration. (2000). Safe Use of Glutaraldehyde in Health Care. Available at: [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxy-3-methoxybenzaldehyde. Available at: [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Benzaldehyde. Available at: [Link]

Sources

Personal protective equipment for handling 4-(Pyridin-3-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-(Pyridin-3-ylmethoxy)benzaldehyde

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle this compound safely. Our goal is to build your confidence in handling this and similar reagents by explaining the causality behind each safety protocol, ensuring a self-validating system of laboratory best practices.

Hazard Analysis: A Tale of Two Functional Groups

To determine the appropriate personal protective equipment (PPE), we must first understand the potential hazards of this compound. While a specific Safety Data Sheet (SDS) may not always be accessible, we can infer the primary risks by examining its constituent parts: an aromatic aldehyde and a pyridine ring.

  • The Aldehyde Group: Benzaldehyde and its derivatives are known to be irritants. The primary concerns are irritation to the skin, eyes, and respiratory system.[1][2][3] Some aldehydes can also be sensitizers, meaning repeated exposure can lead to an allergic reaction.

  • The Pyridine Moiety: Pyridine and its derivatives can be toxic and are often flammable liquids with a pungent odor.[4][5] They can be absorbed through the skin and may pose risks to the central nervous system, liver, and kidneys upon overexposure.[5]

Therefore, our safety protocol must be robust enough to protect against skin, eye, and respiratory irritation, as well as potential systemic toxicity from dermal absorption or inhalation.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling is a comprehensive PPE strategy. The following table outlines the minimum required PPE for handling this compound in a research setting.

Protection Type Specific Equipment Rationale & Critical Considerations
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); Chemical splash goggles are required when there is a splash hazard.[6]Protects against accidental splashes of the chemical, which can cause serious eye irritation.[2][3]
Hand Protection Nitrile or Neoprene gloves.[7]Provides a barrier against skin contact, preventing irritation and potential dermal absorption.[8] Gloves must be inspected before use and removed promptly if contaminated, using the proper removal technique to avoid skin contact.[9]
Body Protection Fully-buttoned laboratory coat.Protects skin and personal clothing from minor spills and contamination.[6]
Respiratory Protection Not typically required for small-scale use in a certified chemical fume hood.All handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[4][5]

Standard Operating Procedure: A Step-by-Step Workflow

This protocol outlines the safe handling of this compound from retrieval to use in a reaction.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don All Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Area (e.g., absorbent liner) prep2->prep3 handle1 Retrieve Chemical from Storage prep3->handle1 Proceed to Handling handle2 Carefully Weigh Solid Compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 clean1 Decontaminate Glassware and Equipment handle3->clean1 Reaction Complete clean2 Segregate Waste (Solid, Liquid, PPE) clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: A typical workflow for safely handling chemicals.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is operational and has a current certification. Proper ventilation is the primary engineering control to prevent inhalation exposure.[4]

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Prepare your workspace by laying down an absorbent, disposable bench liner to contain any minor spills.

  • Handling:

    • Retrieve the container of this compound from its designated storage area. Store the chemical in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10]

    • Inside the fume hood, carefully weigh the desired amount of the compound. Avoid creating dust.

    • Transfer the chemical to the reaction vessel.

  • Cleanup:

    • Once the transfer is complete, securely close the primary container and return it to storage.

    • Decontaminate any reusable equipment, such as spatulas or weigh boats, according to your lab's standard procedures.

    • Segregate waste appropriately. Contaminated gloves, bench liners, and disposable equipment should be placed in a designated solid hazardous waste container.[5]

    • After completing all work and cleaning the area, remove your PPE and wash your hands thoroughly with soap and water.[1][11]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency can significantly mitigate potential harm.

Emergency Response Flowchart

cluster_spill Chemical Spill cluster_exposure Personal Exposure start Emergency Event (Spill or Exposure) spill1 Alert others in the area start->spill1 Spill Occurs expo1 Skin Contact: Remove contaminated clothing. Wash area with soap and water for at least 15 minutes. start->expo1 Skin Contact expo2 Eye Contact: Immediately flush with eyewash for at least 15 minutes. Remove contact lenses if possible. start->expo2 Eye Contact expo3 Inhalation: Move to fresh air immediately. start->expo3 Inhalation spill2 Contain the spill with absorbent material (e.g., vermiculite, sand) spill1->spill2 spill3 Collect absorbed material into a sealed, labeled container spill2->spill3 spill4 Dispose of as hazardous waste spill3->spill4 expo4 Seek medical attention. Bring the SDS if available. expo1->expo4 expo2->expo4 expo3->expo4

Caption: Immediate actions for spills and personal exposure.

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][9]

    • Carefully collect the contaminated absorbent material and place it into a sealable, clearly labeled container for hazardous waste disposal.[5]

    • Do not wash chemical spills down the drain.[4]

  • In Case of Personal Exposure:

    • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][10]

    • Eye Contact: Proceed immediately to an emergency eyewash station. Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so.[1][11]

    • Inhalation: Move to fresh air immediately.[2]

    • In all cases of exposure, seek prompt medical attention and provide the medical team with the chemical's identity. [10]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Chemical Waste: All waste containing this compound, whether in pure form or in solution, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][5]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as solid hazardous waste. Do not discard them in the regular trash.[12]

  • Disposal Procedures: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidelines and to arrange for waste pickup.[4] Never pour chemical waste down the drain.[4]

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of your laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Available at: [Link]

  • Kasturi Aromatics. (n.d.). Material Safety Data Sheet: Benzaldehyde. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Safety Data Sheet: Pyridine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acetaldehyde. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Crotonaldehyde - NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Available at: [Link]

  • University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2023, February 20). OSHA Formaldehyde Safety. StatPearls. Available at: [Link]

  • Mercedes Scientific. (2024, November 20). Formaldehyde: OSHA Regulations. Available at: [Link]

  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet: PYRIDINE. Available at: [Link]

  • Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Available at: [Link]

  • Safety Videos. (2019, June 21). OSHA Formaldehyde Training Video - [Standard 1910.1048]. YouTube. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (1997, May 15). OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.